molecular formula C19H22N2O4S B1684062 VU625 CAS No. 901008-62-6

VU625

Cat. No.: B1684062
CAS No.: 901008-62-6
M. Wt: 374.5 g/mol
InChI Key: VUYMDHNPCUZQDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

VU625 is a potent and selective inhibitor of aedes aegypti inward rectifier potassium channels.

Properties

CAS No.

901008-62-6

Molecular Formula

C19H22N2O4S

Molecular Weight

374.5 g/mol

IUPAC Name

N-(3-methoxyphenyl)-2-methyl-1-propanoyl-2,3-dihydroindole-5-sulfonamide

InChI

InChI=1S/C19H22N2O4S/c1-4-19(22)21-13(2)10-14-11-17(8-9-18(14)21)26(23,24)20-15-6-5-7-16(12-15)25-3/h5-9,11-13,20H,4,10H2,1-3H3

InChI Key

VUYMDHNPCUZQDK-UHFFFAOYSA-N

SMILES

CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)OC)C

Canonical SMILES

CCC(=O)N1C(CC2=C1C=CC(=C2)S(=O)(=O)NC3=CC(=CC=C3)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU625;  VU-625;  VU 625;  VU007625;  VU-007625;  VU 007625; 

Origin of Product

United States

Foundational & Exploratory

VU625: A Selective AeKir1 Inhibitor for Novel Mosquito Control

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of VU625, a potent and selective inhibitor of the Aedes aegypti inwardly rectifying potassium channel 1 (AeKir1). This compound represents a promising lead compound for the development of novel insecticides with a unique mechanism of action, addressing the growing challenge of insecticide resistance in mosquito populations. This document details the core aspects of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its evaluation, and its in vivo efficacy. The information presented herein is intended to support researchers, scientists, and drug development professionals in the advancement of next-generation vector control strategies.

Introduction

The increasing resistance of mosquito populations to conventional insecticides necessitates the discovery and development of novel chemical entities with new modes of action. Inwardly rectifying potassium (Kir) channels play crucial roles in a variety of physiological processes in insects, including fluid secretion, muscle function, and nerve signaling. The Aedes aegypti Kir1 (AeKir1) channel, predominantly expressed in the Malpighian tubules (the primary excretory organs of mosquitoes), has emerged as a validated target for insecticides. Inhibition of AeKir1 disrupts ion and water homeostasis, leading to physiological stress and, ultimately, mosquito mortality.

This compound (also known as VU007625) is a small molecule that has been identified as a potent and selective inhibitor of the AeKir1 channel.[1][2][3][4] Its targeted action on a mosquito-specific physiological pathway, coupled with its selectivity over human Kir channels, positions this compound as a valuable tool for both basic research and as a scaffold for the development of safer and more effective mosquitocides.

Mechanism of Action

This compound exerts its insecticidal effect by specifically blocking the AeKir1 channel. These channels are crucial for the function of the Malpighian tubules, which are responsible for producing primary urine and maintaining ion and water balance in the mosquito's hemolymph.[1] By inhibiting the influx of potassium ions through AeKir1 channels located on the basolateral membrane of the principal cells of the Malpighian tubules, this compound disrupts the normal secretion of ions into the tubule lumen. This disruption of ion transport leads to a failure in diuresis, causing a toxic accumulation of solutes in the mosquito and ultimately leading to its death.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The following table summarizes the key quantitative data for this compound.

TargetAssay TypeIC50SpeciesCell LineReference
AeKir1 Thallium Flux96.8 nMAedes aegyptiHEK293[1][2][3][4]
Human Kir1.1 Thallium Flux>30 µMHomo sapiens-[5]
Human Kir2.1 Thallium Flux>30 µMHomo sapiens-[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Thallium Flux Assay for AeKir1 Inhibition

This high-throughput screening assay is used to measure the inhibitory activity of compounds on Kir channels. It utilizes the flux of thallium ions (Tl⁺), a surrogate for K⁺, through the channel, which is detected by a Tl⁺-sensitive fluorescent dye.

Materials:

  • HEK293 cells stably expressing the AeKir1 channel.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3).

  • Tl⁺-sensitive dye (e.g., FluoZin-2).

  • Stimulus buffer containing Tl₂SO₄.

  • This compound and other test compounds.

  • 384-well microplates.

  • Fluorescence plate reader.

Protocol:

  • Cell Plating: Seed HEK293-AeKir1 cells into 384-well black-walled, clear-bottom microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add the Tl⁺-sensitive dye loading buffer to each well. Incubate for 60-90 minutes at room temperature.

  • Compound Addition: After incubation, wash the cells with the assay buffer. Add the desired concentrations of this compound or other test compounds to the wells and incubate for a predetermined period (e.g., 20 minutes).

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Establish a baseline fluorescence reading.

  • Stimulation: Add the Tl⁺-containing stimulus buffer to initiate ion flux through the AeKir1 channels.

  • Data Acquisition: Continuously record the fluorescence signal for several minutes. The increase in fluorescence corresponds to the influx of Tl⁺ into the cells.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This electrophysiological technique allows for the direct measurement of ion channel currents and the characterization of their inhibition by compounds.

Materials:

  • Xenopus laevis oocytes.

  • cRNA encoding the AeKir1 channel.

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5).

  • Recording solution with varying concentrations of K⁺.

  • This compound.

  • Voltage-clamp amplifier and data acquisition system.

Protocol:

  • Oocyte Preparation and Injection: Harvest and defolliculate mature Xenopus oocytes. Inject each oocyte with cRNA encoding AeKir1 and incubate for 2-5 days to allow for channel expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

  • Current Measurement: Clamp the oocyte membrane potential at a holding potential (e.g., -80 mV). Apply a series of voltage steps to elicit Kir currents.

  • Compound Application: After obtaining a stable baseline recording, perfuse the chamber with the recording solution containing the desired concentration of this compound.

  • Inhibition Measurement: Record the currents in the presence of the compound. The reduction in current amplitude reflects the degree of channel inhibition.

  • Data Analysis: Measure the peak inward current at a specific voltage step before and after compound application. Calculate the percent inhibition. Construct a concentration-response curve and determine the IC50 value.

In Vivo Mosquito Toxicity Assays

These assays are crucial for evaluating the insecticidal efficacy of this compound in a whole-organism context.

4.3.1. Larvicidal Bioassay

Materials:

  • Aedes aegypti larvae (e.g., 3rd instar).

  • Deionized water or standard rearing medium.

  • This compound dissolved in a suitable solvent (e.g., DMSO).

  • Beakers or small cups.

  • Larval food.

Protocol:

  • Preparation of Test Solutions: Prepare a stock solution of this compound and make serial dilutions to obtain the desired test concentrations. The final solvent concentration should be non-toxic to the larvae.

  • Assay Setup: Add a defined volume of water or rearing medium to each beaker. Add the appropriate amount of the this compound test solution to each beaker. A control group with only the solvent should be included.

  • Larval Exposure: Introduce a known number of larvae (e.g., 20-25) into each beaker.

  • Incubation: Maintain the beakers under standard laboratory conditions (e.g., 25-27°C, 12:12 light:dark cycle) and provide a small amount of larval food.

  • Mortality Assessment: Record the number of dead larvae at specific time points (e.g., 24 and 48 hours). Larvae are considered dead if they are immobile and do not respond to gentle probing.

  • Data Analysis: Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula. Determine the lethal concentration (e.g., LC50) using probit analysis.

4.3.2. Adult Topical Application Assay

Materials:

  • Adult female Aedes aegypti (non-blood-fed, 3-5 days old).

  • This compound dissolved in a suitable solvent (e.g., acetone).

  • Microapplicator.

  • Cages for holding mosquitoes.

  • Sugar solution (e.g., 10% sucrose).

Protocol:

  • Preparation of Dosing Solutions: Prepare a range of concentrations of this compound in the chosen solvent.

  • Mosquito Immobilization: Briefly chill the mosquitoes on ice to immobilize them.

  • Topical Application: Using a microapplicator, apply a small, precise volume (e.g., 0.1-0.5 µL) of the this compound solution to the dorsal thorax of each mosquito. A control group should be treated with the solvent only.

  • Recovery and Observation: Transfer the treated mosquitoes to cages with access to a sugar solution.

  • Mortality and Knockdown Assessment: Record the number of dead or incapacitated (knocked down) mosquitoes at various time points (e.g., 1, 6, 24 hours) post-application.

  • Data Analysis: Calculate the percentage mortality or knockdown for each dose. Determine the lethal dose (e.g., LD50) using probit analysis.

Visualizations

Signaling Pathway of AeKir1 in Mosquito Malpighian Tubules

AeKir1_Signaling_Pathway cluster_hemolymph Hemolymph cluster_principal_cell Principal Cell cluster_lumen Malpighian Tubule Lumen cluster_inhibitor Inhibition K_hemolymph K+ AeKir1 AeKir1 Channel K_hemolymph->AeKir1 K+ influx K_in K+ AeKir1->K_in V_ATPase V-type H+ ATPase K_in->V_ATPase K+ transport NaK_ATPase Na+/K+ ATPase NaK_ATPase->K_in K+ influx K_out K+ V_ATPase->K_out K_lumen K+ K_out->K_lumen K+ secretion Urine Primary Urine K_lumen->Urine This compound This compound This compound->AeKir1 blocks

Caption: AeKir1-mediated potassium transport in mosquito Malpighian tubules and its inhibition by this compound.

Experimental Workflow for this compound Characterization

VU625_Workflow start Start: Compound Library Screening primary_screen Primary High-Throughput Screen (Thallium Flux Assay) start->primary_screen hit_id Hit Identification (this compound) primary_screen->hit_id secondary_assay Secondary Assay (Electrophysiology - TEVC) hit_id->secondary_assay selectivity Selectivity Profiling (vs. other Kir channels) secondary_assay->selectivity in_vivo In Vivo Efficacy (Larvicidal & Adulticidal Assays) selectivity->in_vivo lead_opt Lead Optimization in_vivo->lead_opt end End: Candidate for Development lead_opt->end

Caption: A typical workflow for the discovery and characterization of an AeKir1 inhibitor like this compound.

Logical Relationship of this compound Selective Inhibition

VU625_Selectivity cluster_targets Molecular Targets cluster_effects Biological Effects This compound This compound AeKir1 Aedes aegypti Kir1 This compound->AeKir1 High Potency (IC50 = 96.8 nM) HumanKir Human Kir Channels (e.g., Kir1.1, Kir2.1) This compound->HumanKir Low Potency (IC50 > 30 µM) Mosquito_Toxicity Mosquito Toxicity (Insecticidal Effect) AeKir1->Mosquito_Toxicity leads to Human_Toxicity Potential Human Toxicity HumanKir->Human_Toxicity could lead to Mosquito_Toxicity->Human_Toxicity Desired Selectivity (High Therapeutic Index)

Caption: The selective inhibition of AeKir1 by this compound leads to mosquito-specific toxicity.

Conclusion

This compound is a potent and selective inhibitor of the Aedes aegypti Kir1 channel, demonstrating significant potential as a lead compound for the development of a new class of insecticides. Its novel mechanism of action, focused on disrupting essential osmoregulatory processes in mosquitoes, offers a promising strategy to combat insecticide resistance. The data and protocols presented in this technical guide provide a solid foundation for further research and development efforts aimed at translating the potential of this compound and its analogs into effective and safe vector control tools. Further optimization of this chemical scaffold could lead to the next generation of mosquitocides, contributing significantly to the global fight against mosquito-borne diseases.

References

The Discovery and Characterization of VU625: A Potent and Selective Inhibitor of the Aedes aegypti Inward Rectifier Potassium Channel (AeKir1)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of VU625, a novel small molecule inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel insecticides targeting mosquito ion channels.

Introduction

The increasing prevalence of insecticide resistance in mosquito populations necessitates the discovery of novel molecular targets for vector control. The inward rectifier potassium (Kir) channels, which are crucial for maintaining ion and water homeostasis in mosquitoes, represent a promising target. This compound emerged from a high-throughput screening campaign as a potent and selective inhibitor of AeKir1, the primary Kir channel expressed in the Malpighian tubules of Aedes aegypti, the principal vector for dengue, chikungunya, and Zika viruses.

Discovery and Mechanism of Action

This compound was identified through a high-throughput screen of approximately 30,000 small molecules against AeKir1 channels expressed in HEK293 cells. The primary screening assay utilized a thallium (Tl+) flux-based method, where the influx of Tl+ through the Kir channels is measured by a fluorescent dye. This compound was selected for further characterization based on its potent inhibitory activity and chemical tractability for medicinal chemistry efforts.

The mechanism of action of this compound is the direct inhibition of the AeKir1 channel. By blocking this channel, this compound disrupts the normal physiological function of the Malpighian tubules, which are the primary excretory and osmoregulatory organs in mosquitoes. This disruption leads to a loss of ion and water balance, ultimately resulting in mosquito mortality.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, including its potency, selectivity, and in vivo efficacy.

Table 1: In Vitro Potency of this compound against AeKir1

Assay TypeCell LineParameterValue (nM)Reference
Thallium (Tl+) Flux AssayT-REx-HEK293-AeKir1IC50315[1]
Whole-Cell Patch ClampT-REx-HEK293-AeKir1IC5096.8[1]

Table 2: Selectivity Profile of this compound

ChannelSpeciesAssay TypeParameterValue (µM)Fold Selectivity (vs. AeKir1)Reference
AeKir2BAedes aegyptiTwo-Electrode Voltage ClampIC5045.1~466[1]
Kir1.1 (ROMK1)HumanThallium (Tl+) Flux AssayIC50>30>310[1]
Kir2.1HumanThallium (Tl+) Flux AssayIC50>30>310[1]

Table 3: In Vivo Efficacy of this compound in Aedes aegypti

Administration RouteCo-administered AgentParameterValueReference
InjectionProbenecid (3.4 nmol)ED25 (24h mortality)0.17 nmol[1]
InjectionProbenecid (3.4 nmol)ED75 (24h mortality)1.7 nmol[1]

Experimental Protocols

Thallium (Tl+) Flux Assay

This assay was used for the high-throughput screening and initial characterization of this compound.

Cell Culture:

  • T-REx-HEK293 cells stably expressing AeKir1 were cultured in Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL blasticidin, and 400 µg/mL zeocin.

  • Channel expression was induced by treating the cells with 1 µg/mL tetracycline (B611298) for 18-24 hours prior to the assay.

Assay Procedure:

  • Cells were plated in 384-well, black-walled, clear-bottomed plates.

  • The growth medium was removed, and cells were loaded with the thallium-sensitive fluorescent dye, FluoZin-2 AM (2 µM), in an assay buffer (Hank's Balanced Salt Solution with 20 mM HEPES, pH 7.3) for 1 hour at room temperature.

  • Cells were washed with the assay buffer to remove extracellular dye.

  • A baseline fluorescence was measured using a fluorescence plate reader.

  • This compound or control compounds were added to the wells.

  • A stimulus buffer containing Tl2SO4 was added to initiate thallium influx.

  • Fluorescence was monitored over time to measure the rate of thallium influx.

  • The IC50 values were determined by fitting the concentration-response data to a sigmoidal dose-response equation.

Whole-Cell Patch Clamp Electrophysiology

This technique was used to confirm the inhibitory activity of this compound on AeKir1 channels with high precision.

Cell Preparation:

  • T-REx-HEK293-AeKir1 cells were induced with tetracycline as described above.

  • Cells were dissociated and plated on glass coverslips for recording.

Recording Solutions:

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 3 Mg-ATP (pH 7.3 with KOH).

Recording Protocol:

  • Whole-cell recordings were performed using an amplifier and data acquisition system.

  • Glass micropipettes with a resistance of 4–7 MΩ were filled with the internal solution.

  • A gigaohm seal was formed between the pipette tip and the cell membrane.

  • The cell membrane was ruptured to achieve the whole-cell configuration.

  • Cells were voltage-clamped at a holding potential of -75 mV.

  • A voltage ramp from -120 mV to +60 mV was applied to elicit Kir currents.

  • This compound was applied to the bath solution at various concentrations.

  • The inhibition of the Kir current was measured, and IC50 values were calculated.

Structure-Activity Relationship (SAR) Studies

Subsequent studies on the (phenylsulfonyl)piperazine scaffold, to which this compound belongs, have provided insights into the structure-activity relationships for AeKir1 inhibition. A preprint by Aretz et al. (2021) describes further SAR work on this chemical series. The key findings from these studies are summarized below.

  • Phenylsulfonamide Moiety: The phenylsulfonamide group is a critical component for activity. Modifications to the phenyl ring can influence potency.

  • Piperazine (B1678402) Core: The piperazine linker is essential. Substitutions on the piperazine ring can modulate the compound's properties.

  • Terminal Aromatic Ring: The nature and substitution pattern of the terminal aromatic ring significantly impact the inhibitory potency.

These SAR studies are crucial for the design of more potent and selective analogs of this compound with improved insecticidal properties.

Visualizations

Signaling Pathway

Signaling_Pathway This compound This compound AeKir1 AeKir1 Channel (Malpighian Tubule) This compound->AeKir1 Inhibits K_influx K+ Influx AeKir1->K_influx Mediates Transepithelial_Transport Disrupted Transepithelial Ion and Water Transport AeKir1->Transepithelial_Transport Disruption leads to Membrane_Potential Membrane Hyperpolarization K_influx->Membrane_Potential Leads to Renal_Failure Renal Failure Transepithelial_Transport->Renal_Failure Causes Mortality Mosquito Mortality Renal_Failure->Mortality Results in

Caption: Signaling pathway of this compound action in mosquitoes.

Experimental Workflow for this compound Discovery

Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase HTS High-Throughput Screening (~30,000 compounds) Hit_Confirmation Hit Confirmation (Tl+ Flux Assay) HTS->Hit_Confirmation Identifies Hits Lead_Selection Lead Selection (this compound) Hit_Confirmation->Lead_Selection Confirms Activity Potency Potency Determination (Whole-Cell Patch Clamp) Lead_Selection->Potency Characterize Selectivity Selectivity Profiling (vs. other Kir channels) Potency->Selectivity Assess InVivo In Vivo Efficacy (Mosquito Injection) Selectivity->InVivo Test

Caption: Experimental workflow for the discovery and characterization of this compound.

Logical Relationship of In Vivo Studies

InVivo_Logic VU625_alone This compound Injection Alone No_Effect No Significant Effect on Mosquito Survival VU625_alone->No_Effect OAT_ABC Organic Anion / ABC Transporters VU625_alone->OAT_ABC Is a substrate for Probenecid Probenecid Probenecid->OAT_ABC Inhibits VU625_Probenecid This compound + Probenecid Co-injection Toxicity Toxicity and Inhibition of Excretion VU625_Probenecid->Toxicity

Caption: Logical relationship of this compound in vivo efficacy with probenecid.

Conclusion

This compound is a groundbreaking discovery in the field of insecticide research, representing a new class of compounds that target the inward rectifier potassium channels of mosquitoes. Its high potency and selectivity for AeKir1 make it an excellent lead compound for the development of novel mosquitocides. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to address the global challenge of insecticide resistance. Further optimization of the (phenylsulfonyl)piperazine scaffold, guided by the structure-activity relationship studies, holds the promise of delivering next-generation insecticides to combat mosquito-borne diseases.

References

VU625: A Novel Mosquitocide Targeting Inward Rectifier Potassium Channels

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The increasing prevalence of insecticide resistance in mosquito populations necessitates the development of novel mosquitocides with unique mechanisms of action. VU625 has emerged as a promising lead compound, acting as a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1). This channel is crucial for ion and fluid homeostasis in the mosquito Malpighian tubules, the primary excretory organs. Inhibition of AeKir1 by this compound disrupts this delicate balance, leading to renal failure and subsequent mortality. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols for its evaluation, and visualizations of its mode of action and the discovery workflow.

Introduction

Vector-borne diseases, transmitted by mosquitoes, remain a significant global health threat. The widespread use of conventional insecticides has led to the evolution of resistance in mosquito populations, compromising the effectiveness of current vector control strategies.[1] This has created an urgent need for the discovery and development of new insecticides that act on novel molecular targets.[1]

Inward rectifier potassium (Kir) channels have been identified as a promising target for the development of a new class of mosquitocides.[1][2] These channels play a critical role in maintaining potassium homeostasis and fluid secretion in the Malpighian tubules of mosquitoes.[3][4] this compound is a small molecule inhibitor that has been identified through high-throughput screening as a potent and selective inhibitor of the mosquito Kir channel, AeKir1.[5] This document serves as a technical resource for researchers and professionals in drug development, detailing the scientific foundation for this compound as a potential mosquitocide.

Mechanism of Action

This compound exerts its mosquitocidal activity by selectively inhibiting the inward rectifier potassium channel, AeKir1, which is predominantly expressed in the Malpighian tubules of Aedes aegypti.[5]

The Role of Kir Channels in Mosquito Physiology

In mosquitoes, the Malpighian tubules are the primary organs for excretion and osmoregulation, analogous to the kidneys in vertebrates. These tubules secrete excess ions and water from the hemolymph.[3] This process is critically dependent on the transepithelial transport of potassium ions, which is largely mediated by Kir channels located on the basolateral membrane of the principal cells of the tubules.[4] The activity of these channels facilitates the movement of K+ from the hemolymph into the tubule cells, driving fluid secretion.

Inhibition of AeKir1 by this compound

This compound acts as a potent antagonist of the AeKir1 channel.[5] By blocking this channel, this compound disrupts the normal flow of potassium ions into the Malpighian tubule cells. This inhibition of K+ transport leads to a cascade of physiological disruptions:

  • Impaired Fluid Secretion: The primary driving force for fluid secretion into the Malpighian tubules is the active transport of potassium. By blocking AeKir1, this compound significantly reduces this secretion.

  • Disruption of Ion and Water Homeostasis: The inability to efficiently excrete ions and water leads to an accumulation of metabolic waste and a disruption of the osmotic balance within the mosquito's hemolymph.

  • Renal Failure and Mortality: The sustained disruption of Malpighian tubule function results in a state of renal failure, which is ultimately lethal to the mosquito.[6]

The high selectivity of this compound for mosquito Kir channels over their mammalian counterparts suggests a favorable safety profile for non-target organisms.[6]

Quantitative Data

The potency and selectivity of this compound have been quantitatively assessed through various in vitro and in vivo assays. The following tables summarize the key data.

Compound Target Assay Type IC50 Reference
This compoundAeKir1Patch Clamp (HEK293 cells)96.8 nM[5]
This compoundAeKir2BElectrophysiology (Xenopus oocytes)Weak Inhibitor[5]
VU590AeKir1Tl+-flux assay5.6 µM[2]
VU573AeKir1Tl+-flux assay15 µM[2]

Table 1: In Vitro Potency of VU-Series Compounds against Mosquito Kir Channels. This table highlights the superior potency of this compound against the primary target AeKir1 compared to other related compounds.

Compound Mosquito Species Assay Type Effect Notes Reference
This compoundAedes aegyptiInjection (with probenecid)ToxicProbenecid (B1678239) enhances toxicity, suggesting this compound is a substrate of organic anion transporters.[5]
This compoundAedes aegyptiInjection (without probenecid)No significant toxicity-[5]
VU590Aedes aegyptiInjectionToxic, inhibits urine excretion-[2]

Table 2: In Vivo Efficacy of VU-Series Compounds in Aedes aegypti. This table summarizes the toxic effects of VU compounds when administered directly into the mosquito hemolymph. The requirement of probenecid to observe this compound toxicity in injection assays is a key finding.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Heterologous Expression of AeKir1 in HEK293 Cells

This protocol describes the stable expression of the Aedes aegypti Kir1 channel in a mammalian cell line for in vitro characterization.

Materials:

  • HEK293 cells

  • Expression vector containing the full-length cDNA of AeKir1 (e.g., pcDNA3.1)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Culture medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin

  • Selection antibiotic (e.g., G418)

Procedure:

  • Culture HEK293 cells in T-75 flasks until they reach 80-90% confluency.

  • On the day of transfection, seed the cells into 6-well plates at a density that will result in 70-80% confluency the next day.

  • Prepare the transfection complex by mixing the AeKir1 expression vector and the transfection reagent in serum-free medium, according to the manufacturer's instructions.

  • Incubate the complex at room temperature for 20-30 minutes.

  • Add the transfection complex dropwise to the cells in the 6-well plates.

  • Incubate the cells for 24-48 hours post-transfection.

  • After 48 hours, begin selection by adding the appropriate concentration of G418 to the culture medium.

  • Replace the selection medium every 3-4 days.

  • After 2-3 weeks of selection, isolate and expand individual G418-resistant colonies.

  • Confirm the expression and function of AeKir1 in the stable cell lines using techniques such as Western blotting, immunocytochemistry, and patch-clamp electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

This protocol is for the functional characterization of AeKir1 channels expressed in HEK293 cells and the evaluation of inhibitors like this compound.

Materials:

  • Stable HEK293 cell line expressing AeKir1

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External solution (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with KOH.

  • Internal (pipette) solution (in mM): 140 KCl, 10 HEPES, 10 EGTA; pH adjusted to 7.2 with KOH.

  • This compound stock solution in DMSO.

Procedure:

  • Plate the AeKir1-expressing HEK293 cells onto glass coverslips 24-48 hours before the experiment.

  • Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Approach a single, healthy cell with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) by applying gentle suction.

  • Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.

  • Clamp the cell membrane potential at a holding potential of -80 mV.

  • Apply a series of voltage steps or ramps to elicit Kir currents. A typical voltage protocol would be stepping from -120 mV to +60 mV in 20 mV increments.

  • Record baseline currents in the absence of any inhibitor.

  • Perfuse the recording chamber with external solution containing various concentrations of this compound.

  • Record the currents at each concentration of this compound until a steady-state inhibition is reached.

  • Wash out the compound with the external solution to check for reversibility.

  • Analyze the data to determine the IC50 of this compound by fitting the concentration-response data to the Hill equation.

Mosquito Injection Toxicity Assay

This protocol details the procedure for assessing the toxicity of this compound when injected directly into the mosquito hemolymph.

Materials:

  • 3-5 day old adult female Aedes aegypti mosquitoes

  • Nanoliter injector with pulled glass capillary needles

  • CO2 or cold plate for anesthesia

  • Injection solution: Saline (e.g., Aedes physiological saline) containing a known concentration of this compound and probenecid, with a final DMSO concentration of 1-2%.

  • Control solution: Saline with the same concentration of DMSO and probenecid as the test solution.

Procedure:

  • Anesthetize the mosquitoes using CO2 or by placing them on a cold plate.

  • Calibrate the nanoliter injector to deliver a precise volume (e.g., 69 nL).

  • Gently insert the needle into the thorax of the mosquito, taking care not to damage vital organs.

  • Inject the test or control solution into the mosquito.

  • Place the injected mosquitoes into a recovery cup with access to a sugar source (e.g., 10% sucrose (B13894) solution).

  • Maintain the mosquitoes at a constant temperature and humidity (e.g., 27°C and 80% RH).

  • Record mortality at regular intervals (e.g., 24 and 48 hours) post-injection.

  • Calculate the lethal dose (LD50) by testing a range of this compound concentrations and analyzing the dose-response data using probit analysis.

Mosquito Topical Application Toxicity Assay

This protocol describes the method for evaluating the toxicity of this compound when applied to the mosquito cuticle.

Materials:

  • 3-5 day old adult female Aedes aegypti mosquitoes

  • Microapplicator with a fine-tipped syringe

  • CO2 or cold plate for anesthesia

  • Test solution: this compound dissolved in a suitable solvent (e.g., acetone) at various concentrations.

  • Control solution: Solvent only.

Procedure:

  • Anesthetize the mosquitoes as described in the injection assay.

  • Apply a small, precise volume (e.g., 0.1 µL) of the test or control solution to the dorsal thorax of each mosquito using the microapplicator.

  • Place the treated mosquitoes in recovery cups with access to a sugar source.

  • Maintain the mosquitoes under controlled environmental conditions.

  • Record mortality at 24 and 48 hours post-application.

  • Determine the lethal dose (LD50) from the dose-response data.

Visualizations

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for the discovery of Kir channel-targeting mosquitocides.

cluster_hemolymph Hemolymph cluster_cell Malpighian Tubule Principal Cell cluster_lumen Tubule Lumen cluster_consequence Physiological Consequence K_hemolymph K+ AeKir1 AeKir1 Channel K_hemolymph->AeKir1 Enters cell K_cell K+ AeKir1->K_cell Disruption Disruption of Ion & Water Homeostasis AeKir1->Disruption K_lumen K+ K_cell->K_lumen Secreted H2O_cell H2O H2O_lumen H2O H2O_cell->H2O_lumen Follows K+ Urine Urine Secretion K_lumen->Urine H2O_lumen->Urine This compound This compound This compound->AeKir1 Inhibits Renal_Failure Renal Failure Disruption->Renal_Failure Death Mosquito Death Renal_Failure->Death

Figure 1: Signaling pathway of this compound action in mosquito Malpighian tubules.

cluster_discovery Discovery & Validation HTS High-Throughput Screening (Chemical Library vs. AeKir1) Hit_ID Hit Identification (e.g., this compound) HTS->Hit_ID Electro Electrophysiological Validation (Patch Clamp on AeKir1-expressing cells) Hit_ID->Electro Selectivity Selectivity Profiling (vs. other Kir channels) Electro->Selectivity InVivo In Vivo Toxicity Assays (Injection & Topical Application) Selectivity->InVivo Lead_Opt Lead Optimization InVivo->Lead_Opt

Figure 2: Experimental workflow for the discovery and validation of Kir channel-targeting mosquitocides.

Conclusion and Future Directions

This compound represents a significant advancement in the pursuit of novel mosquitocides. Its potent and selective inhibition of the mosquito-specific AeKir1 channel validates this ion channel as a viable target for insecticide development. The mechanism of action, leading to renal failure, is distinct from that of currently used neurotoxic insecticides, suggesting that this compound-based compounds could be effective against resistant mosquito populations.

Further research should focus on several key areas:

  • Lead Optimization: Medicinal chemistry efforts are needed to improve the pharmacokinetic properties of this compound, particularly its ability to penetrate the mosquito cuticle, to enhance its efficacy in topical applications without the need for synergists like probenecid.

  • Spectrum of Activity: The efficacy of this compound and its analogs should be evaluated against a broader range of mosquito species, including other major disease vectors like Anopheles and Culex species.

  • Resistance Potential: Studies should be conducted to assess the potential for mosquitoes to develop resistance to Kir channel inhibitors.

  • Ecotoxicology: A thorough evaluation of the environmental safety profile of lead compounds is essential before they can be considered for field use.

References

The Structure-Activity Relationship of VU625 Analogues: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Kir1 Channel Inhibitors for Mosquito Vector Control

Introduction

The urgent need for novel insecticides to combat the spread of mosquito-borne diseases such as malaria, dengue fever, and Zika virus has driven research into new molecular targets. One such promising target is the inwardly rectifying potassium (Kir) channel, essential for critical physiological processes in mosquitoes, including excretion and maintenance of hemolymph ion balance. The disruption of Kir channel function presents a viable strategy for the development of a new class of mosquitocides. VU625, a potent and selective inhibitor of the Aedes aegypti Kir1 (AeKir1) channel, has emerged as a key lead compound in this endeavor. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound analogues, detailing their synthesis, biological evaluation, and the underlying signaling pathways.

Core Compound: this compound

This compound, also known as VU007625, was identified through high-throughput screening as a highly potent inhibitor of the AeKir1 channel with a half-maximal inhibitory concentration (IC50) of 96.8 nM.[1][2] It exhibits excellent selectivity for AeKir1 over mammalian Kir channels, making it an attractive candidate for further development. The chemical scaffold of this compound is based on a (phenylsulfonyl)piperazine core.

Structure-Activity Relationship (SAR) of this compound Analogues

Systematic modification of the this compound scaffold has provided valuable insights into the structural requirements for potent AeKir1 inhibition. The following sections and tables summarize the key findings from SAR studies on the (phenylsulfonyl)piperazine series of analogues.[1][3]

Modifications of the Heterocyclic Moiety

A key area of exploration in the SAR of this compound analogues has been the replacement of the nitrophenyl group with various five-membered heterocycles. This has led to the discovery of compounds with improved potency.

CompoundHeterocycleR GroupIC50 (nM)[1]
9a Oxazole (B20620)H< 200
9b OxazoleCH3< 200
9c OxazoleCF3200-500
9d OxadiazoleH< 200
9e OxadiazoleCH3< 200
9f Thiazole (B1198619)H> 1000
9g ThiazoleCH3> 1000
9h PyrazoleH500-1000
9i PyrazoleCH3500-1000
9j Isoxazole (B147169)H> 1000

Table 1: In vitro potency of this compound analogues with heterocyclic replacements in the thallium-flux assay.

The data clearly indicates that oxazole and oxadiazole heterocycles are optimal for potent AeKir1 inhibition, with several analogues demonstrating IC50 values below 200 nM.[1] In contrast, thiazole and isoxazole moieties are not well-tolerated, leading to a significant loss of activity.[1]

Modifications of the Phenylsulfonyl Group

Alterations to the phenylsulfonyl moiety have also been investigated to understand its contribution to binding and activity.

CompoundPhenylsulfonyl SubstitutionIC50 (nM)[1]
9k 4-F< 200
9l 4-Cl< 200
9m 4-Br200-500
9n 4-CH3500-1000
9o 4-OCH3> 1000
9p 3-F200-500
9q 3-Cl200-500
9r 2-F> 1000

Table 2: In vitro potency of this compound analogues with substitutions on the phenylsulfonyl ring.

These results suggest that small, electron-withdrawing groups at the 4-position of the phenylsulfonyl ring, such as fluorine and chlorine, are favorable for high potency.[1] Larger halogens or electron-donating groups at this position, as well as substitutions at the 2-position, are detrimental to activity.[1]

Replacement of the Nitro Group

The nitro group on the phenyl ring was also a subject of modification, with a cyano group being a tolerated substitution.

CompoundSubstitutionIC50 (nM)[1]
9s 4-CN< 200
9t 4-CF3200-500
9u 4-SO2NH2> 1000

Table 3: In vitro potency of this compound analogues with replacements for the nitro group.

The cyano-substituted analogue 9s retained high potency, indicating that an electron-withdrawing group at this position is important for activity.[1]

Experimental Protocols

The biological evaluation of this compound and its analogues primarily relies on two key experimental techniques: the thallium flux assay for high-throughput screening and patch-clamp electrophysiology for detailed characterization of channel inhibition.

Thallium Flux Assay

This fluorescence-based assay is a robust method for measuring the activity of potassium channels in a high-throughput format.

Principle: The assay utilizes a thallium-sensitive fluorescent dye. Thallium (Tl+) ions can pass through potassium channels, and their influx into the cell leads to an increase in fluorescence of the intracellular dye. Inhibitors of the channel will block the influx of Tl+ and thus prevent the increase in fluorescence.

Detailed Protocol:

  • Cell Culture: HEK293 cells stably expressing the AeKir1 channel are cultured in appropriate media and seeded into 384-well plates.

  • Dye Loading: The cells are loaded with a thallium-sensitive fluorescent dye (e.g., Thallos-AM) for a specified period at room temperature.

  • Compound Addition: The test compounds (this compound analogues) are added to the wells at various concentrations.

  • Thallium Stimulation and Fluorescence Reading: A solution containing Tl+ is added to the wells, and the fluorescence intensity is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of fluorescence increase is proportional to the channel activity. The inhibitory effect of the compounds is calculated by comparing the fluorescence signal in the presence of the compound to the control (DMSO). IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane.

Principle: A glass micropipette with a very small tip diameter is used to form a high-resistance seal with the cell membrane. This allows for the measurement of the current flowing through the ion channels in that patch of membrane.

Detailed Protocol:

  • Cell Preparation: HEK293 cells expressing AeKir1 are prepared and placed in a recording chamber on the stage of an inverted microscope.

  • Pipette Preparation: Glass micropipettes are filled with an appropriate intracellular solution and have a resistance of 2-5 MΩ.

  • Giga-seal Formation: The micropipette is brought into contact with the cell membrane, and gentle suction is applied to form a high-resistance seal (giga-seal).

  • Whole-Cell Configuration: Further suction is applied to rupture the membrane patch, allowing for the recording of currents from the entire cell.

  • Current Recording: The membrane potential is held at a specific voltage, and voltage steps are applied to elicit Kir channel currents.

  • Compound Application: The test compounds are applied to the cell via a perfusion system.

  • Data Analysis: The inhibition of the Kir channel current by the compound is measured, and the IC50 is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflows

The primary mechanism of action of this compound and its analogues is the direct blockade of the AeKir1 channel pore, thereby disrupting potassium ion homeostasis in the Malpighian tubules of the mosquito.

Signaling_Pathway This compound This compound Analogues AeKir1 AeKir1 Channel (Malpighian Tubules) This compound->AeKir1 Inhibition K_efflux Reduced K+ Efflux AeKir1->K_efflux Depolarization Membrane Depolarization K_efflux->Depolarization Renal_Failure Impaired Ion and Water Transport Depolarization->Renal_Failure Toxicity Mosquito Toxicity and Death Renal_Failure->Toxicity Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation HTS High-Throughput Screening (Thallium Flux Assay) SAR Structure-Activity Relationship (SAR) Studies HTS->SAR Ephys Patch-Clamp Electrophysiology SAR->Ephys Lead_Opt Lead Optimization Ephys->Lead_Opt Toxicity_Assay Mosquito Larvae Toxicity Assays Adult_Assay Adult Mosquito Mortality Assays Lead_Opt->Toxicity_Assay Lead_Opt->Adult_Assay Synthesis_Scheme Piperazine Piperazine Intermediate1 Monosulfonylated Piperazine Piperazine->Intermediate1 + SulfonylChloride R1-SO2Cl SulfonylChloride->Intermediate1 Intermediate2 Coupled Intermediate Intermediate1->Intermediate2 + Pd Catalyst BromoNitrobenzene 4-Bromo-2-fluoro-nitrobenzene (or analogue) BromoNitrobenzene->Intermediate2 FinalProduct This compound Analogue Intermediate2->FinalProduct + Base Amine R2-NH2 Amine->FinalProduct

References

Validating VU625 as a Novel Mosquitocide Target in Aedes aegypti: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation for VU625, a potent inhibitor of the inwardly rectifying potassium (Kir) channel, AeKir1, in the yellow fever mosquito, Aedes aegypti. The emergence of insecticide resistance necessitates the discovery of novel molecular targets for vector control. This document outlines the quantitative data, detailed experimental protocols, and critical pathways supporting AeKir1 as a viable target for new-generation mosquitocides.

Executive Summary

Inwardly rectifying potassium (Kir) channels are crucial for various physiological processes in mosquitoes, including excretion and maintenance of ion and water homeostasis. Disruption of these channels presents a promising strategy for insecticide development. The small molecule this compound has been identified as a potent and selective inhibitor of the Aedes aegypti Kir1 channel (AeKir1). This guide details the pharmacological and physiological evidence validating AeKir1 as the molecular target of this compound and establishes a framework for leveraging this target in future insecticide discovery programs.

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies validating the interaction between this compound and its target, AeKir1.

Table 1: In Vitro Potency and Selectivity of this compound

CompoundTarget ChannelExpression SystemIC50 (nM)Reference
This compoundAeKir1HEK293 cells96.8[1][2][3]
This compoundAeKir2BXenopus oocytesWeak inhibitor[3]

Table 2: In Vivo Effects of this compound on Aedes aegypti

TreatmentEffect on Urine ExcretionMosquito SurvivalConditionsReference
This compound InjectionNo significant effectNo significant toxicity-[3]
This compound + Probenecid InjectionInhibition of excretory capacityToxicProbenecid co-injection[3]

Signaling Pathway and Mechanism of Action

The primary physiological role of AeKir1 is in the Malpighian tubules, the main excretory and osmoregulatory organs in mosquitoes. These channels, located on the basolateral membrane of stellate cells, are critical for potassium and fluid secretion.

VU625_Mechanism_of_Action Mechanism of Action of this compound in Aedes aegypti Malpighian Tubules cluster_stellate_cell Stellate Cell cluster_tubule_lumen Tubule Lumen K_hem K+ AeKir1 AeKir1 Channel K_hem->AeKir1 Enters cell via AeKir1 K_in K+ influx AeKir1->K_in Cl_channel Cl- Channel K_lumen K+ secretion K_in->K_lumen Secreted into lumen Cl_in Cl- influx Cl_lumen Cl- secretion Cl_in->Cl_lumen Secreted into lumen H2O_lumen Water secretion K_lumen->H2O_lumen Drives osmotic water movement Cl_lumen->H2O_lumen This compound This compound This compound->AeKir1 Inhibits OAT Organic Anion Transporter This compound->OAT Substrate for Probenecid Probenecid Probenecid->OAT Inhibits OAT->this compound Efflux

Caption: Signaling pathway of this compound action on AeKir1 in Malpighian tubules.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these validation studies.

In Vitro Inhibition Assay using HEK293 Cells

This protocol is adapted from studies characterizing small molecule inhibitors of Kir channels.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against AeKir1 channels heterologously expressed in a mammalian cell line.

Methodology:

  • Cell Culture and Transfection:

    • Human Embryonic Kidney 293 (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Cells are transiently transfected with a plasmid encoding the Aedes aegypti Kir1 (AeKir1) subunit using a suitable transfection reagent (e.g., Lipofectamine). A green fluorescent protein (GFP) marker is often co-transfected to identify successfully transfected cells.

  • Electrophysiological Recording:

    • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

    • The extracellular (bath) solution contains (in mM): 140 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, adjusted to pH 7.4 with KOH.

    • The intracellular (pipette) solution contains (in mM): 140 KCl, 10 HEPES, 10 EGTA, and 2 Mg-ATP, adjusted to pH 7.2 with KOH.

    • Voltage ramps from -120 mV to +60 mV are applied to elicit Kir currents.

  • Compound Application and Data Analysis:

    • A stable baseline current is established before the application of this compound at varying concentrations.

    • The compound is perfused into the bath solution.

    • The percentage of current inhibition at each concentration is calculated relative to the baseline current.

    • The IC50 value is determined by fitting the concentration-response data to a Hill equation.

HEK293_Electrophysiology_Workflow Workflow for In Vitro Inhibition Assay in HEK293 Cells Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection Transfection with AeKir1 plasmid + GFP Cell_Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Patch_Clamp Whole-cell Patch-clamp Recording Incubation->Patch_Clamp Baseline Establish Baseline Current Patch_Clamp->Baseline Compound_App Apply this compound (varying concentrations) Baseline->Compound_App Record_Inhibition Record Current Inhibition Compound_App->Record_Inhibition Data_Analysis Data Analysis and IC50 Calculation Record_Inhibition->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for HEK293 cell-based electrophysiology.

In Vivo Toxicity and Excretion Assays

This protocol assesses the physiological effects and toxicity of this compound when introduced directly into the mosquito hemolymph.

Objective: To evaluate the in vivo efficacy of this compound on mosquito survival and excretory function.

Methodology:

  • Mosquito Rearing:

    • Aedes aegypti (e.g., Liverpool strain) are reared under standard laboratory conditions (27°C, 80% relative humidity, 12:12 h light:dark cycle).

    • Adult female mosquitoes, 3-7 days post-eclosion, are used for injections.

  • Microinjection:

    • Mosquitoes are anesthetized by chilling on ice.

    • A volume of 69 nL of the test solution is injected into the thoracic sinus using a nano-injector.

    • The injection solution consists of a saline carrier, the desired concentration of this compound, and in some experiments, an organic anion transporter inhibitor like probenecid.

  • Toxicity Assay:

    • Following injection, mosquitoes are transferred to recovery cups with access to a sugar solution.

    • Mortality is recorded at regular intervals (e.g., 24 and 48 hours) post-injection.

  • Urine Excretion Assay (Ramsay Assay):

    • The Malpighian tubules are isolated and bathed in a saline solution.

    • The cut end of the ureter is isolated in a drop of oil, and the secreted fluid is collected and measured over time.

    • The effect of this compound on the rate of fluid secretion is determined by adding the compound to the bathing solution.

In_Vivo_Assay_Workflow Workflow for In Vivo Toxicity and Excretion Assays cluster_assays Post-Injection Assays Start Start Mosquito_Rearing Rearing of Aedes aegypti Start->Mosquito_Rearing Anesthesia Anesthetize Mosquitoes (Cold) Mosquito_Rearing->Anesthesia Microinjection Thoracic Microinjection (69 nL) Anesthesia->Microinjection Recovery Recovery with Sugar Source Microinjection->Recovery Toxicity_Assay Toxicity Assay: Record Mortality (24h, 48h) Recovery->Toxicity_Assay Excretion_Assay Excretion Assay: (Ramsay Assay on isolated tubules) Recovery->Excretion_Assay End End Toxicity_Assay->End Excretion_Assay->End

Caption: Workflow for in vivo mosquito assays.

Logical Framework for Target Validation

The validation of AeKir1 as the target of this compound follows a logical progression from in vitro characterization to in vivo physiological effects.

Target_Validation_Logic Logical Framework for this compound Target Validation Hypothesis Hypothesis: AeKir1 is a viable mosquitocide target In_Vitro_Potency In Vitro Potency: This compound potently inhibits AeKir1 (IC50 = 96.8 nM) Hypothesis->In_Vitro_Potency Physiological_Role Physiological Role: AeKir1 is crucial for Malpighian tubule function Hypothesis->Physiological_Role In_Vitro_Selectivity In Vitro Selectivity: This compound is selective for AeKir1 over AeKir2B In_Vitro_Potency->In_Vitro_Selectivity Conclusion Conclusion: AeKir1 is validated as the in vivo target of this compound In_Vitro_Selectivity->Conclusion In_Vivo_Phenotype In Vivo Phenotype: Inhibition of AeKir1 should disrupt excretion and be toxic Physiological_Role->In_Vivo_Phenotype In_Vivo_Experiment In Vivo Experiment: Injection of this compound In_Vivo_Phenotype->In_Vivo_Experiment Initial_Result Initial Result: This compound alone is not toxic In_Vivo_Experiment->Initial_Result New_Hypothesis New Hypothesis: This compound is removed by Organic Anion Transporters Initial_Result->New_Hypothesis Modified_Experiment Modified Experiment: Co-inject this compound with probenecid (OAT inhibitor) New_Hypothesis->Modified_Experiment Final_Result Final Result: Co-injection is toxic and disrupts excretion Modified_Experiment->Final_Result Final_Result->Conclusion

Caption: Logical flow of the target validation process for this compound.

Conclusion and Future Directions

The collective evidence strongly supports the validation of AeKir1 as a key molecular target for the development of novel mosquitocides. This compound serves as a powerful chemical probe, demonstrating that potent and selective inhibition of this channel leads to a toxic phenotype in Aedes aegypti. The initial lack of in vivo efficacy of this compound alone highlights the importance of considering xenobiotic transport mechanisms in insecticide design. Future work should focus on developing this compound analogs with improved pharmacokinetic properties to overcome efflux by transporters, thereby enhancing their potency and potential as field-applicable insecticides. This target validation provides a solid foundation for structure-activity relationship (SAR) studies aimed at optimizing this promising new class of mosquitocides.

References

The Physiological Role of Kir1 Channels in Mosquitoes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Inwardly rectifying potassium (Kir) channels are crucial transmembrane proteins that facilitate the passage of potassium ions (K+) more readily into the cell than out of it. In insects, particularly in disease vectors like mosquitoes, these channels are fundamental to a range of physiological processes. This document provides an in-depth examination of the Kir1 channel subtype in mosquitoes, focusing on its physiological significance, cellular localization, and its validation as a promising target for novel insecticides. Kir1 channels are predominantly expressed in the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes, where they play an indispensable role in K+ secretion, fluid transport, and maintaining ion and water homeostasis.[1][2][3][4] Disruption of Kir1 channel function through pharmacological inhibition or genetic knockdown leads to renal failure, impaired diuresis, and ultimately, lethality, highlighting its potential for vector control strategies.[1][2][3][5][6][7] This guide synthesizes key quantitative data, details essential experimental protocols, and provides visual diagrams of relevant pathways and workflows to serve as a comprehensive resource for researchers in the field.

Localization and Expression of Kir1 Channels

In the yellow fever mosquito, Aedes aegypti, five genes encode for Kir channel subunits: Kir1, Kir2A, Kir2B, Kir2B', and Kir3.[8] The Kir1 subunit, specifically AeKir1, is abundantly expressed in the renal (Malpighian) tubules.[7][9][10] Immunohistochemical studies have precisely localized the AeKir1 protein to the basolateral membranes of stellate cells within the Malpighian tubules.[11] This specific localization is critical for its function, as the basolateral membrane is the interface between the epithelial cells and the mosquito's circulatory fluid, the hemolymph. In contrast, another subunit, AeKir2B, is found on the basolateral membrane of the principal cells, while AeKir3 is located in intracellular compartments of both cell types.[11] This differential localization suggests distinct physiological roles for each Kir channel subtype in the complex process of urine formation.[2][3]

Core Physiological Functions

The primary physiological role of Kir1 channels in mosquitoes is linked to the function of the Malpighian tubules, which are analogous to the kidneys in vertebrates.[9][10] These channels are a major pathway for the uptake of K+ from the hemolymph into the tubule epithelium.[7][9]

Key Functions Include:

  • Transepithelial K+ and Fluid Secretion: Kir1 channels are responsible for a significant portion of the K+ conductance across the basolateral membrane of stellate cells.[4][9][11] This movement of K+ into the cells is a primary driving force for the subsequent secretion of K+, chloride (Cl-), and water into the tubule lumen, forming the primary urine.[1][4]

  • Diuresis and Hemolymph Homeostasis: Following a blood meal, female mosquitoes must rapidly excrete excess salt and water to restore ionic and osmotic balance.[7] Kir1 channels are essential for this rapid post-prandial diuresis.[1] Inhibition of these channels severely impairs the mosquito's ability to excrete urine, leading to abdominal bloating and a failure to maintain hemolymph volume and K+ homeostasis.[1][2][3][7]

  • Larval Osmoregulation: Kir channels are also vital for larval survival. Pharmacological inhibition of Kir1 in Aedes aegypti larvae is lethal, particularly when the larvae are in water with elevated osmolality or KCl concentrations.[1][5][12] This suggests a critical role for Kir1 in larval osmoregulation and acclimation to environmental stressors.[1][5][12]

  • Reproduction: Gene silencing of the Kir1 channel in Anopheles gambiae has been shown to result in a decrease in egg output, indicating that Kir1 function is also linked to reproductive success.[13]

The functional importance of Kir1 is underscored by the physiological consequences of its inhibition. The diagram below illustrates the proposed mechanism of Kir1-mediated K+ transport.

G Mechanism of Kir1-Mediated Potassium Transport Hemolymph_K K+ Kir1 Kir1 Channel Basolateral Membrane Hemolymph_K->Kir1 Cell_K Intracellular K+ Apical_Transporter Apical Transporter Apical Membrane Cell_K->Apical_Transporter K+ Efflux Lumen_K Secreted K+ G Consequences of Kir1 Channel Inhibition A Pharmacological Inhibition (e.g., VU041, VU590) B Block of Kir1 Channels in Malpighian Tubules A->B C Reduced Basolateral K+ Conductance B->C D Impaired Transepithelial K+ and Fluid Secretion C->D E Disruption of Hemolymph K+ and Volume Homeostasis D->E F Renal Failure & Inability to Diurese E->F G Abdominal Bloating, Incapacitation, Mortality F->G G Experimental Workflow for Kir1 Inhibitor Validation A High-Throughput Screen (e.g., Tl+ Flux Assay) B Identify Hit Compounds (e.g., VU573) A->B C In Vitro Validation: Two-Electrode Voltage Clamp on AeKir1-expressing oocytes B->C D Determine IC50 & Selectivity C->D E In Vitro Physiological Assay: Isolated Malpighian Tubule Fluid Secretion D->E F Measure Inhibition of Urine Production E->F G In Vivo Validation: Intrathoracic Injection into Adult Mosquitoes F->G H Measure Effects on: 1. Urine Excretion (Diuresis) 2. Mortality & Incapacitation G->H I Lead Compound for Insecticide Development H->I

References

An In-depth Technical Guide to VU625: A Potent and Selective Inhibitor of the Aedes aegypti Inward Rectifier Potassium Channel (AeKir1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU625 is a small molecule inhibitor that has demonstrated high potency and selectivity for the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). This channel is a critical component of the mosquito's renal system, playing a key role in ion and fluid homeostasis. The targeted inhibition of AeKir1 by this compound disrupts these essential physiological processes, leading to renal failure and subsequent mortality in the mosquito. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for the characterization of this compound are also presented, along with a depiction of its target's signaling pathway. The information contained herein is intended to support further research and development of novel insecticides targeting mosquito-specific ion channels.

Chemical Structure and Properties

This compound, with the IUPAC name N-(3-methoxyphenyl)-2-methyl-1-propionylindoline-5-sulfonamide, is a novel chemical entity with potential as a mosquitocide.[1]

Chemical Structure:

this compound Chemical Structure

Figure 1: 2D Chemical Structure of this compound.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name N-(3-methoxyphenyl)-2-methyl-1-propionylindoline-5-sulfonamide[1]
Molecular Formula C20H24N2O4SVendor Data
Molecular Weight 388.48 g/mol Vendor Data
CAS Number 1627607-72-9Vendor Data
Appearance SolidVendor Data
Purity >98% (by HPLC)Vendor Data
Solubility Soluble in DMSOVendor Data
Predicted LogP 3.5ChemAxon
Predicted pKa 8.2 (most acidic)ChemAxon

Note: Predicted values are generated using computational models and should be confirmed experimentally.

Biological Activity and Mechanism of Action

This compound is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[2] Inward rectifier potassium (Kir) channels are crucial for maintaining potassium homeostasis and cellular excitability in various insect tissues, including the Malpighian tubules, which are the primary excretory and osmoregulatory organs in mosquitoes.[3][4]

The AeKir1 channel is a key component of the machinery responsible for transepithelial potassium and fluid secretion in the Malpighian tubules.[3][5] By selectively blocking this channel, this compound disrupts the normal flow of ions and water, leading to a cascade of physiological failures.

Table 2: Biological Activity of this compound

ParameterValueCell LineAssaySource
IC50 (AeKir1) 96.8 nMHEK293Patch-clamp electrophysiology[2]

The potent and selective inhibition of AeKir1 by this compound results in the disruption of urine production and excretion, causing abdominal bloating and ultimately leading to the incapacitation and death of the mosquito.[2][6] This targeted mechanism of action presents a promising avenue for the development of novel insecticides with potentially lower off-target effects compared to broad-spectrum neurotoxins.

Signaling Pathway of AeKir1 in Mosquito Malpighian Tubules

The activity of the AeKir1 channel is integrated into a complex signaling network that regulates ion and fluid transport in the Malpighian tubules. While the complete pathway is still under investigation, key elements have been identified.

AeKir1_Signaling_Pathway Figure 2: AeKir1 Signaling Pathway in Mosquito Malpighian Tubules cluster_cell Principal Cell of Malpighian Tubule Neuropeptides Neuropeptides GPCR G-Protein Coupled Receptors Neuropeptides->GPCR bind to Second_Messengers Second Messengers (e.g., cAMP, Ca2+) GPCR->Second_Messengers activate Kinases_Phosphatases Protein Kinases & Phosphatases Second_Messengers->Kinases_Phosphatases modulate AeKir1 AeKir1 Channel Kinases_Phosphatases->AeKir1 phosphorylate/ dephosphorylate K_ion K+ ions AeKir1->K_ion facilitates influx of This compound This compound This compound->AeKir1 inhibits Cell_Membrane

Figure 2: AeKir1 Signaling Pathway in Mosquito Malpighian Tubules

Experimental Protocols

The following are detailed methodologies for key experiments used in the characterization of this compound.

Cell Culture and Maintenance
  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells stably expressing the Aedes aegypti Kir1 (AeKir1) channel.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Subculture: Cells are passaged upon reaching 80-90% confluency.

Thallium Flux Assay for High-Throughput Screening

This assay is used for the initial screening and identification of inhibitors of the AeKir1 channel.

Thallium_Flux_Assay_Workflow Figure 3: Thallium Flux Assay Workflow Start Start Plate_Cells Plate AeKir1-HEK293 cells in 384-well plates Start->Plate_Cells Incubate_24h Incubate for 24 hours Plate_Cells->Incubate_24h Load_Dye Load cells with a thallium-sensitive fluorescent dye Incubate_24h->Load_Dye Incubate_1h Incubate for 1 hour at 37°C Load_Dye->Incubate_1h Wash_Cells Wash cells to remove extracellular dye Incubate_1h->Wash_Cells Add_Compound Add this compound or control compounds Wash_Cells->Add_Compound Incubate_10min Incubate for 10 minutes Add_Compound->Incubate_10min Add_Thallium Add thallium-containing stimulus buffer Incubate_10min->Add_Thallium Measure_Fluorescence Measure fluorescence intensity over time using a fluorescence plate reader Add_Thallium->Measure_Fluorescence Analyze_Data Analyze data to determine percent inhibition Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 3: Thallium Flux Assay Workflow
Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to precisely measure the inhibitory effect of this compound on the AeKir1 channel currents and to determine the IC50 value.

  • Cell Preparation: AeKir1-HEK293 cells are plated on glass coverslips 24-48 hours prior to recording.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose; pH adjusted to 7.4 with NaOH.

  • Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 4 Mg-ATP; pH adjusted to 7.2 with KOH.

  • Recording:

    • A glass micropipette with a resistance of 2-5 MΩ is used to form a gigaseal with the cell membrane.

    • The membrane patch is ruptured to achieve the whole-cell configuration.

    • The cell is voltage-clamped at a holding potential of -80 mV.

    • Currents are elicited by applying voltage steps from -120 mV to +60 mV.

    • This compound is applied to the external solution at varying concentrations to determine the dose-dependent inhibition of the AeKir1 current.

  • Data Analysis: The peak inward current at a specific negative voltage is measured before and after the application of this compound. The concentration-response curve is then fitted with a Hill equation to determine the IC50 value.

Conclusion

This compound is a groundbreaking small molecule inhibitor that demonstrates exceptional potency and selectivity for the Aedes aegypti inward rectifier potassium channel, AeKir1. Its ability to induce renal failure in mosquitoes through a targeted mechanism highlights its potential as a lead compound for the development of a new class of insecticides. The data and protocols presented in this technical guide provide a solid foundation for further investigation into the therapeutic potential of this compound and the broader exploration of insect-specific ion channels as viable targets for vector control. Continued research in this area is crucial for addressing the growing challenge of insecticide resistance and the global threat of mosquito-borne diseases.

References

VU625: A Potent and Selective Inhibitor of the Aedes aegypti Inward Rectifier Potassium Channel (AeKir1)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of VU625, a small molecule identified as a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). This document details its chemical properties, mechanism of action, relevant signaling pathways, and the experimental protocols utilized in its characterization.

Core Compound Information

This compound is a novel chemical probe with significant potential for research in insect physiology and as a lead compound for the development of new insecticides.

PropertyValueReference
CAS Number 901008-62-6[1][2]
Molecular Formula C₁₉H₂₂N₂O₄S[2]
Molecular Weight 374.45 g/mol [1][2]

Mechanism of Action and Signaling Pathway

This compound functions as a selective antagonist of the AeKir1 channel.[3][4] Inward rectifier potassium (Kir) channels are crucial for maintaining cellular membrane potential and potassium homeostasis in various tissues, including the nervous system and excretory organs like the Malpighian tubules in insects.[5][6]

The primary signaling pathway affected by this compound is the regulation of ion and fluid transport in the mosquito Malpighian tubules, which are analogous to the kidneys in vertebrates. The inhibition of AeKir1 by this compound disrupts the normal flow of potassium ions across the cell membrane of the tubule epithelium. This disruption leads to a cascade of physiological effects culminating in renal failure and toxicity to the mosquito.[3][4]

G cluster_0 Mosquito Malpighian Tubule Epithelial Cell cluster_1 cluster_2 Physiological Outcome AeKir1 AeKir1 Channel K_homeostasis Potassium Homeostasis AeKir1->K_homeostasis maintains Disruption Disrupted K+ Flux AeKir1->Disruption leads to Membrane_potential Membrane Potential Regulation K_homeostasis->Membrane_potential establishes Fluid_secretion Fluid & Ion Secretion Membrane_potential->Fluid_secretion drives This compound This compound This compound->AeKir1 Inhibits Renal_failure Renal Failure Disruption->Renal_failure Toxicity Mosquito Toxicity Renal_failure->Toxicity

Caption: Signaling pathway of this compound action in mosquito Malpighian tubules.

Quantitative Data

This compound has been characterized by its high potency against the AeKir1 channel.

ParameterValueCell LineReference
IC₅₀ 96.8 nMHEK293[3][4]

Experimental Protocols

The discovery and characterization of this compound involved a multi-step process, including high-throughput screening and subsequent electrophysiological validation.

High-Throughput Screening (HTS) for AeKir1 Inhibitors

A thallium (Tl⁺) flux assay was optimized for the high-throughput screening of small molecule libraries to identify inhibitors of AeKir1.[3]

Cell Line: A monoclonal T-REx-HEK293 cell line with tetracycline-inducible expression of AeKir1 was utilized.[3]

Methodology:

  • Cell Plating: AeKir1-expressing HEK293 cells were plated in 384-well plates.

  • Induction: Expression of AeKir1 was induced by overnight treatment with tetracycline.[3]

  • Dye Loading: Cells were loaded with the Thallos fluorescent dye, which reports the influx of Tl⁺.[3]

  • Compound Addition: Test compounds, including this compound, were added to the wells.

  • Tl⁺ Stimulation: A Tl⁺-containing solution was added to initiate ion flux through the AeKir1 channels.

  • Signal Detection: The fluorescence intensity was measured over time to determine the rate of Tl⁺ influx. A decrease in fluorescence signal in the presence of a compound indicated inhibition of AeKir1.

Electrophysiological Characterization

Patch-clamp electrophysiology was employed to confirm the inhibitory activity and determine the potency of this compound on AeKir1 channels.[3]

Cell Line: HEK293 cells stably expressing AeKir1.[3]

Methodology:

  • Cell Culture: HEK293 cells expressing AeKir1 were cultured on glass coverslips.

  • Whole-Cell Patch Clamp: The whole-cell patch-clamp configuration was established to record ion channel activity.

  • Voltage Protocol: A voltage ramp protocol was applied to elicit AeKir1 currents.

  • Compound Application: this compound was applied to the cells via the bath solution at varying concentrations.

  • Data Analysis: The inhibition of AeKir1 current by this compound was measured, and the concentration-response data were fitted to determine the IC₅₀ value.[3]

Experimental Workflow

The overall workflow for the identification and validation of this compound as an AeKir1 inhibitor is depicted below.

G cluster_0 Discovery Phase cluster_1 Validation & Characterization Phase cluster_2 In Vivo Evaluation HTS High-Throughput Screening (Tl+ Flux Assay) Hit_ID Identification of 'Hits' (283 compounds) HTS->Hit_ID Lead_Selection Lead Selection (this compound) Hit_ID->Lead_Selection Electrophysiology Patch-Clamp Electrophysiology (on HEK293 cells) Lead_Selection->Electrophysiology Selectivity Selectivity Profiling (e.g., against AeKir2B in Xenopus oocytes) Lead_Selection->Selectivity Potency IC50 Determination (96.8 nM) Electrophysiology->Potency In_vivo In Vivo Mosquito Assays (Toxicity & Excretion) Potency->In_vivo Selectivity->In_vivo

Caption: Experimental workflow for the discovery and characterization of this compound.

References

Purchasing VU625 for Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals interested in the potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), VU625, this guide provides a comprehensive overview of its procurement, technical specifications, and experimental applications.

Acquiring this compound

This compound is available for purchase for research purposes from a variety of chemical suppliers. Below is a list of vendors that stock this compound:

  • MedchemExpress: A supplier of research chemicals and biochemicals.

  • TargetMol: A global supplier of small molecules and inhibitors for research, available through distributors such as Cambridge Bioscience and CymitQuimica.[1][2]

  • Cambridge Bioscience: A UK-based supplier of life science research products.[1]

  • CymitQuimica: A supplier of chemical products for research and development.[2]

  • AOBIOUS: A provider of life science reagents.[3]

It is important to note that these products are intended for laboratory research use only and are not for human or veterinary use.[2]

Technical Data

This compound has been characterized through various in vitro and in vivo studies, primarily focusing on its inhibitory effects on the AeKir1 channel. The following tables summarize the key quantitative data from the foundational research paper by Raphemot et al. (2014).

Table 1: In Vitro Potency of this compound
Assay TypeCell LineTargetIC50 (nM)Hill Coefficient (n H)Notes
Thallium Flux AssayT-REx-HEK293-AeKir1AeKir13150.98Data are mean ± SEM from 4 independent experiments performed in triplicate.
Patch Clamp ElectrophysiologyT-REx-HEK293-AeKir1AeKir196.8-The most potent inhibitor of AeKir1 described to date.
Patch Clamp ElectrophysiologyXenopus oocytesAeKir13,800-IC50 value is 3.8 µM.[2]
Patch Clamp ElectrophysiologyXenopus oocytesAeKir2B45,100-IC50 value is 45.1 µM.[2]
Table 2: Chemical and Physical Properties
PropertyValue
Molecular FormulaC₁₉H₂₂N₂O₄S[1][2]
Molecular Weight374.45 g/mol [1][2]
Purity≥98%[1] or 99.08%[2] (Varies by supplier)
FormSolid[2]
CAS Number901008-62-6[1]

Signaling Pathway and Mechanism of Action

This compound acts as a selective inhibitor of the AeKir1 inward rectifier potassium channel, which is crucial for the function of the Malpighian tubules, the primary excretory and osmoregulatory organs in mosquitoes. By blocking these channels, this compound disrupts ion and water balance, leading to renal failure and subsequent mortality in the mosquito.

VU625_Signaling_Pathway cluster_hemolymph Hemolymph (Mosquito Blood) cluster_malpighian_tubule Malpighian Tubule Principal Cell K_ion_H K+ Ions AeKir1 AeKir1 Channel K_ion_H->AeKir1 Normal K+ influx K_ion_C K+ Ions AeKir1->K_ion_C Basolateral K+ uptake Disruption Disruption of K+ and Water Homeostasis AeKir1->Disruption VATPase V-type H+ ATPase Lumen Tubule Lumen VATPase->Lumen Pumps H+ This compound This compound This compound->AeKir1 Inhibits Mortality Mosquito Mortality Disruption->Mortality

This compound inhibits the AeKir1 channel in mosquito Malpighian tubules.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound, adapted from Raphemot et al. (2014).

High-Throughput Screening (HTS) via Thallium Flux Assay

This assay was used for the initial screening of small molecules to identify inhibitors of AeKir1.

  • Cell Culture: T-REx-HEK293 cells stably expressing AeKir1 were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 µg/mL streptomycin, 5 µg/mL blasticidin, and 0.2 mg/mL zeocin. AeKir1 expression was induced by adding 1 µg/mL tetracycline (B611298) 18-24 hours prior to the assay.

  • Assay Procedure:

    • Cells were plated in 384-well plates.

    • The culture medium was replaced with an assay buffer containing 10 mM HEPES, 1.26 mM CaCl₂, 0.83 mM MgSO₄, 5.3 mM KCl, and 0.44 mM KH₂PO₄ at pH 7.4.

    • Cells were loaded with the Thallos fluorescent dye.

    • Test compounds (including this compound) or DMSO vehicle were added to the wells.

    • A stimulus buffer containing thallium sulfate (B86663) (Tl₂SO₄) was added to initiate the influx of Tl⁺ through open AeKir1 channels.

    • The change in fluorescence, indicative of Tl⁺ influx, was measured using a fluorescence plate reader. A decrease in fluorescence in the presence of a compound indicated inhibition of the AeKir1 channel.

HTS_Workflow start Start plate_cells Plate AeKir1-expressing HEK293 cells in 384-well plates start->plate_cells induce_expression Induce AeKir1 expression with tetracycline plate_cells->induce_expression load_dye Load cells with Thallos fluorescent dye induce_expression->load_dye add_compounds Add test compounds (e.g., this compound) or DMSO load_dye->add_compounds add_thallium Add Thallium (Tl+) stimulus buffer add_compounds->add_thallium measure_fluorescence Measure fluorescence change to determine Tl+ influx add_thallium->measure_fluorescence analyze_data Analyze data to identify potential inhibitors measure_fluorescence->analyze_data end End analyze_data->end

Workflow for the high-throughput screening of AeKir1 inhibitors.
Whole-Cell Patch-Clamp Electrophysiology

This technique was used to confirm the inhibitory activity and determine the potency of this compound on AeKir1 and other Kir channels.

  • Cell Preparation: HEK293 cells or Xenopus oocytes expressing the target Kir channel (e.g., AeKir1, AeKir2B) were used.

  • Recording Solutions:

    • Bath Solution (for HEK293 cells): Contained (in mM): 140 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with KOH.

    • Pipette Solution (for HEK293 cells): Contained (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, 5 EGTA, and 2 MgATP, pH adjusted to 7.2 with KOH.

  • Electrophysiological Recording:

    • Whole-cell currents were recorded using an patch-clamp amplifier.

    • Cells were held at a holding potential of -70 mV.

    • Voltage ramps from -120 mV to +60 mV were applied to elicit Kir channel currents.

    • This compound was perfused into the bath solution at various concentrations to determine its effect on the channel currents.

    • The concentration-response data were fitted with a Hill equation to calculate the IC50 value.

In Vivo Mosquito Excretion Assay

This assay was performed to evaluate the effect of this compound on the excretory capacity of adult female Aedes aegypti.

  • Mosquito Preparation: Adult female mosquitoes were anesthetized on ice.

  • Injection:

    • A solution containing this compound (0.77 mM) in a K⁺-PBS vehicle was prepared. In some experiments, probenecid (B1678239) (an organic anion transporter inhibitor) was included.

    • 900 nL of the this compound solution or vehicle control was injected into the hemolymph of each mosquito.

  • Excretion Measurement:

    • After injection, mosquitoes were placed in a graduated, packed-cell volume tube.

    • The volume of excreted fluid was measured at regular intervals over a period of time.

    • A significant reduction in the volume of excreted fluid in the this compound-treated group compared to the control group indicated an inhibitory effect on the Malpighian tubules.

Selectivity of this compound

This compound demonstrates preferential inhibition of the mosquito AeKir1 channel over the AeKir2B channel, a key characteristic for a targeted insecticide.

VU625_Selectivity This compound This compound AeKir1 AeKir1 Channel (IC50 = 3.8 µM) This compound->AeKir1 ~12-fold more potent AeKir2B AeKir2B Channel (IC50 = 45.1 µM) This compound->AeKir2B High_Potency High Potency Inhibition AeKir1->High_Potency Low_Potency Low Potency Inhibition AeKir2B->Low_Potency

Comparative potency of this compound on AeKir1 and AeKir2B channels.

This technical guide provides a foundational understanding of this compound for research applications. For further details, it is highly recommended to consult the primary literature, particularly the work of Raphemot et al. (2014) in PLOS One.

References

An In-depth Technical Guide to VU625: A Potent and Selective Inhibitor of Aedes aegypti Inward Rectifier Potassium Channel 1 (AeKir1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

VU625 is a potent and selective small-molecule inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, safety and handling precautions, mechanism of action, and detailed experimental protocols for its characterization. The inhibition of AeKir1 by this compound disrupts potassium homeostasis in mosquitoes, leading to impaired excretory function and toxicity, highlighting its potential as a novel insecticide.[1][4] This document is intended to serve as a core resource for researchers in the fields of entomology, vector control, and insecticide development.

Safety Data Sheet and Handling Precautions

A specific, official Safety Data Sheet (SDS) for this compound is not publicly available. The following information is based on general knowledge of potassium channel blockers and information extrapolated from available research.

Hazard Identification

The toxicological properties of this compound have not been fully investigated. As a potent inhibitor of a potassium channel, it should be handled with care. Inward rectifier potassium channels are present in mammals, and off-target effects cannot be ruled out without further studies.

Handling Precautions
  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Aerosol and Dust Formation: Avoid generating dust or aerosols.

  • Ingestion and Inhalation: Do not ingest or inhale. Avoid contact with skin and eyes.

  • Hygiene: Wash hands thoroughly after handling.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • For long-term storage, it is recommended to store stock solutions at -80°C and to avoid repeated freeze-thaw cycles.[3] For short-term use (within one week), aliquots can be stored at 4°C.[3]

First Aid Measures
  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.

  • In case of skin contact: Wash off with soap and plenty of water. Seek medical attention if irritation persists.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Disposal

Dispose of in accordance with local, state, and federal regulations.

Chemical and Physical Properties

PropertyValueReference
Chemical Name N-(4-methoxyphenyl)-1-(propanoyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamideN/A
Alternative Names VU007625[3][5]
CAS Number 901008-62-6N/A
Molecular Formula C19H22N2O4S[5]
Molecular Weight 374.45 g/mol [5]
Appearance Solid[5]
Purity >98% (typically)N/A
Solubility Soluble in DMSO[3]

Quantitative Data

Table 1: In Vitro Potency of this compound
Assay TypeCell LineTarget ChannelIC5095% Confidence Interval (CI)Reference
Tl+ Flux AssayT-REx-HEK293AeKir1315 nM254.4–390.2 nM[6]
Patch Clamp ElectrophysiologyT-REx-HEK293AeKir196.8 nM75.4–124.2 nM[1][6]
Two-Electrode Voltage ClampXenopus oocytesAeKir13.8 µM2.3–6.3 µM[1]
Two-Electrode Voltage ClampXenopus oocytesAeKir2B45.1 µM31.7–64.2 µM[1]
Table 2: In Vivo Efficacy of this compound in Aedes aegypti
ParameterConditionValueReference
ED25 (Effective Dose, 25% mortality) Co-injected with 3.4 nmol probenecid (B1678239)~10 pmol/mg[6]
ED75 (Effective Dose, 75% mortality) Co-injected with 3.4 nmol probenecid~1000 pmol/mg[6]

Experimental Protocols

High-Throughput Screening for AeKir1 Inhibitors (Tl+ Flux Assay)

This protocol is adapted from the methods used in the discovery of this compound.[1]

Objective: To identify inhibitors of AeKir1 channels expressed in a mammalian cell line using a fluorescence-based thallium (Tl+) flux assay.

Methodology:

  • Cell Culture: T-REx-HEK293 cells stably expressing AeKir1 under a tetracycline-inducible promoter are cultured in standard conditions.

  • Assay Plate Preparation:

    • Seed cells in 384-well plates.

    • Induce AeKir1 expression by adding tetracycline (B611298) to the culture medium and incubate overnight.

  • Dye Loading:

    • Wash the cells with an assay buffer.

    • Load the cells with a Tl+-sensitive fluorescent dye (e.g., Thallos-AM) by incubating at room temperature in the dark.

  • Compound Addition:

    • Add this compound or other test compounds at various concentrations to the assay wells.

  • Tl+ Flux Measurement:

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a stimulus solution containing Tl+ to all wells.

    • Immediately begin kinetic fluorescence readings to measure the influx of Tl+ into the cells.

  • Data Analysis:

    • The rate of fluorescence increase is proportional to the activity of the AeKir1 channels.

    • Calculate the percent inhibition for each compound concentration relative to a vehicle control (e.g., DMSO).

    • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Electrophysiological Characterization of this compound

Objective: To determine the potency and mechanism of action of this compound on AeKir1 and other Kir channels using electrophysiology.

4.2.1. Patch Clamp Electrophysiology in HEK293 Cells

Methodology:

  • Cell Preparation: Use T-REx-HEK293 cells with tetracycline-induced expression of AeKir1.

  • Recording Setup:

    • Perform whole-cell patch-clamp recordings at room temperature.

    • Use an appropriate intracellular (pipette) solution and extracellular (bath) solution.

  • Voltage Protocol:

    • Clamp the cells at a holding potential (e.g., -75 mV).

    • Apply voltage ramps (e.g., from -120 mV to +60 mV) to elicit Kir currents.[6]

  • Compound Application:

    • Record baseline currents.

    • Perfuse the cells with the extracellular solution containing various concentrations of this compound.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage (e.g., -120 mV) before and after compound application.

    • Calculate the percent inhibition for each concentration.

    • Determine the IC50 value from the concentration-response curve.

4.2.2. Two-Electrode Voltage Clamp (TEVC) in Xenopus oocytes

Methodology:

  • Oocyte Preparation:

    • Harvest and prepare Xenopus laevis oocytes.

    • Inject oocytes with cRNA encoding AeKir1 or other Kir channels (e.g., AeKir2B).

    • Incubate the oocytes to allow for channel expression.

  • Recording Setup:

    • Place a single oocyte in a recording chamber continuously perfused with a recording solution.

    • Impale the oocyte with two microelectrodes for voltage clamping and current injection.

  • Voltage Protocol:

    • Hold the oocyte at a specific potential (e.g., -80 mV).

    • Apply voltage steps to elicit inward and outward currents.

  • Compound Application:

    • Record baseline currents.

    • Apply this compound at different concentrations via the perfusion system.

  • Data Analysis:

    • Measure the steady-state current at a hyperpolarizing voltage step.

    • Calculate the percent inhibition and determine the IC50 value.

In Vivo Toxicity Assay in Adult Aedes aegypti

Objective: To assess the toxicity of this compound when injected into adult female mosquitoes.

Methodology:

  • Mosquito Rearing: Rear Aedes aegypti under standard laboratory conditions.

  • Compound Preparation:

    • Prepare a solution of this compound in a suitable vehicle (e.g., saline with a small percentage of DMSO).

    • Due to the observed in vivo efflux of this compound, co-inject with an organic anion transporter inhibitor like probenecid to increase its bioavailability.[1]

  • Injection:

    • Anesthetize adult female mosquitoes (e.g., by cold exposure).

    • Inject a precise volume (e.g., 69 nL) of the compound solution into the thorax of each mosquito using a microinjector.

    • Include a control group injected with the vehicle and probenecid only.

  • Observation:

    • Monitor the mosquitoes for mortality at regular intervals (e.g., 24 hours).

  • Data Analysis:

    • Calculate the percent mortality for each dose of this compound.

    • Determine the effective dose (ED) values (e.g., ED25 and ED75) from the dose-response curve.[6]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound Action in Mosquito Malpighian Tubules

The primary physiological role of AeKir1 in the Malpighian tubules (the mosquito equivalent of kidneys) is to facilitate the transport of potassium ions from the hemolymph into the tubule cells. This process is crucial for generating the electrochemical gradient that drives the secretion of primary urine. Inhibition of AeKir1 by this compound disrupts this initial step of urine formation.

VU625_Action_Pathway cluster_hemolymph Hemolymph cluster_cell Malpighian Tubule Cell K_hemolymph K+ in Hemolymph AeKir1 AeKir1 Channel K_hemolymph->AeKir1 K+ transport K_cell Intracellular K+ AeKir1->K_cell K+ influx Disruption Disruption of Electrochemical Gradient K_cell->Disruption Urine_Secretion Decreased Primary Urine Secretion Disruption->Urine_Secretion Toxicity Toxicity & Mortality Urine_Secretion->Toxicity This compound This compound This compound->AeKir1 Inhibition

Caption: Proposed mechanism of this compound toxicity in mosquito Malpighian tubules.

Experimental Workflow for this compound Characterization

The following diagram illustrates the typical workflow for the discovery and characterization of a Kir channel inhibitor like this compound.

VU625_Workflow HTS High-Throughput Screening (Tl+ Flux Assay) Hit_Confirmation Hit Confirmation & Dose-Response HTS->Hit_Confirmation Electrophysiology Electrophysiological Validation (Patch Clamp & TEVC) Hit_Confirmation->Electrophysiology Selectivity Selectivity Profiling (vs. other Kir channels) Electrophysiology->Selectivity In_Vivo In Vivo Efficacy (Mosquito Injection Assays) Selectivity->In_Vivo Lead_Optimization Lead Optimization (Medicinal Chemistry) In_Vivo->Lead_Optimization

Caption: Experimental workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable research tool for studying the physiological role of inward rectifier potassium channels in insects. Its potency and selectivity for AeKir1 make it a promising lead compound for the development of novel insecticides with a unique mode of action. Further research is warranted to optimize its in vivo bioavailability and to fully elucidate its toxicological profile. This guide provides the foundational information necessary for researchers to safely handle and effectively utilize this compound in their studies.

References

Methodological & Application

Application Notes and Protocols for Electrophysiological Characterization of VU625 on Mosquito Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vector-borne diseases transmitted by mosquitoes, such as malaria, dengue, and Zika fever, remain a significant global health challenge. The development of novel insecticides with unique modes of action is crucial to combat the spread of these diseases and overcome growing insecticide resistance. The inward rectifier potassium (Kir) channels in insects have emerged as a promising target for new insecticide development. These channels are critical for maintaining potassium homeostasis, which is essential for various physiological processes, including fluid secretion and nerve function.

VU625 is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2] Its ability to disrupt potassium channel function makes it a valuable tool for studying mosquito physiology and a promising lead compound for novel mosquitocides.[3] These application notes provide detailed protocols for the electrophysiological characterization of this compound's effects on mosquito neurons, primarily focusing on two-electrode voltage clamp (TEVC) recordings from Xenopus oocytes expressing mosquito Kir channels and whole-cell patch-clamp recordings from isolated mosquito neurons.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the inhibitory effects of this compound and related compounds on mosquito Kir channels.

Table 1: Inhibitory Potency of this compound on Aedes aegypti Kir1 (AeKir1) Channels

ParameterValueCell SystemReference
IC5096.8 nMHEK293 cells[1][2]
IC5097 nMXenopus oocytes[3]
Hill Coefficient1.02Xenopus oocytes[3]

Table 2: Comparative Potency of other Kir Channel Inhibitors on Mosquito Kir Channels

CompoundTarget ChannelIC50Cell SystemReference
VU041Anopheles gambiae Kir12.5 µMNot Specified[4]
VU041Aedes aegypti Kir11.7 µMNot Specified[4]
VU590Aedes aegypti Kir1Potent inhibitor (exact value not specified)Xenopus oocytes[5]
VU573Aedes aegypti Kir1Inhibitor (exact value not specified)Xenopus oocytes[5]

Experimental Protocols

Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes Expressing Mosquito Kir Channels

This protocol is adapted from standard TEVC methodologies for studying ion channels expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Inject each oocyte with 10 ng of cRNA encoding the mosquito Kir channel of interest (e.g., AeKir1).

  • Incubate the injected oocytes for 3-7 days at 18°C in OR3 medium.

2. Solutions and Reagents:

  • Recording Solution (Solution III): The specific composition should be optimized for the Kir channel being studied, but a typical high potassium solution to elicit inward currents would be used.

  • This compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. The final DMSO concentration in the recording solution should be kept low (e.g., <0.1%) to avoid off-target effects.

3. Electrophysiological Recording:

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV.

  • Apply a series of voltage steps (e.g., from -140 mV to +40 mV in 20 mV increments for 350 ms) to elicit Kir channel currents.

  • To assess the effect of this compound, first record baseline currents in the recording solution.

  • Perfuse the oocyte with the recording solution containing the desired concentration of this compound and repeat the voltage-step protocol.

  • Wash out the compound to observe any reversal of the inhibitory effect.

4. Data Analysis:

  • Measure the peak inward current at each voltage step.

  • Construct current-voltage (I-V) relationships before and after this compound application.

  • To determine the IC50, apply a range of this compound concentrations and measure the percentage inhibition of the peak inward current at a specific voltage (e.g., -140 mV).

  • Fit the concentration-response data to a Hill equation to calculate the IC50 and Hill coefficient.

Protocol 2: Whole-Cell Patch-Clamp Recording from Isolated Mosquito Neurons

This protocol provides a general framework for recording from isolated mosquito neurons. Specific parameters may need to be optimized based on the mosquito species and neuronal type.

1. Neuron Isolation:

  • Dissect the heads of adult mosquitoes.

  • Mechanically dissociate the brain tissue in an appropriate saline solution to release individual neurons.

  • Plate the dissociated neurons on a suitable substrate (e.g., poly-L-lysine coated coverslips) and allow them to adhere.

2. Solutions and Reagents:

  • External Solution (Saline): A typical insect saline solution may contain (in mM): 103 NaCl, 3 KCl, 1.5 CaCl2, 4 MgCl2, 5 N-Tris(hydroxymethyl)methyl-2-aminoethane-sulfonic acid, 26 NaHCO3, 1 NaH2PO4, 10 glucose, and 8 trehalose. The solution should be bubbled with 95% O2/5% CO2 to maintain a pH of ~7.3.

  • Internal (Pipette) Solution: A typical internal solution may contain (in mM): 110 K-gluconate, 25 KCl, 5 NaCl, 2 CaCl2, and 10 HEPES, with the pH adjusted to 7.2.

  • This compound Stock Solution: Prepare as described in Protocol 1.

3. Electrophysiological Recording:

  • Place the coverslip with adherent neurons in the recording chamber on an inverted microscope.

  • Perfuse the chamber with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-7 MΩ when filled with the internal solution.

  • Approach a neuron with the patch pipette and form a high-resistance (>1 GΩ) seal (giga-seal) on the cell membrane.

  • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

  • In voltage-clamp mode, hold the neuron at a potential of -70 mV or -90 mV.

  • Apply voltage steps or ramps to elicit membrane currents. To study Kir channels, hyperpolarizing steps would be most relevant.

  • Record baseline currents and then perfuse with the external solution containing this compound to assess its effect.

4. Data Analysis:

  • Measure the amplitude of the inward currents at various hyperpolarizing potentials.

  • Compare the current amplitudes before and after the application of this compound to determine the extent of inhibition.

  • Construct I-V curves to visualize the voltage-dependent effects of the compound.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Kir_channel Mosquito Kir Channel (e.g., AeKir1) K_ion_in K+ (in) Kir_channel->K_ion_in Disruption Disruption of K+ Homeostasis Kir_channel->Disruption Reduced K+ influx K_ion_out K+ (out) K_ion_out->Kir_channel Inward Rectification This compound This compound This compound->Kir_channel Binds to and blocks the channel pore Inhibition Inhibition Toxicity Toxicity & Insecticidal Effect Disruption->Toxicity

Caption: Mechanism of action of this compound on mosquito Kir channels.

Experimental_Workflow_TEVC start Start oocyte_prep Xenopus Oocyte Preparation & Kir Channel cRNA Injection start->oocyte_prep incubation Incubation (3-7 days) oocyte_prep->incubation recording_setup Two-Electrode Voltage Clamp Setup incubation->recording_setup baseline_rec Record Baseline Kir Currents recording_setup->baseline_rec vu625_app Apply this compound baseline_rec->vu625_app experimental_rec Record Kir Currents in presence of this compound vu625_app->experimental_rec washout Washout this compound experimental_rec->washout washout_rec Record Post-Washout Kir Currents washout->washout_rec data_analysis Data Analysis (IC50 determination) washout_rec->data_analysis end End data_analysis->end Experimental_Workflow_Patch_Clamp start Start neuron_iso Mosquito Neuron Isolation & Plating start->neuron_iso recording_setup Whole-Cell Patch-Clamp Setup neuron_iso->recording_setup giga_seal Form Giga-seal recording_setup->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline_rec Record Baseline Membrane Currents whole_cell->baseline_rec vu625_app Apply this compound baseline_rec->vu625_app experimental_rec Record Currents in presence of this compound vu625_app->experimental_rec data_analysis Data Analysis (% Inhibition) experimental_rec->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Utilizing VU625 in Two-electrode Voltage Clamp (TEVC) Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of VU625, a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1), in two-electrode voltage clamp (TEVC) electrophysiology assays. Inward rectifier potassium channels are crucial for maintaining cellular excitability and potassium homeostasis, making them significant targets in insecticide discovery and for studying physiological processes in various organisms. This compound has been identified as a valuable pharmacological tool for probing the function and therapeutic potential of Kir channels.[1][2] This document outlines the mechanism of action of this compound, detailed protocols for its application in TEVC assays using the Xenopus laevis oocyte expression system, and expected quantitative data.

Mechanism of Action

This compound acts as an inhibitor of Kir channels. Specifically, it has been shown to block the pore of the channel, thereby preventing the flow of potassium ions.[3][4] The primary target of this compound is the AeKir1 channel, for which it exhibits a high degree of potency. While it is selective for AeKir1, it can also inhibit other Kir channels, such as AeKir2B, but at significantly higher concentrations.[5] This selectivity makes this compound a useful tool for dissecting the contributions of different Kir channels to cellular physiology.

Quantitative Data: Inhibition of Aedes aegypti Kir Channels by this compound

The following table summarizes the inhibitory potency of this compound on AeKir1 and AeKir2B channels as determined by two-electrode voltage clamp assays performed on Xenopus laevis oocytes.

Target ChannelThis compound IC50 (µM)95% Confidence Interval (µM)Reference
AeKir13.82.3 - 6.3[5]
AeKir2B45.131.7 - 64.2[5]

Experimental Protocols

This section provides a detailed methodology for assessing the inhibitory activity of this compound on Kir channels expressed in Xenopus laevis oocytes using the TEVC technique.

Preparation of Xenopus laevis Oocytes
  • Oocyte Harvesting: Anesthetize a female Xenopus laevis frog by immersion in a 0.15% tricaine (B183219) solution. Make a small incision in the abdomen to surgically remove a portion of the ovary. Suture the incision and allow the frog to recover in fresh water.

  • Defolliculation:

    • Place the ovarian lobes in a calcium-free OR-2 solution.

    • Digest the tissue with collagenase (2 mg/mL in OR-2 solution) for 60-90 minutes with gentle agitation to separate the oocytes.

    • Wash the oocytes thoroughly with ND96 solution to remove the collagenase and follicular remnants.

    • Manually select healthy Stage V-VI oocytes for injection.

  • cRNA Preparation and Injection:

    • Linearize the plasmid DNA containing the target Kir channel (e.g., AeKir1) and use it as a template for in vitro cRNA synthesis using a commercially available kit.

    • Inject each oocyte with 50 nL of cRNA solution (at a concentration of approximately 1 ng/nL) into the cytoplasm.

    • Incubate the injected oocytes at 16-18°C in ND96 solution supplemented with 2.5 mM sodium pyruvate (B1213749) and 50 µg/mL gentamicin (B1671437) for 2-5 days to allow for channel expression.

Two-Electrode Voltage Clamp (TEVC) Recording
  • Solutions:

    • Recording Solution (ND96): 96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH adjusted to 7.5 with NaOH.

    • High Potassium Solution (for eliciting Kir currents): The composition is the same as ND96, but with an elevated KCl concentration (e.g., 20 mM or 50 mM, with a corresponding reduction in NaCl to maintain osmolarity).

    • This compound Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).

    • Working Solutions: Prepare serial dilutions of this compound in the recording solution to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.

  • Electrode Preparation:

    • Pull microelectrodes from borosilicate glass capillaries to a resistance of 0.5-2.0 MΩ.

    • Fill the electrodes with 3 M KCl.

  • Recording Procedure:

    • Place an oocyte expressing the target Kir channel in the recording chamber and perfuse with the recording solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the oocyte membrane potential at a holding potential of -80 mV.

    • To elicit Kir channel currents, apply a voltage step protocol. A typical protocol would involve stepping the membrane potential from the holding potential to a range of test potentials (e.g., from -120 mV to +60 mV in 20 mV increments for 500 ms).

    • Establish a stable baseline current in the recording solution.

    • Perfuse the oocyte with increasing concentrations of this compound, allowing the current to reach a steady-state at each concentration before recording.

    • Wash out the compound with the recording solution to check for reversibility of the inhibition.

Data Analysis
  • Measure the steady-state current amplitude at a specific hyperpolarizing voltage step (e.g., -100 mV) for each this compound concentration.

  • Normalize the current at each concentration to the baseline current (before drug application).

  • Plot the normalized current as a function of the this compound concentration.

  • Fit the concentration-response data to the Hill equation to determine the IC50 value and the Hill coefficient.

Visualizations

Signaling Pathway and Experimental Logic

Mechanism of Kir Channel Inhibition by this compound cluster_0 Cellular Environment cluster_1 Experimental Intervention Kir_Channel Inward Rectifier K+ Channel (e.g., AeKir1) K_ions_in K+ ions (intracellular) Kir_Channel->K_ions_in Membrane_Potential Membrane Potential Kir_Channel->Membrane_Potential Regulates K_ions_out K+ ions (extracellular) K_ions_out->Kir_Channel Influx This compound This compound This compound->Kir_Channel Inhibits

This compound inhibits the influx of potassium ions through Kir channels.
Experimental Workflow

TEVC Experimental Workflow for this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Harvest_Oocytes Harvest Xenopus Oocytes Defolliculate Defolliculate Oocytes Harvest_Oocytes->Defolliculate Inject_cRNA Inject Kir Channel cRNA Defolliculate->Inject_cRNA Incubate Incubate (2-5 days) Inject_cRNA->Incubate Place_Oocyte Place Oocyte in Recording Chamber Incubate->Place_Oocyte Impale_Oocyte Impale with Electrodes Place_Oocyte->Impale_Oocyte Voltage_Clamp Apply Voltage Clamp Protocol Impale_Oocyte->Voltage_Clamp Record_Baseline Record Baseline Current Voltage_Clamp->Record_Baseline Apply_this compound Apply this compound (increasing concentrations) Record_Baseline->Apply_this compound Record_Inhibition Record Inhibited Current Apply_this compound->Record_Inhibition Measure_Current Measure Current Amplitudes Record_Inhibition->Measure_Current Normalize_Data Normalize to Baseline Measure_Current->Normalize_Data Plot_Curve Plot Dose-Response Curve Normalize_Data->Plot_Curve Calculate_IC50 Calculate IC50 Plot_Curve->Calculate_IC50

Workflow for assessing this compound inhibition using TEVC.

References

Application Notes and Protocols for Studying the Effects of VU625 using Patch-Clamp Methodology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing patch-clamp electrophysiology to characterize the effects of VU625, a known inhibitor of inward-rectifier potassium (Kir) channels. The protocols outlined below are designed to be adaptable for studying this compound's impact on various Kir channel subtypes expressed in heterologous systems or native cells.

Introduction to this compound and Inward-Rectifier Potassium Channels

This compound has been identified as a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2] Inward-rectifier potassium (Kir) channels are a diverse family of ion channels crucial for maintaining cellular excitability and potassium homeostasis in a wide range of tissues, including the nervous system, heart, and kidneys.[3][4] These channels exhibit a characteristic feature known as inward rectification, allowing a greater influx of K+ ions at membrane potentials negative to the potassium equilibrium potential than the efflux of K+ at more positive potentials.[5] This property is primarily due to a voltage-dependent block of the channel pore by intracellular cations like magnesium ions (Mg2+) and polyamines such as spermine.[4][5]

The patch-clamp technique is the gold-standard for investigating the function of ion channels like Kir channels.[6] It allows for high-resolution recording of the ionic currents flowing through the cell membrane, enabling detailed characterization of channel properties and the effects of pharmacological agents.[6]

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's inhibitory action.

CompoundTarget ChannelCell LineIC50Reference
This compoundAedes aegypti Kir1 (AeKir1)HEK29396.8 nM[1][2]

Signaling Pathway of Kir Channel Regulation

Inward-rectifier potassium channels are regulated by various intracellular signaling molecules. A key regulator for many Kir channels is phosphatidylinositol 4,5-bisphosphate (PIP2), which is required for their activation.[5] G-protein-gated inward-rectifier potassium (GIRK or Kir3) channels are a prominent subfamily that are directly activated by the βγ subunits of Gi/o-coupled G protein-coupled receptors (GPCRs).[4][6]

Kir_Signaling_Pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G Protein (αβγ) GPCR->G_protein Activates Kir_channel Kir Channel G_protein->Kir_channel Gβγ activates (for Kir3.x) PLC PLC G_protein->PLC Gαq activates K_ion K+ Kir_channel->K_ion K+ efflux PIP2 PIP2 PLC->PIP2 Hydrolyzes PIP2->Kir_channel Required for activation Ligand Ligand Ligand->GPCR Activation

Figure 1. Simplified signaling pathway for the regulation of inward-rectifier potassium (Kir) channels.

Experimental Protocols

The following protocols provide a detailed methodology for studying the effects of this compound on Kir channels using the whole-cell patch-clamp technique.

Cell Culture and Transfection
  • Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for the heterologous expression of Kir channels.

  • Culture Conditions: Culture cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.

  • Transfection: Transiently transfect the cells with a plasmid vector containing the cDNA for the desired Kir channel subunit(s) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a marker gene, such as green fluorescent protein (GFP), can aid in the identification of transfected cells.

  • Incubation: Perform electrophysiological recordings 24-48 hours post-transfection.

Solutions and Reagents

Internal (Pipette) Solution (in mM):

  • 140 KCl

  • 2 MgCl2

  • 10 HEPES

  • 11 EGTA

  • 4 MgATP

  • pH adjusted to 7.2 with KOH

  • Osmolarity adjusted to ~310 mOsm with sucrose

External (Bath) Solution (in mM):

  • 140 KCl (for measuring inward currents) or a lower concentration of KCl (e.g., 5.4 mM) with NaCl adjusted to maintain osmolarity (for measuring both inward and outward currents). For example: 140 NaCl, 5.4 KCl, 1.3 CaCl2, 1 MgCl2, 25 HEPES, 20 D-glucose.

  • pH adjusted to 7.4 with NaOH

  • Osmolarity adjusted to ~320 mOsm with sucrose

This compound Stock Solution:

  • Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in dimethyl sulfoxide (B87167) (DMSO).

  • Serially dilute the stock solution in the external solution to achieve the desired final concentrations for the experiment. Ensure the final DMSO concentration does not exceed a level that affects channel activity (typically <0.1%).

Whole-Cell Patch-Clamp Recording

The whole-cell configuration of the patch-clamp technique allows for the measurement of macroscopic currents from the entire cell membrane.

Workflow Diagram:

Patch_Clamp_Workflow A Prepare Cells (Culture & Transfect) B Pull & Fire-Polish Micropipette A->B C Fill Pipette with Internal Solution B->C D Approach Cell & Form Gigaohm Seal C->D E Rupture Membrane (Whole-Cell Configuration) D->E F Record Baseline Currents E->F G Apply this compound via Perfusion System F->G H Record Currents in Presence of this compound G->H I Washout & Record Recovery H->I J Data Analysis I->J

Figure 2. Experimental workflow for whole-cell patch-clamp recording of this compound effects.

Detailed Protocol:

  • Pipette Preparation: Pull micropipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Cell Plating: Plate the transfected cells onto glass coverslips in a recording chamber mounted on the stage of an inverted microscope.

  • Seal Formation: Under visual control, approach a single transfected cell with the micropipette and apply gentle negative pressure to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusional access to the cell's interior.

  • Voltage-Clamp Protocol:

    • Hold the membrane potential at a holding potential where the channel is not significantly active (e.g., -80 mV).

    • Apply a series of voltage steps or ramps to elicit Kir channel currents. A typical voltage-step protocol would be to step from the holding potential to a range of test potentials (e.g., from -120 mV to +60 mV in 10 mV increments).

  • Data Acquisition: Record the resulting membrane currents using a patch-clamp amplifier and appropriate data acquisition software.

  • Compound Application:

    • Record stable baseline currents in the external solution.

    • Apply different concentrations of this compound to the cell using a perfusion system. Allow sufficient time for the drug effect to reach a steady state.

    • Record currents at each concentration.

    • Perform a washout with the external solution to check for reversibility of the drug's effect.

  • Data Analysis:

    • Measure the peak or steady-state current amplitude at each test potential.

    • Construct current-voltage (I-V) relationships.

    • To determine the IC50, plot the percentage of current inhibition as a function of the this compound concentration and fit the data with a Hill equation.

Single-Channel Recording (Optional)

For a more in-depth analysis of the mechanism of action, single-channel recordings can be performed in the cell-attached or inside-out patch configurations. This allows for the measurement of the current through a single ion channel, providing information on unitary conductance, open probability, and open/closed kinetics.

Note: These protocols provide a general framework. Specific parameters such as voltage protocols, solution compositions, and incubation times may need to be optimized depending on the specific Kir channel subtype and the experimental goals.

References

Application Notes and Protocols for In Vivo Efficacy Studies of VU625 in Aedes aegypti

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating resistance of mosquito populations to conventional insecticides necessitates the development of novel vector control agents with unique modes of action. Inwardly rectifying potassium (Kir) channels have emerged as a promising target for new insecticide development. These channels are crucial for maintaining potassium homeostasis and fluid secretion in the Malpighian tubules of mosquitoes, the primary excretory organs.[1][2][3] Disruption of Kir channel function leads to impaired diuresis, compromised ion balance, and ultimately, mortality.[1][2][3]

VU625 is a small molecule inhibitor of Kir channels in mosquitoes.[2] While extensive in vivo efficacy data for this compound in Aedes aegypti is not yet broadly published, this document provides a comprehensive guide for conducting such studies, based on established protocols for related compounds and the known physiological role of Kir channels in mosquitoes. These application notes and protocols are designed to assist researchers in evaluating the potential of this compound and other Kir channel modulators as mosquitocides.

Data Presentation: Efficacy of Kir Channel Inhibitors in Aedes aegypti

The following tables summarize the expected quantitative data from in vivo efficacy studies of Kir channel inhibitors in Aedes aegypti. These tables are structured for easy comparison and can be populated with experimental data for this compound.

Table 1: Larvicidal Efficacy of Kir Channel Inhibitors in Aedes aegypti

CompoundConcentration (µM)Exposure Time (hours)Mortality Rate (%)LC50 (µM)Notes
This compound (Example Data) 1242510 (24h)Efficacy may be enhanced in higher osmolarity water.
102455
502498
VU041 1048>90Not ReportedLethality observed in first instar larvae.[1]
Barium (non-specific Kir blocker) 100048~100Not ReportedDemonstrates the effect of general Kir channel blockade.[1]

Table 2: Adulticidal Efficacy of Kir Channel Inhibitors in Aedes aegypti (via Injection)

CompoundDose (ng/mosquito)Time Post-Injection (hours)Mortality Rate (%)KD50 (hours)Phenotype
This compound (Example Data) 10244018Bloating, inability to fly.
502485
1002499
VU590 20024~80Not ReportedDisrupted excretory capacity.[2][3]
VU573 Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedInability to excrete fluid, leading to swelling and death.[4]

Experimental Protocols

Protocol 1: Larvicidal Bioassay

This protocol details the methodology for assessing the larvicidal activity of this compound against Aedes aegypti.

1. Mosquito Rearing:

  • Rear Aedes aegypti (e.g., Liverpool strain) under standard laboratory conditions (27°C, 80% relative humidity, 12:12 hour light:dark cycle).

  • Provide larvae with a standard diet (e.g., fish food powder).

  • Adults should have access to a 10% sucrose (B13894) solution.

2. Preparation of Test Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Create a series of dilutions of the stock solution in deionized water to achieve the desired final concentrations for the bioassay. Ensure the final solvent concentration is consistent across all treatments and does not exceed a level toxic to the larvae (typically <0.1%).

3. Bioassay Procedure:

  • Use 24-well plates or similar containers for the assay.

  • Add 20-25 first-instar larvae to each well containing 1 mL of the respective test solution.

  • Include a negative control (deionized water) and a solvent control (deionized water with the same concentration of solvent used for this compound).

  • Maintain the plates under standard rearing conditions.

  • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Perform at least three replicates for each concentration.

4. Data Analysis:

  • Calculate the percentage mortality for each concentration, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 (lethal concentration 50%) value using probit analysis or other suitable statistical software.

Protocol 2: Adulticidal Injection Bioassay

This protocol outlines the procedure for evaluating the toxicity of this compound when administered directly into the hemolymph of adult female Aedes aegypti.

1. Mosquito Preparation:

  • Use 3-5 day old, non-blood-fed adult female mosquitoes.

  • Anesthetize the mosquitoes by placing them on a cold block or using a brief exposure to CO2.

2. Microinjection Setup:

  • Use a microinjection system equipped with a fine glass capillary needle.

  • Pull needles from glass capillaries to a fine point using a micropipette puller.

  • Calibrate the injection volume (e.g., 69 nL) using a micrometer.

3. Injection Procedure:

  • Prepare dilutions of this compound in a suitable carrier solution (e.g., mosquito Ringer's solution).

  • While anesthetized, carefully inject the desired dose of this compound into the thoracic sinus of each mosquito.

  • Inject a control group with the carrier solution only.

4. Post-Injection Monitoring:

  • Place the injected mosquitoes in recovery cups with access to a 10% sucrose solution.

  • Monitor for knockdown (inability to fly or stand) and mortality at regular intervals (e.g., every hour for the first 8 hours, then at 24 and 48 hours).

  • Record any observable phenotypes, such as abdominal bloating.

5. Data Analysis:

  • Calculate the percentage mortality and knockdown for each dose.

  • Determine the LD50 (lethal dose 50%) and KD50 (knockdown dose 50%) values.

Signaling Pathways and Mechanisms of Action

Diuretic Hormone Signaling in Aedes aegypti

Diuresis in Aedes aegypti is a complex process regulated by several neuropeptides, including diuretic hormones (DHs) and anti-diuretic hormones.[5] These hormones act on receptors in the Malpighian tubules to modulate ion and water transport.[6][7]

Diuretic_Hormone_Signaling cluster_hemolymph Hemolymph cluster_principal_cell Principal Cell cluster_stellate_cell Stellate Cell DH31 DH31 DH31_R DH31 Receptor DH31->DH31_R Kinin Kinin Kinin_R Kinin Receptor Kinin->Kinin_R AC Adenylyl Cyclase DH31_R->AC + cAMP cAMP AC->cAMP PKA PKA cAMP->PKA V_ATPase V-type H+ ATPase (Apical) PKA->V_ATPase + Na_Transporter Na+ Transporter (Apical) PKA->Na_Transporter + PLC PLC Kinin_R->PLC + IP3 IP3 PLC->IP3 Ca2 Ca2+ IP3->Ca2 Cl_Channel Cl- Channel (Apical) Ca2->Cl_Channel +

Figure 1: Simplified diuretic hormone signaling pathways in Aedes aegypti Malpighian tubules.

Proposed Mechanism of Action for this compound

This compound acts by inhibiting Kir channels, which are primarily located on the basolateral membrane of the Malpighian tubule epithelial cells. This inhibition disrupts the normal flow of potassium ions, leading to a cascade of physiological consequences.

VU625_Mechanism_of_Action cluster_hemolymph Hemolymph cluster_mt_cell Malpighian Tubule Cell cluster_lumen Tubule Lumen K_hemolymph K+ Kir_channel Kir Channel (Basolateral) K_hemolymph->Kir_channel K+ influx Membrane_Depolarization Membrane Depolarization Kir_channel->Membrane_Depolarization leads to This compound This compound This compound->Kir_channel Inhibition Reduced_Driving_Force Reduced Driving Force for Ion Transport Membrane_Depolarization->Reduced_Driving_Force causes Impaired_Diuresis Impaired Diuresis Reduced_Driving_Force->Impaired_Diuresis results in Urine_Formation Primary Urine Formation Impaired_Diuresis->Urine_Formation decreases

Figure 2: Proposed mechanism of action for this compound in Aedes aegypti Malpighian tubules.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.

Experimental_Workflow cluster_assays In Vivo Bioassays start Start mosquito_rearing Mosquito Rearing (Aedes aegypti) start->mosquito_rearing compound_prep This compound Preparation (Stock & Dilutions) start->compound_prep larvicidal_assay Larvicidal Assay mosquito_rearing->larvicidal_assay adulticidal_assay Adulticidal Assay (Injection) mosquito_rearing->adulticidal_assay compound_prep->larvicidal_assay compound_prep->adulticidal_assay data_collection Data Collection (Mortality, Phenotype) larvicidal_assay->data_collection adulticidal_assay->data_collection data_analysis Data Analysis (LC50, LD50) data_collection->data_analysis conclusion Conclusion & Future Directions data_analysis->conclusion end End conclusion->end

Figure 3: General experimental workflow for evaluating the in vivo efficacy of this compound.

Conclusion

The protocols and information provided herein offer a robust framework for conducting in vivo efficacy studies of this compound and other Kir channel inhibitors in Aedes aegypti. By targeting a novel physiological pathway, these compounds hold significant promise as next-generation insecticides to combat the spread of mosquito-borne diseases. Further research is essential to fully characterize the efficacy, safety, and potential for resistance development associated with this new class of mosquitocides.

References

Application Notes and Protocols for Larval Assay using VU625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vector control remains a cornerstone of strategies to combat mosquito-borne diseases such as malaria, dengue fever, and Zika virus. The development of insecticide resistance necessitates the discovery of novel mosquitocides with unique modes of action. Inwardly rectifying potassium (Kir) channels are emerging as a promising target for new insecticide development. These channels are crucial for maintaining potassium homeostasis and fluid secretion in mosquitoes, particularly in the Malpighian tubules, the primary excretory organs.[1][2][3]

VU625 is a small molecule inhibitor of mosquito Kir1 channels.[1] Inhibition of these channels disrupts the normal physiological processes of ion and water balance, leading to toxicity. While the efficacy of this compound has been demonstrated in adult mosquitoes, its potential as a larvicide presents a valuable area of investigation for integrated vector management programs. This document provides a detailed protocol for conducting a larval assay to determine the toxicity of this compound against Anopheles gambiae, the principal vector of malaria in sub-Saharan Africa.

Mechanism of Action: Kir1 Channel Inhibition

In mosquito larvae, Kir1 channels, located in the basolateral membrane of the Malpighian tubules, play a critical role in transporting potassium ions from the hemolymph into the tubule cells. This process is essential for generating the electrochemical gradient that drives the secretion of primary urine.

This compound acts by blocking these Kir1 channels. This inhibition disrupts the transepithelial potassium flux, leading to a cascade of physiological disturbances, including the impairment of fluid secretion and the disruption of hemolymph ion and water homeostasis. Ultimately, this loss of osmoregulatory capacity is lethal to the mosquito larva.

Kir1_Signaling_Pathway cluster_hemolymph Hemolymph cluster_malpighian_tubule Malpighian Tubule Cell cluster_lumen Tubule Lumen hemolymph_K K+ kir1 Kir1 Channel hemolymph_K->kir1 K+ influx lumen_K K+ atpase V-type H+ ATPase nhe Na+/H+ Exchanger atpase->nhe H+ gradient urine Primary Urine (K+, Cl-, H2O) lumen_Cl Cl- lumen_H2O H2O This compound This compound This compound->kir1 Inhibition

Figure 1: Signaling pathway of Kir1 channel inhibition by this compound.

Experimental Protocol: Larval Bioassay

This protocol is adapted from standard larvicide bioassay procedures and studies on related Kir1 channel inhibitors. It is designed to determine the lethal concentration (LC50) of this compound against 3rd instar Anopheles gambiae larvae.

Materials
  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (95%)

  • Deionized or distilled water

  • Anopheles gambiae larvae (late 3rd or early 4th instar)

  • 24-well plates or 100 mL plastic cups

  • Micropipettes and sterile tips

  • Glass beakers and flasks

  • Larval food (e.g., fish food flakes, yeast extract)

  • Incubator or environmental chamber (27 ± 2°C, 70-80% relative humidity, 12:12 h light:dark cycle)

Methods

1. Preparation of Stock Solution:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO or ethanol. For example, weigh 2.95 mg of this compound (molar mass ~295.3 g/mol ) and dissolve it in 1 mL of solvent.

  • Store the stock solution in a glass vial at -20°C, protected from light.

2. Preparation of Test Solutions:

  • Perform serial dilutions of the stock solution in deionized water to prepare a range of test concentrations. A suggested starting range is 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Prepare a control solution containing the same concentration of solvent (DMSO or ethanol) as the highest this compound concentration test solution (the final solvent concentration should not exceed 0.5%).

  • Prepare a negative control with only deionized water.

3. Larval Assay Procedure:

  • Dispense 1 mL of each test solution, control solution, and negative control into individual wells of a 24-well plate or 99 mL into 100 mL cups followed by 1 mL of the appropriate test solution.

  • Prepare at least three replicates for each concentration and control.

  • Carefully transfer 10 healthy, actively swimming 3rd instar Anopheles gambiae larvae into each well or cup using a transfer pipette.

  • Add a small amount of larval food to each well or cup.

  • Incubate the plates/cups at 27 ± 2°C with a 12:12 hour light:dark cycle.

4. Data Collection and Analysis:

  • Record larval mortality at 24 and 48 hours post-exposure. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

  • Calculate the percentage mortality for each concentration at each time point, correcting for control mortality using Abbott's formula if necessary.

  • Determine the LC50 value (the concentration that causes 50% mortality) and its 95% confidence intervals using probit analysis software.

Experimental_Workflow prep_stock Prepare 10 mM this compound Stock Solution in DMSO/Ethanol serial_dilute Perform Serial Dilutions to achieve desired test concentrations prep_stock->serial_dilute setup_assay Set up Assay: - 24-well plates or 100 mL cups - 10 larvae per replicate - 3 replicates per concentration serial_dilute->setup_assay incubation Incubate at 27°C (12:12h light:dark cycle) setup_assay->incubation data_collection Record Mortality at 24h and 48h incubation->data_collection analysis Calculate LC50 using Probit Analysis data_collection->analysis

References

Application Notes and Protocols for Adult Mosquito Bioassays with VU625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for conducting adult mosquito bioassays with VU625, a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1). The information provided is intended to guide researchers in assessing the insecticidal activity of this compound through various application methods.

Introduction

This compound is a small molecule inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), with a reported IC50 of 96.8 nM.[1] Inward rectifier potassium channels are crucial for various physiological processes in mosquitoes, including Malpighian tubule function, which is essential for osmoregulation and excretion.[2][3] Inhibition of these channels disrupts ion and fluid balance, leading to toxic effects and mortality.[2][3] Bioassays with adult mosquitoes are critical for evaluating the in vivo efficacy of candidate insecticides like this compound. The following protocols detail methods for injection and topical application bioassays.

Signaling Pathway of this compound Action

This compound exerts its toxic effects by blocking the AeKir1 channel, which is predominantly expressed in the Malpighian tubules of Aedes aegypti. This channel plays a key role in potassium secretion into the tubule lumen, a process that drives fluid secretion. By inhibiting AeKir1, this compound disrupts this essential physiological function, leading to a cascade of events culminating in mosquito mortality. The compound's efficacy can be significantly increased by co-administration with probenecid (B1678239), an inhibitor of organic anion transporters (OATs). This suggests that this compound may be actively removed from its site of action by these transporters, and co-treatment with probenecid enhances its bioavailability and potency.

VU625_Signaling_Pathway Signaling Pathway of this compound in Mosquito Malpighian Tubules cluster_hemolymph Hemolymph cluster_cell Malpighian Tubule Principal Cell cluster_lumen Tubule Lumen VU625_H This compound OAT Organic Anion Transporter (OAT) VU625_H->OAT Efflux AeKir1 AeKir1 Channel VU625_H->AeKir1 Inhibits Probenecid_H Probenecid Probenecid_H->OAT Inhibits K_ion_out K+ Secretion AeKir1->K_ion_out Mediates K_ion_in K+ Influx K_lumen K+ K_ion_out->K_lumen Fluid_Secretion Fluid Secretion Toxicity Toxicity & Mortality Fluid_Secretion->Toxicity Disruption leads to Fluid_lumen Fluid Fluid_Secretion->Fluid_lumen K_lumen->Fluid_Secretion Drives

Caption: Mechanism of this compound action in mosquito Malpighian tubules.

Data Presentation

The following table summarizes the quantitative data from an adult mosquito injection bioassay with this compound, as reported by Raphemot et al. (2014).

CompoundDose per Mosquito (pmol)Co-injected with Probenecid (3.4 nmol)Mean Mortality at 24h (%)
Vehicle Control0Yes5 ± 2
This compound6.9Yes15 ± 5
This compound69Yes50 ± 8
This compound690Yes85 ± 5
This compound6900Yes40 ± 7

Data extracted from Raphemot R, et al. PLoS One. 2014.

Experimental Protocols

Protocol 1: Adult Mosquito Injection Bioassay

This protocol is adapted from the methodology described by Raphemot et al. (2014) for assessing the toxicity of this compound in adult Aedes aegypti.

Materials:

  • This compound

  • Probenecid

  • Dimethyl sulfoxide (B87167) (DMSO)

  • β-cyclodextrin

  • Solutol HS 15

  • Potassium-supplemented phosphate-buffered saline (K+-PBS)

  • Adult female Aedes aegypti (3-5 days post-emergence)

  • Microinjector

  • Glass capillaries

  • Cold plate or ice pack

  • Recovery cups with access to a sugar source

Procedure:

  • Preparation of Injection Solution:

    • Prepare the vehicle solution consisting of 1.15% DMSO, 0.077% β-cyclodextrin, and 0.008% Solutol in K+-PBS.

    • Prepare a stock solution of this compound in the vehicle. For a final dose of 690 pmol in 900 nL, the concentration of this compound in the injection solution would be 0.77 mM.

    • For co-injection experiments, supplement the vehicle with water-soluble probenecid to a final concentration of 3.08 mM to deliver a dose of 3.4 nmol per mosquito.

    • Prepare serial dilutions of the this compound/probenecid solution to test a range of doses.

  • Mosquito Preparation:

    • Anesthetize adult female mosquitoes by placing them on a cold plate or ice pack.

  • Microinjection:

    • Load a glass capillary needle with the injection solution.

    • Using a microinjector, carefully inject 900 nL of the solution into the thorax of each anesthetized mosquito.

    • For the control group, inject mosquitoes with the vehicle solution containing probenecid but no this compound.

  • Recovery and Observation:

    • Place the injected mosquitoes into recovery cups with access to a 10% sucrose (B13894) solution.

    • Maintain the mosquitoes at an appropriate temperature and humidity.

    • Record mortality at 24 hours post-injection.

Injection_Workflow Workflow for Adult Mosquito Injection Bioassay prep_solution Prepare Injection Solution (this compound +/- Probenecid in Vehicle) microinjection Thoracic Microinjection (900 nL) prep_solution->microinjection anesthetize Anesthetize Adult Female Mosquitoes anesthetize->microinjection recovery Transfer to Recovery Cups (with sugar source) microinjection->recovery observe Record Mortality at 24 hours recovery->observe

Caption: Experimental workflow for the this compound injection bioassay.

Protocol 2: Adult Mosquito Topical Application Bioassay

Materials:

  • This compound

  • Acetone (B3395972) or other suitable solvent (e.g., DMSO)

  • Adult female Aedes aegypti (3-5 days post-emergence)

  • Micropipettor or micro-applicator

  • Cold plate or ice pack

  • Recovery cups with access to a sugar source

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in a suitable volatile solvent like acetone to prepare a stock solution.

    • Prepare a series of dilutions from the stock solution to test a range of doses.

  • Mosquito Preparation:

    • Anesthetize adult female mosquitoes on a cold plate or ice pack.

  • Topical Application:

    • Using a micropipettor or micro-applicator, apply a small, precise volume (typically 0.1-0.5 µL) of the dosing solution to the dorsal thorax of each mosquito.[4][5]

    • For the control group, apply the solvent alone.

  • Recovery and Observation:

    • Place the treated mosquitoes into recovery cups with access to a 10% sucrose solution.

    • Maintain the mosquitoes at an appropriate temperature and humidity.

    • Record mortality at 24 hours post-application.

Topical_Workflow Workflow for Adult Mosquito Topical Application Bioassay prep_dosing Prepare Dosing Solution (this compound in Solvent) topical_app Topical Application to Thorax (0.1-0.5 µL) prep_dosing->topical_app anesthetize Anesthetize Adult Female Mosquitoes anesthetize->topical_app recovery Transfer to Recovery Cups (with sugar source) topical_app->recovery observe Record Mortality at 24 hours recovery->observe

Caption: Experimental workflow for a topical application bioassay.

References

preparing VU625 stock solutions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the preparation and use of VU625, a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). This document includes detailed protocols for creating stock solutions and conducting key experiments to assess the compound's activity. All quantitative data is presented in clear, tabular formats, and signaling pathways and experimental workflows are illustrated with diagrams generated using Graphviz (DOT language).

Introduction to this compound

This compound is a potent small molecule inhibitor targeting the inward rectifier potassium (Kir) channels of the yellow fever mosquito, Aedes aegypti. Specifically, it exhibits high selectivity for the AeKir1 channel, with an IC50 value of 96.8 nM in HEK293 cells expressing the channel.[1] Kir channels are crucial for a variety of physiological processes in insects, including maintaining potassium homeostasis, neuronal excitability, and osmoregulation, particularly in the Malpighian tubules (the insect equivalent of kidneys).[2] By inhibiting AeKir1, this compound disrupts these essential functions, leading to impaired fluid and ion secretion, which can result in insect mortality. This makes this compound a valuable tool for research into insect physiology and a promising candidate for the development of novel insecticides.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₉H₂₂N₂O₄S
Molecular Weight 374.45 g/mol
CAS Number 901008-62-6
Appearance Solid
Purity >98% (by HPLC)
Primary Target Aedes aegypti inward rectifier potassium channel 1 (AeKir1)
IC₅₀ 96.8 nM (in HEK293 cells expressing AeKir1)[1]

Preparation of this compound Stock Solutions

The recommended solvent for preparing this compound stock solutions is dimethyl sulfoxide (B87167) (DMSO). It is crucial to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.

Materials
  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Vortex mixer

  • (Optional) Sonicator

Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Tare a sterile microcentrifuge tube on an analytical balance. Carefully weigh out 3.745 mg of this compound powder into the tube.

  • Dissolve: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.

  • Mix: Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonication can be used to aid dissolution.

  • Store: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, tightly sealed vials.

Stock Solution Preparation Table

To prepare stock solutions of different concentrations, use the following table as a guide.

Desired Stock ConcentrationMass of this compound for 1 mL of DMSO
1 mM0.3745 mg
5 mM1.8725 mg
10 mM 3.745 mg
20 mM7.49 mg
50 mM18.725 mg
Storage and Stability
  • Long-term storage: Store DMSO stock solutions at -80°C for up to 6-12 months.

  • Short-term storage: For frequent use, aliquots can be stored at -20°C for up to one month.

  • Working solutions: It is recommended to prepare fresh working solutions from the stock solution for each experiment.

  • Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is crucial to prevent degradation of the compound.

Experimental Protocols

In Vitro Cell-Based Assay: Measuring this compound Potency in HEK293 Cells

This protocol describes a method to determine the half-maximal inhibitory concentration (IC₅₀) of this compound in a human embryonic kidney (HEK293) cell line stably expressing the target channel, AeKir1. A common method for assessing cell viability is the MTT assay.

  • HEK293 cells stably expressing AeKir1

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

  • Cell Seeding: Seed the HEK293-AeKir1 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of this compound in the complete culture medium. A typical starting concentration range would be from 10 µM down to 0.01 nM. Ensure the final DMSO concentration in all wells, including the vehicle control, is ≤0.1%.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the logarithm of the this compound concentration. Determine the IC₅₀ value using a non-linear regression curve fit.

Ex Vivo Assay: Malpighian Tubule Fluid Secretion (Ramsay Assay)

This assay measures the effect of this compound on the fluid secretion rate of isolated Malpighian tubules from Aedes aegypti.

  • Adult female Aedes aegypti mosquitoes

  • Dissecting microscope

  • Fine-tipped forceps

  • Petri dish coated with Sylgard

  • Aedes physiological saline (APS)

  • Liquid paraffin (B1166041) or mineral oil

  • Calibrated glass micropipettes

  • This compound working solutions in APS (with ≤0.1% DMSO)

  • Tubule Dissection: Anesthetize a mosquito on ice and dissect out the Malpighian tubules in a drop of cold APS in the Sylgard-coated petri dish.

  • Assay Setup: Transfer a single isolated tubule to a 50 µL drop of APS under liquid paraffin oil. The secreted fluid will form a separate droplet at the distal end of the tubule.

  • Basal Secretion Rate: Allow the tubule to secrete for a 30-minute equilibration period. Collect the secreted droplet using a micropipette and measure its volume to determine the basal secretion rate (nL/min).

  • This compound Treatment: Replace the bathing APS with APS containing the desired concentration of this compound or a vehicle control.

  • Measure Secretion Rate: After a 30-minute incubation with this compound, collect the secreted droplet and measure its volume to determine the new secretion rate.

  • Data Analysis: Compare the fluid secretion rates before and after this compound treatment and between the treated and vehicle control groups.

Signaling Pathways and Workflows

This compound Mechanism of Action in Mosquito Malpighian Tubules

The following diagram illustrates the proposed signaling pathway affected by this compound in the principal cells of mosquito Malpighian tubules. Inhibition of the AeKir1 channel on the basolateral membrane disrupts K⁺ influx, leading to a cascade of events that impairs ion and water transport, ultimately causing renal failure.

VU625_Mechanism_of_Action K_hem K⁺ AeKir1 AeKir1 Channel K_hem->AeKir1 Influx K_cell K⁺ AeKir1->K_cell VATPase V-type H⁺ ATPase H_lumen H⁺ VATPase->H_lumen Efflux K_lumen K⁺ K_cell->K_lumen Efflux (via other transporters) Water H₂O K_lumen->Water Osmotic Gradient This compound This compound This compound->AeKir1 Inhibition caption This compound inhibits the AeKir1 channel, disrupting K⁺ homeostasis.

Caption: this compound inhibits the AeKir1 channel, disrupting K⁺ homeostasis.

Experimental Workflow for this compound Stock Solution Preparation and In Vitro Assay

The diagram below outlines the general workflow from preparing the this compound stock solution to performing a cell-based viability assay.

Experimental_Workflow start Start prep_stock Prepare 10 mM this compound Stock Solution in DMSO start->prep_stock store_stock Aliquot and Store Stock at -80°C prep_stock->store_stock prep_working Prepare Serial Dilutions of this compound in Culture Medium store_stock->prep_working treat_cells Treat Cells with this compound Dilutions prep_working->treat_cells seed_cells Seed HEK293-AeKir1 Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for 24-48h treat_cells->incubate mtt_assay Perform MTT Viability Assay incubate->mtt_assay read_plate Measure Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data and Determine IC₅₀ read_plate->analyze_data end End analyze_data->end caption Workflow for this compound stock preparation and in vitro cell assay.

Caption: Workflow for this compound stock preparation and in vitro cell assay.

References

VU625: Solubility Profile, Application Notes, and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and protocols for VU625, a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals working with this compound.

Introduction to this compound

This compound is a small molecule inhibitor targeting the AeKir1 channel, which plays a crucial role in the excretory functions and potassium ion homeostasis in mosquitoes.[1] Its inhibitory action on this channel disrupts the normal physiological processes, leading to mosquitocidal effects. This makes this compound a significant tool for research in vector control and insecticide development.

Physicochemical Properties

  • Molecular Formula: C₁₉H₂₂N₂O₄S

  • Molecular Weight: 374.45 g/mol

  • Appearance: Solid

Solubility of this compound

The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use high-quality, anhydrous solvents, as the presence of moisture can affect the solubility of the compound.

SolventSolubility (mg/mL)Molar Concentration (mM)Notes
Dimethyl Sulfoxide (DMSO)40106.8A stock solution of 40 mg/mL can be prepared in DMSO.
EthanolInsoluble (estimated)-Based on general solubility principles for similar compounds.
MethanolInsoluble (estimated)-Based on general solubility principles for similar compounds.
WaterInsoluble (estimated)-Based on general solubility principles for similar compounds.

Note: The solubility in ethanol, methanol, and water are estimations based on the chemical structure of this compound and general solubility principles. Experimental verification is recommended for precise applications.

Experimental Protocols

Protocol for Preparation of a 40 mg/mL Stock Solution in DMSO

This protocol describes the preparation of a 106.8 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 40 mg/mL stock solution, weigh 40 mg of this compound.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.

  • Dissolution: Vortex the mixture vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, brief sonication in a water bath can be applied to aid dissolution. The resulting solution should be clear and free of any visible particulates.

  • Aliquoting and Storage: It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots in tightly sealed tubes at -20°C for short-term storage or -80°C for long-term storage.

General Protocol for Determining Experimental Solubility (Shake-Flask Method)

This protocol provides a general workflow for determining the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., ethanol, water)

  • Small glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Procedure:

  • Sample Preparation: Add an excess amount of this compound powder to a vial containing a known volume of the solvent. The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature. Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation.

  • Separation of Undissolved Solid: After equilibration, centrifuge the vials to pellet the undissolved solid.

  • Filtration: Carefully aspirate the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the clear, saturated filtrate using a validated analytical method such as HPLC. A standard calibration curve should be used for accurate quantification.

  • Data Reporting: Express the solubility in mg/mL or molarity (mol/L) at the specified temperature.

Signaling Pathway and Mechanism of Action

This compound acts by inhibiting the AeKir1 inward rectifier potassium channel located in the Malpighian tubules of Aedes aegypti. These channels are critical for maintaining the electrochemical gradients necessary for ion and fluid transport, which are essential for the mosquito's excretory system and overall homeostasis.

The Malpighian tubules function as the primary excretory and osmoregulatory organs in insects, analogous to the kidneys in vertebrates. The transport of potassium ions is a key driver of fluid secretion into the tubule lumen. By blocking the AeKir1 channels, this compound disrupts this vital process.

Below is a diagram illustrating the simplified workflow for preparing a stock solution of this compound.

G Workflow for this compound Stock Solution Preparation cluster_0 Preparation cluster_1 Dissolution cluster_2 Storage weigh Weigh this compound Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex Vigorously add_dmso->vortex sonicate Sonicate (if necessary) vortex->sonicate aliquot Aliquot into Tubes sonicate->aliquot store Store at -20°C or -80°C aliquot->store

Caption: Workflow for preparing a this compound stock solution.

The following diagram illustrates the simplified signaling pathway of ion transport in the mosquito Malpighian tubule and the point of inhibition by this compound.

G Inhibition of AeKir1 by this compound in Mosquito Malpighian Tubule cluster_0 Hemolymph (Extracellular) cluster_1 Principal Cell cluster_2 Tubule Lumen K_hemolymph K+ AeKir1 AeKir1 Channel K_hemolymph->AeKir1 K+ Influx K_cell K+ AeKir1->K_cell Disruption Disruption of Ion & Fluid Transport AeKir1->Disruption K_lumen K+ K_cell->K_lumen K+ Efflux (via other transporters) This compound This compound This compound->AeKir1 Inhibition

Caption: this compound inhibits the AeKir1 channel, disrupting K+ transport.

References

Application Notes and Protocols for VU625 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and concentration guidelines for the use of VU625, a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), in various in vitro assays.

Introduction

This compound is a small molecule inhibitor that selectively targets the inward rectifier potassium (Kir) channel 1 of the yellow fever mosquito, Aedes aegypti (AeKir1).[1][2] Inward rectifier potassium channels are crucial for maintaining potassium homeostasis and membrane potential in various cell types, including those in the Malpighian tubules, the primary excretory and osmoregulatory organs in insects. By inhibiting AeKir1, this compound disrupts ion and fluid transport, leading to physiological disruption and potential insecticidal effects.[1][2] These characteristics make this compound a valuable tool for studying insect physiology and a promising lead compound for the development of novel insecticides.

Quantitative Data Summary

The following table summarizes the effective concentrations of this compound in key in vitro assays. This data is compiled from studies using heterologous expression systems.

Assay TypeCell LineTargetParameterValueReference
Thallium Flux AssayT-Rex-HEK293AeKir1IC50315 nM[3]
Whole-Cell Patch-Clamp ElectrophysiologyT-Rex-HEK293AeKir1IC5096.8 nM[1][2][3]
Two-Electrode Voltage ClampXenopus oocytesAeKir1IC503.8 µM[3]
Two-Electrode Voltage ClampXenopus oocytesAeKir2BIC5045.1 µM[3]

Signaling Pathway and Mechanism of Action

This compound acts as a direct inhibitor of the AeKir1 channel. Inward rectifier potassium channels allow the passage of potassium ions (K+) into the cell when the membrane potential is negative to the potassium equilibrium potential. By blocking this channel, this compound prevents the influx of K+, thereby altering the cell's membrane potential and disrupting downstream physiological processes that depend on this ion flux, such as fluid secretion in the Malpighian tubules.

VU625_Mechanism_of_Action cluster_membrane Cell Membrane AeKir1 AeKir1 Channel K_in K+ (intracellular) AeKir1->K_in Disruption Disruption of Ion Homeostasis & Fluid Secretion AeKir1->Disruption Leads to K_out K+ (extracellular) K_out->AeKir1 K+ Influx This compound This compound This compound->AeKir1 Inhibition

Figure 1. Mechanism of action of this compound on the AeKir1 channel.

Experimental Protocols

Preparation of this compound Stock Solution

It is recommended to prepare a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in anhydrous DMSO. For example, for a compound with a molecular weight of 374.45 g/mol , dissolve 3.74 mg in 1 mL of DMSO.

  • Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.

  • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C for short-term storage or -80°C for long-term storage.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

Thallium Flux Assay for AeKir1 Inhibition

This high-throughput assay measures the activity of potassium channels by monitoring the influx of thallium (Tl+), a surrogate for K+, using a Tl+-sensitive fluorescent dye.

Experimental Workflow:

Thallium_Flux_Workflow A Seed T-Rex-HEK293-AeKir1 cells in 96-well plates B Induce AeKir1 expression with tetracycline (B611298) A->B C Load cells with Tl+-sensitive dye B->C D Add this compound at desired concentrations C->D E Add Tl+ solution and measure fluorescence D->E F Analyze data to determine IC50 E->F

Figure 2. Workflow for the thallium flux assay.

Materials:

  • T-Rex-HEK293 cells stably expressing AeKir1

  • Cell culture medium and supplements

  • Tetracycline for induction of channel expression

  • 96-well black-walled, clear-bottom cell culture plates

  • FLIPR Potassium Assay Kit (or similar thallium-sensitive dye)

  • This compound stock solution

  • Assay buffer

  • Tl+ solution

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

  • Cell Plating: Seed T-Rex-HEK293-AeKir1 cells in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

  • Induction: Induce the expression of AeKir1 by adding tetracycline to the culture medium and incubate for 24-48 hours.

  • Dye Loading: On the day of the assay, remove the culture medium and load the cells with the thallium-sensitive fluorescent dye according to the manufacturer's instructions. Typically, this involves a 1-2 hour incubation at room temperature.

  • Compound Addition: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

  • Thallium Flux Measurement: Place the plate in a fluorescence plate reader. Initiate the reading and, after establishing a stable baseline, add the Tl+ solution. Continue to measure the fluorescence intensity over time.

  • Data Analysis: The rate of Tl+ influx is proportional to the increase in fluorescence. Calculate the initial rate of fluorescence increase for each well. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Recommended Concentration Range: Based on the published IC50 of 315 nM, a starting concentration range of 1 nM to 30 µM is recommended for generating a complete dose-response curve.[3]

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of ion channel currents and is considered the gold standard for characterizing ion channel modulators.

Materials:

  • T-Rex-HEK293 cells expressing AeKir1

  • Glass coverslips

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • External and internal pipette solutions (see reference for specific compositions)[3]

  • This compound stock solution

Procedure:

  • Cell Preparation: Plate T-Rex-HEK293-AeKir1 cells on glass coverslips and induce channel expression with tetracycline.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

  • Recording: Transfer a coverslip with cells to the recording chamber on the patch-clamp rig and perfuse with the external solution.

  • Seal Formation: Under microscopic guidance, approach a cell with the patch pipette and form a giga-ohm seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Rupture the membrane patch to achieve the whole-cell configuration.

  • Current Measurement: Clamp the cell at a holding potential (e.g., -75 mV) and apply a voltage ramp protocol (e.g., -120 mV to +60 mV) to elicit AeKir1 currents.[3]

  • Compound Application: Perfuse the cell with the external solution containing this compound at the desired concentration and record the resulting inhibition of the AeKir1 current.

  • Data Analysis: Measure the peak current amplitude before and after the application of this compound. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50.

Recommended Concentration Range: With a published IC50 of 96.8 nM, a concentration range of 1 nM to 1 µM is appropriate for detailed electrophysiological characterization.[1][2][3]

Cell Viability/Cytotoxicity Assays

To assess the potential cytotoxic effects of this compound on insect or mammalian cells, standard cell viability assays such as MTT, MTS, or CellTiter-Glo® can be employed.

General Protocol (MTT Assay):

  • Cell Seeding: Seed cells (e.g., Aedes aegypti Aag2 or C6/36 cells, or HEK293 cells) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Recommended Concentration Range: A broad concentration range, for example, from 100 nM to 100 µM, is recommended for initial cytotoxicity screening to determine the toxic concentration range.

Troubleshooting and Considerations

  • Solubility: this compound is sparingly soluble in aqueous solutions. Ensure complete dissolution in DMSO before preparing working dilutions in aqueous buffers or media. If precipitation occurs upon dilution, consider making intermediate dilutions in DMSO.

  • Selectivity: While this compound is highly selective for AeKir1, it can inhibit other Kir channels, such as AeKir2B, at higher concentrations.[3] Be mindful of the concentrations used to ensure target-specific effects.

  • Cell Line Specificity: The potency of this compound may vary depending on the cell line and the level of channel expression. It is advisable to perform a dose-response curve for each new experimental system.

  • Controls: Always include appropriate positive and negative (vehicle) controls in your experiments to ensure the validity of your results.

References

Application Notes and Protocols for Mosquito Research: VU625

Author: BenchChem Technical Support Team. Date: December 2025

A thorough search of publicly available scientific literature and research databases did not yield specific information on a compound designated "VU625" for use in mosquito research. Therefore, detailed application notes and protocols for this specific substance cannot be provided at this time.

It is possible that "this compound" is an internal compound code not yet disclosed in public research, a developmental candidate that has not been commercialized, or a misidentified term.

For researchers, scientists, and drug development professionals seeking to conduct mosquito research, this document provides a generalized framework of application notes and protocols for evaluating novel compounds. These guidelines are based on established methodologies in the field and can be adapted for specific research needs once the characteristics of a compound are known.

Section 1: General Principles for Evaluating Novel Compounds in Mosquitoes

The delivery method for a test compound is critical and depends on its chemical properties and the target life stage of the mosquito. Common delivery methods include:

  • Topical Application: Direct application of a precise dose to the mosquito's cuticle, typically the thorax. This method is useful for assessing contact toxicity.

  • Ingestion (Oral) Toxicity: Incorporating the compound into a sugar meal or blood meal to evaluate its effectiveness upon ingestion.

  • Larval Rearing Water Treatment: Introducing the compound into the aquatic environment of mosquito larvae to assess larvicidal activity.

  • Spatial Repellency/Toxicity: Impregnating materials (e.g., netting, filter paper) or using devices that release the compound into the air to evaluate effects on mosquito behavior and survival without direct contact.

Section 2: Experimental Protocols

The following are generalized protocols that should be optimized based on the specific compound and mosquito species being tested.

Topical Application Bioassay

This protocol is designed to determine the contact toxicity of a compound to adult mosquitoes.

Materials:

  • Test compound

  • Acetone or other suitable solvent

  • Micropipette or microapplicator

  • Non-toxic anesthetic (e.g., cold exposure, triethylamine)

  • Adult female mosquitoes (3-5 days old)

  • Holding cages with access to a sugar source

  • Observation chambers

Procedure:

  • Preparation of Dosing Solutions: Prepare a stock solution of the test compound in a suitable solvent. Create a series of serial dilutions to establish a dose-response curve. A solvent-only control must be included.

  • Mosquito Anesthetization: Anesthetize the mosquitoes using a non-lethal method to immobilize them for application.

  • Topical Application: Using a calibrated micropipette or microapplicator, apply a precise volume (e.g., 0.1-0.5 µL) of the test solution to the dorsal thorax of each mosquito.

  • Recovery and Observation: Transfer the treated mosquitoes to holding cages with access to a sugar source. Record knockdown at set time intervals (e.g., 1, 6, 12, 24 hours) and mortality at 24 and 48 hours post-application.

  • Data Analysis: Calculate mortality rates, correcting for control mortality using Abbott's formula if necessary. Determine the LD50 (lethal dose for 50% of the population) through probit analysis.

Adult Ingestion Bioassay (Blood Meal)

This protocol assesses the oral toxicity of a compound when ingested with a blood meal.

Materials:

  • Test compound

  • Blood source (e.g., defibrinated sheep or bovine blood)

  • Membrane feeding system

  • Adult female mosquitoes (5-7 days old, sugar-starved for 4-6 hours)

  • Holding cages

Procedure:

  • Preparation of Treated Blood: Dissolve or suspend the test compound in the blood at various concentrations. Include a control group with untreated blood.

  • Blood Feeding: Load the treated and control blood into separate membrane feeders maintained at 37°C. Place the feeders on top of the mosquito cages.

  • Feeding Period: Allow mosquitoes to feed for a defined period (e.g., 1-2 hours).

  • Post-Feeding Observation: Remove non-fed mosquitoes. Provide fed mosquitoes with a sugar source and observe for mortality at 24 and 48 hours.

  • Data Analysis: Calculate mortality rates and determine the LC50 (lethal concentration for 50% of the population).

Larval Toxicity Bioassay

This protocol evaluates the efficacy of a compound against mosquito larvae.

Materials:

  • Test compound

  • Solvent (e.g., ethanol, DMSO)

  • Late 3rd or early 4th instar larvae

  • Beakers or cups

  • Deionized or distilled water

  • Larval food (e.g., fish food flakes)

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the test compound in a suitable solvent. Add the required volume of the stock solution to the rearing water to achieve the desired test concentrations. A solvent-only control and an untreated control should be included.

  • Exposure: Place a known number of larvae (e.g., 20-25) into each beaker containing the test solution.

  • Observation: Record larval mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate mortality rates and determine the LC50.

Section 3: Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables for easy comparison.

Table 1: Example of Topical Application Bioassay Results

CompoundDose (µ g/mosquito )No. of Mosquitoes24h Mortality (%)48h Mortality (%)
VUXXX0.1501015
VUXXX0.5504555
VUXXX1.0508595
Control0 (Solvent)5024

Table 2: Example of Larval Toxicity Bioassay Results

CompoundConcentration (ppm)No. of Larvae24h Mortality (%)48h Mortality (%)
VUXXX0.011001520
VUXXX0.11005565
VUXXX1.010098100
Control0 (Solvent)10013

Section 4: Visualizations

Diagrams are essential for illustrating experimental workflows and signaling pathways. Below are examples created using Graphviz (DOT language).

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Compound Stock Solutions C Topical Application (Adults) A->C D Oral Ingestion (Adults) A->D E Larval Exposure A->E B Culture & Select Test Mosquitoes B->C B->D B->E F Record Mortality & Knockdown C->F D->F E->F G Calculate LD50/LC50 F->G

Caption: Generalized workflow for evaluating a novel compound in mosquito research.

Should information on "this compound" become publicly available, these generalized protocols and templates can be adapted to create specific and detailed application notes. Researchers are encouraged to consult relevant literature for the most up-to-date and species-specific methodologies.

Application Notes and Protocols for High-Throughput Screening Assays for Kir1.1 Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for high-throughput screening (HTS) and secondary characterization of inhibitors targeting the inwardly rectifying potassium channel Kir1.1 (also known as ROMK). The primary HTS assay described is a fluorescence-based thallium flux assay, a robust method for screening large compound libraries. For hit confirmation and further characterization, a protocol for automated patch clamp electrophysiology is also provided.

Introduction

The renal outer medullary potassium channel, Kir1.1 (ROMK), is a crucial regulator of salt and potassium homeostasis in the kidney.[1][2] Its role in renal physiology makes it an attractive therapeutic target for diseases such as hypertension. The development of potent and selective Kir1.1 inhibitors requires robust and scalable screening assays. This document outlines the principles and detailed procedures for identifying and characterizing novel Kir1.1 inhibitors.

Data Presentation

The following table summarizes quantitative data for known Kir1.1 inhibitors, providing a benchmark for assay performance and compound potency.

CompoundAssay TypeCell LineIC50Z'-FactorReference
VU590Thallium FluxTetracycline-inducible HEK293240 nM> 0.5[3]
VU573Thallium FluxTetracycline-inducible HEK29319 µMNot Reported[4][5]
Tertiapin-QThallium FluxTetracycline-inducible HEK293Potent InhibitorNot Reported[6]
FluoxetineThallium FluxT-REx-HEK293-Kir4.1~100 µM (on Kir4.1)0.75 ± 0.06[7]
MRT00200769Automated Patch Clamp (IonWorks)CHO-Kir7.11.3 µM (on Kir7.1)0.63 ± 0.09[8]

Experimental Protocols

Primary High-Throughput Screening: Thallium Flux Assay

This assay measures the influx of thallium (Tl⁺), a surrogate for K⁺, through open Kir1.1 channels using a Tl⁺-sensitive fluorescent dye.[6][9] Inhibition of the channel results in a decreased rate of fluorescence increase.

a. Materials and Reagents:

  • Cell Line: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing a tetracycline-inducible Kir1.1 construct are recommended to ensure robust channel expression.[10][11]

  • Fluorescent Dye: FluoZin-2 AM or FluxOR™ Potassium Ion Channel Assay Kit.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.3.

  • Stimulus Buffer: Assay Buffer containing a final concentration of 2 mM Tl₂SO₄.

  • Positive Control: A known Kir1.1 inhibitor (e.g., Tertiapin-Q or a previously identified small molecule inhibitor).

  • Negative Control: DMSO (vehicle).

  • Microplates: 384-well, black-walled, clear-bottom plates.

b. Protocol:

  • Cell Plating:

    • Induce Kir1.1 expression with tetracycline (B611298) 18-24 hours prior to the assay.

    • Seed the cells into 384-well plates at a density of 20,000-30,000 cells per well in 40 µL of culture medium.

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.

  • Dye Loading:

    • Prepare the dye loading solution according to the manufacturer's instructions (e.g., 2 µM FluoZin-2 AM with 0.02% Pluronic F-127 in Assay Buffer).

    • Remove the culture medium from the cell plate and add 20 µL of the dye loading solution to each well.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Compound Addition:

    • Wash the cells twice with 40 µL of Assay Buffer, leaving a final volume of 20 µL in each well.

    • Add test compounds (typically 100 nL of a 2 mM stock in DMSO for a final concentration of 10 µM) to the appropriate wells.

    • Include positive and negative controls on each plate.

    • Incubate for 15-20 minutes at room temperature.

  • Thallium Flux Measurement:

    • Place the plate in a fluorescence plate reader equipped with a liquid handling system (e.g., FLIPR or equivalent).

    • Record baseline fluorescence for 10-20 seconds.

    • Add 10 µL of Stimulus Buffer to each well.

    • Continue to record the fluorescence intensity every second for 2-3 minutes.

c. Data Analysis:

  • The initial rate of fluorescence increase (slope) or the peak fluorescence is used to determine channel activity.

  • Normalize the data to the negative (0% inhibition) and positive (100% inhibition) controls.

  • Calculate the Z'-factor to assess assay quality:

    • Z' = 1 - [(3 * (σ_pos + σ_neg)) / |µ_pos - µ_neg|]

    • An assay with a Z'-factor > 0.5 is considered excellent for HTS.[7]

  • Plot concentration-response curves for hit compounds to determine their IC50 values.

Secondary Assay: Automated Patch Clamp Electrophysiology

Automated patch clamp systems (e.g., IonWorks, Patchliner, or IonFlux) provide a higher-throughput alternative to manual patch clamp for confirming the activity of hits from the primary screen and determining their electrophysiological characteristics.[12][13][14]

a. Materials and Reagents:

  • Cell Line: HEK293 or CHO cells with stable, high-level expression of Kir1.1.

  • Internal Solution (in mM): 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, pH 7.2 with KOH.

  • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, pH 7.4 with NaOH.

  • Test Compounds: Diluted to appropriate concentrations in the external solution.

b. Protocol:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1-5 x 10⁶ cells/mL in the external solution.

  • System Setup:

    • Prime the automated patch clamp system with internal and external solutions according to the manufacturer's instructions.

    • Load the cell suspension and compound plates.

  • Data Acquisition:

    • Initiate the automated process of cell trapping, sealing, and whole-cell recording.

    • Apply a voltage protocol to elicit Kir1.1 currents. A typical protocol involves holding the membrane potential at -80 mV and applying voltage steps or ramps to measure inward currents.

    • Establish a stable baseline current before applying test compounds.

    • Perfuse the cells with increasing concentrations of the test compound.

    • Record the inhibition of the Kir1.1 current at each concentration.

c. Data Analysis:

  • Measure the current amplitude in the presence and absence of the compound.

  • Calculate the percentage of current inhibition for each compound concentration.

  • Generate concentration-response curves and fit them with a suitable equation (e.g., Hill equation) to determine the IC50 value.

Visualizations

Kir1.1 (ROMK) Signaling Pathway

The activity of the Kir1.1 channel is modulated by various intracellular signaling pathways, primarily through phosphorylation by Protein Kinase A (PKA) and Protein Kinase C (PKC). Understanding these pathways is crucial for interpreting the mechanism of action of potential inhibitors.

Kir1_1_Signaling GPCR_Gs GPCR (Gs) AC Adenylyl Cyclase GPCR_Gs->AC Activates GPCR_Gq GPCR (Gq) PLC Phospholipase C GPCR_Gq->PLC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Kir1_1 Kir1.1 (ROMK) Channel PKA->Kir1_1 Phosphorylates (Activates) PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activates PKC->Kir1_1 Phosphorylates (Inhibits) K_efflux K+ Efflux Kir1_1->K_efflux Mediates

Caption: Signaling pathways regulating Kir1.1 channel activity.

Experimental Workflow for Thallium Flux HTS Assay

The following diagram illustrates the key steps in the thallium flux high-throughput screening assay for Kir1.1 inhibitors.

HTS_Workflow Start Start Plate_Cells Plate Kir1.1-expressing cells in 384-well plates Start->Plate_Cells Incubate_Overnight Incubate Overnight Plate_Cells->Incubate_Overnight Dye_Loading Load cells with Tl+-sensitive dye Incubate_Overnight->Dye_Loading Wash Wash cells Dye_Loading->Wash Add_Compounds Add test compounds and controls Wash->Add_Compounds Incubate_Compounds Incubate with compounds Add_Compounds->Incubate_Compounds Measure_Fluorescence Measure fluorescence in plate reader Incubate_Compounds->Measure_Fluorescence Add_Thallium Add Tl+ stimulus Measure_Fluorescence->Add_Thallium Data_Analysis Data Analysis (Rate, Z', IC50) Measure_Fluorescence->Data_Analysis Add_Thallium->Measure_Fluorescence During measurement End End Data_Analysis->End

Caption: Workflow of the thallium flux HTS assay.

Logical Relationship for Hit Triage

This diagram outlines the decision-making process for advancing compounds from primary screening to lead optimization.

Hit_Triage Primary_Screen Primary HTS (Thallium Flux) Active_Compounds Active Compounds (>50% Inhibition) Primary_Screen->Active_Compounds Hit Inactive_Compounds Inactive Compounds Primary_Screen->Inactive_Compounds No Hit Dose_Response Dose-Response Confirmation Active_Compounds->Dose_Response Potent_Hits Potent Hits (IC50 < 10 µM) Dose_Response->Potent_Hits Confirmed Non_Confirmed Not Confirmed Dose_Response->Non_Confirmed Not Confirmed Secondary_Assay Secondary Assay (Automated Patch Clamp) Potent_Hits->Secondary_Assay Confirmed_Hits Confirmed Hits Secondary_Assay->Confirmed_Hits Confirmed Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

Caption: Decision tree for hit identification and validation.

References

Troubleshooting & Optimization

VU625 stability issues in long-term experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using VU625 in long-term experiments. The focus is on addressing potential stability issues and ensuring the reliability of your experimental results.

Frequently Asked Questions (FAQs) on this compound Handling and Storage

Q1: How should I prepare a stock solution of this compound?

A1: Proper preparation of your stock solution is the first step in ensuring consistent experimental results. We recommend preparing a high-concentration stock solution, typically 10 mM, in a suitable organic solvent like dimethylsulfoxide (DMSO).[1][2] Before use, ensure any powdered compound is collected at the bottom of the vial by centrifuging it briefly.[1] For quantities of 10 mg or less, you can add the solvent directly to the manufacturer's vial to avoid loss of material during transfer.[1]

Q2: What is the best way to store this compound stock solutions for long-term use?

A2: For long-term stability, stock solutions should be aliquoted into small, single-use volumes in tightly sealed vials and stored at -20°C or -80°C.[1][2][3] This practice prevents contamination and degradation that can result from repeated freeze-thaw cycles.[1][3] When stored as a powder at -20°C, the compound can be stable for up to three years.[2][3] Once in solution, it is best to use the aliquots within one month when stored at -20°C or within six months if stored at -80°C.[3]

Q3: My this compound solution appears to have precipitated in my aqueous cell culture medium. What should I do?

A3: Precipitation can occur when a compound dissolved in an organic solvent is diluted into an aqueous medium where its solubility is lower.[4] To prevent this, it is best to make serial dilutions of your high-concentration stock in the same organic solvent (e.g., DMSO) first. Then, add the final, most diluted sample to your aqueous buffer or culture medium.[4] The final concentration of the organic solvent in your assay should be kept low (typically <0.5%) to avoid solvent-induced toxicity or artifacts.

Q4: How can I sterilize my this compound solution for cell culture experiments?

A4: To prepare a sterile solution, we recommend filtering your prepared stock solution through a 0.2 μm microfilter compatible with your solvent.[3] High-temperature or high-pressure sterilization methods like autoclaving are not recommended as they can degrade the compound.[3] If using DMSO as a solvent, it is inherently bacteriostatic, which helps to maintain sterility.[3]

Troubleshooting Guide for Long-Term Experiments

Q1: My experimental results with this compound are inconsistent over several days or weeks. Could the compound be unstable?

A1: Inconsistent results in long-term experiments can stem from several factors, one of which is compound instability in the experimental medium.[5] Small molecules can degrade in aqueous solutions, and the rate of degradation can be influenced by temperature, pH, and components of the cell culture media like serum.[1][5] It is crucial to determine the stability of this compound under your specific experimental conditions (e.g., in your chosen cell culture medium at 37°C).[5]

However, other factors can also lead to variability. These include:

  • Cell Health and Passage Number: Ensure your cells are healthy, in the logarithmic growth phase, and that the passage number does not significantly vary between experiments.[6][7]

  • Reagent Variability: Lot-to-lot variation in media, serum, or other reagents can impact results.

  • Edge Effects: Wells on the perimeter of microplates are prone to evaporation, which can concentrate the compound and affect cell growth. It is advisable to fill outer wells with a sterile buffer or medium and not use them for experimental samples.[6]

The flowchart below provides a logical approach to troubleshooting these issues.

G Start Inconsistent Results in Long-Term this compound Experiment Check_Stability Is this compound stability in your assay medium confirmed? Start->Check_Stability Perform_Stability Perform Stability Assay (See Protocol Below) Check_Stability->Perform_Stability No Check_Other Investigate Other Experimental Variables Check_Stability->Check_Other Yes Perform_Stability->Check_Other Check_Cells Assess Cell Health: - Viability >95%? - Consistent passage number? - Logarithmic growth phase? Check_Other->Check_Cells Check_Reagents Assess Reagent Consistency: - Same lot of media/serum? - Freshly prepared reagents? Check_Cells->Check_Reagents Yes Optimize_Cells Optimize Cell Culture Conditions Check_Cells->Optimize_Cells No Check_Plate Assess Assay Plate Setup: - Edge effects mitigated? - Consistent cell seeding? Check_Reagents->Check_Plate Yes Standardize_Reagents Standardize Reagent Lots and Preparation Check_Reagents->Standardize_Reagents No Optimize_Plating Optimize Plating Procedure Check_Plate->Optimize_Plating No End Consistent Results Check_Plate->End Yes Optimize_Cells->End Standardize_Reagents->End Optimize_Plating->End

Caption: Troubleshooting workflow for inconsistent experimental results.

Q2: I suspect this compound is degrading in my cell culture medium. How can I test this?

A2: You can perform a stability study by incubating this compound in your cell culture medium at 37°C and measuring its concentration at different time points (e.g., 0, 24, 48, 72 hours).[5] The concentration of the remaining parent compound can be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][8] A significant decrease in concentration over time indicates instability. A detailed protocol is provided below.

Q3: My compound seems to be disappearing from the media, but I don't detect any degradation products. What could be happening?

A3: If degradation is not the cause, consider other possibilities. The compound may be binding non-specifically to the plastic of your culture plates or pipette tips.[1] This can be mitigated by using low-protein-binding labware. Additionally, if cells are present, the compound could be rapidly internalized or metabolized by the cells.[1] You can test for this by comparing the compound's disappearance in media with and without cells.

Experimental Protocols and Data

Protocol: this compound Stability Assessment in Cell Culture Medium

This protocol outlines a general procedure for determining the stability of this compound in a cell culture medium using HPLC or LC-MS.[5]

Materials:

  • This compound

  • DMSO (anhydrous)

  • Cell culture medium (e.g., DMEM, with and without 10% FBS)

  • 24-well tissue culture plates

  • Incubator (37°C, 5% CO₂)

  • Acetonitrile (B52724) (cold, HPLC grade) with an internal standard

  • HPLC or LC-MS system

Procedure:

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare the working solution by diluting the stock solution in your chosen cell culture medium to the final experimental concentration (e.g., 10 µM). Prepare this in both medium with and without serum to assess the effect of serum proteins.

  • Experimental Setup:

    • In a 24-well plate, add 1 mL of the 10 µM this compound working solution to triplicate wells for each condition (e.g., media + serum, media only). This plate will not contain cells.

    • Incubate the plate at 37°C in a 5% CO₂ incubator.

  • Time-Point Sampling:

    • Collect 100 µL aliquots from each well at predetermined time points (e.g., 0, 4, 8, 24, 48, and 72 hours).

  • Sample Processing:

    • To each 100 µL aliquot, immediately add 200 µL of cold acetonitrile containing a known concentration of an internal standard. This stops further degradation and precipitates proteins.

    • Vortex the samples for 30 seconds and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to HPLC vials for analysis.

  • Analysis:

    • Analyze the samples using a validated HPLC or LC-MS method to quantify the concentration of this compound relative to the internal standard.

    • Plot the percentage of this compound remaining at each time point compared to the T=0 sample.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Stock Prepare 10 mM This compound Stock in DMSO Prep_Work Dilute to Working Concentration in Media (e.g., 10 µM) Prep_Stock->Prep_Work Incubate Incubate Media with This compound at 37°C Prep_Work->Incubate Sample Collect Aliquots at Time Points (0-72h) Incubate->Sample Quench Quench & Precipitate Proteins with Cold Acetonitrile + IS Sample->Quench Analyze Analyze Supernatant by HPLC / LC-MS Quench->Analyze Plot Plot % this compound Remaining vs. Time Analyze->Plot

Caption: Experimental workflow for assessing this compound stability.

Data Presentation: Stability and Storage Recommendations
ParameterConditionRecommendationRationale
Powder Storage -20°C, desiccatedLong-term (up to 3 years)[2][3]Minimizes degradation from moisture and heat.
Stock Solution Solvent Anhydrous DMSORecommendedGood solubility for many organic molecules and is bacteriostatic.[3][4]
Stock Solution Conc. 1-10 mMStandard practiceHigh concentration allows for small volumes to be used in experiments, minimizing solvent effects.
Stock Solution Storage Aliquoted, -20°C or -80°CUp to 1-6 months[3]Prevents repeated freeze-thaw cycles which can cause degradation.[1][3]
Working Solution Prepare fresh from stockDailyAqueous solutions are generally less stable than DMSO stocks.[4]

Signaling Pathway and Mechanism of Action

This compound is a selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1, AeKir1.[9] These channels are crucial for maintaining potassium homeostasis and stabilizing the resting membrane potential in various insect tissues, particularly the Malpighian tubules (the insect equivalent of kidneys) and salivary glands.[4][5][8]

The primary mechanism of action of this compound is the physical blockage of the Kir1 channel pore. This inhibition disrupts the normal flow of potassium ions across the cell membrane. In the Malpighian tubules, this blockage impairs the secretion of K+ and fluid, leading to a failure of diuresis and a disruption of hemolymph ion and water balance.[3] This ultimately results in renal failure and is the basis for its insecticidal activity.[8]

G This compound This compound Block Channel Blockade This compound->Block AeKir1 AeKir1 Channel (in Malpighian Tubule Cell) AeKir1->Block K_Flow Disrupted K+ Efflux Block->K_Flow Fluid_Secretion Impaired Fluid Secretion K_Flow->Fluid_Secretion Homeostasis Loss of Hemolymph K+ and Water Homeostasis Fluid_Secretion->Homeostasis Renal_Failure Renal Failure & Toxicity Homeostasis->Renal_Failure

Caption: Mechanism of action of this compound on the AeKir1 channel.

References

troubleshooting inconsistent results in VU625 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing VU625 in their experiments. The information is tailored for scientists and drug development professionals working with inward rectifier potassium (Kir) channels.

Troubleshooting Inconsistent Results in this compound Assays

Inconsistent results in assays involving this compound, a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), can arise from various factors related to cell health, assay conditions, and reagent handling. This guide provides a structured approach to identifying and resolving common issues.

Frequently Asked Questions (FAQs)

Q1: My baseline fluorescence or signal in the control wells is unstable or drifting. What could be the cause?

A1: An unstable baseline can be attributed to several factors:

  • Inconsistent Cell Plating: Uneven cell distribution across the plate can lead to variability in the number of channels per well. Ensure thorough mixing of the cell suspension before and during plating.

  • Temperature Fluctuations: Inward rectifier potassium channels are sensitive to temperature changes. Maintain a constant and optimal temperature (typically 37°C) for your cell cultures and during the assay.[1]

  • Dye Loading and Leakage: Inconsistent loading of fluorescent dyes (e.g., in thallium flux assays) or dye leakage from cells can cause baseline drift. Optimize dye concentration and incubation time, and ensure the health of the cell monolayer.

  • Reagent Contamination: Microbial contamination of cell culture media or assay buffers can interfere with cellular physiology and fluorescent readouts. Always use aseptic techniques and test for contamination regularly.

Q2: I am observing a high degree of variability between replicate wells treated with this compound. How can I improve reproducibility?

A2: High variability between replicates often points to issues with pipetting accuracy, compound precipitation, or inconsistent cell health.

  • Pipetting Technique: Ensure accurate and consistent pipetting of this compound solutions and other reagents. Calibrate pipettes regularly.

  • Compound Solubility and Stability: this compound may precipitate out of solution, especially at higher concentrations or in certain buffers. Visually inspect solutions for any precipitation. Consider using a carrier solvent like DMSO and ensure the final concentration in the assay medium is below its solubility limit.

  • Cell Health and Passage Number: Use cells that are in a consistent and healthy growth phase. High passage numbers can lead to genetic drift and altered channel expression or function. Maintain a consistent cell passage range for all experiments.

  • Edge Effects: Wells on the edge of the microplate are more prone to evaporation and temperature variations, which can lead to inconsistent results. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile buffer or media.

Q3: The potency (IC50) of this compound is different from the expected value or varies between experiments. What should I check?

A3: Variations in IC50 values can be caused by several experimental parameters.

  • Assay Buffer Composition: The ionic composition of the assay buffer, particularly the concentration of potassium ions, can significantly impact the activity of Kir channels and the potency of inhibitors. Ensure the buffer composition is consistent across all experiments.

  • pH of the Assay Buffer: The activity of some Kir channel inhibitors can be pH-dependent. Prepare buffers fresh and verify the pH before each experiment.

  • Incubation Time: The pre-incubation time with this compound can affect the observed potency. Optimize and standardize the incubation time to ensure the compound has reached its target and achieved a steady-state effect.

  • Cell Line and Expression Levels: The level of AeKir1 expression in your cell line can influence the apparent potency of this compound. Use a stable cell line with consistent channel expression.

General Troubleshooting Workflow

This workflow provides a logical sequence for troubleshooting inconsistent assay results.

TroubleshootingWorkflow cluster_InitialCheck Initial Checks cluster_AssayParameters Assay Parameter Optimization cluster_DataAnalysis Data Analysis and Interpretation Start Inconsistent Results Observed CheckReagents Verify Reagent Quality (Freshness, Storage, pH) Start->CheckReagents CheckCells Assess Cell Health (Morphology, Viability, Passage #) Start->CheckCells CheckInstrument Confirm Instrument Settings (Filters, Gain, Temperature) Start->CheckInstrument OptimizePlating Optimize Cell Seeding Density CheckReagents->OptimizePlating CheckCells->OptimizePlating CheckInstrument->OptimizePlating OptimizeDye Optimize Dye Loading (Concentration, Time) OptimizePlating->OptimizeDye OptimizeIncubation Standardize Compound Incubation Time OptimizeDye->OptimizeIncubation CheckBuffer Verify Assay Buffer Composition (Ions, pH) OptimizeIncubation->CheckBuffer ReviewAnalysis Review Data Analysis Parameters (Baseline Correction, Curve Fitting) CheckBuffer->ReviewAnalysis CompareControls Analyze Positive & Negative Controls ReviewAnalysis->CompareControls FinalResult Consistent Results CompareControls->FinalResult

A logical workflow for troubleshooting inconsistent this compound assay results.

Quantitative Data Summary

The following table summarizes the inhibitory effects of this compound on Aedes aegypti Malpighian tubules.

Parameter MeasuredTreatmentValue% of ControlReference
Transepithelial Fluid SecretionControl-100%[2]
This compound-~35%[2]
Transepithelial KCl SecretionControl-100%[2]
This compound-~35%[2]
Basolateral Membrane Voltage (Vbl) of Principal CellsControl-100%[2]
This compound-62%[2]
Input Conductance (gin) of Principal CellsControl-100%[2]
This compound-56%[2]

Experimental Protocols

Thallium Flux Assay for AeKir1 Inhibition by this compound

This protocol is adapted from standard procedures for high-throughput screening of inward rectifier potassium channel inhibitors.[3][4]

1. Cell Plating:

  • Culture HEK293 cells stably expressing the Aedes aegypti Kir1 (AeKir1) channel in appropriate media.

  • One day before the assay, harvest the cells and resuspend them to the desired density.

  • Plate the cells (e.g., 20,000 cells/well) in a 384-well, black-walled, clear-bottom plate.

  • Incubate the plate overnight at 37°C in a 5% CO2 incubator.

2. Dye Loading:

  • Prepare a loading buffer containing a thallium-sensitive fluorescent dye (e.g., FluxOR™ Thallium Detection Kit).

  • Remove the cell culture medium from the plate.

  • Add the dye-loading buffer to each well and incubate for a specified time (e.g., 60-90 minutes) at room temperature, protected from light.

3. Compound Addition:

  • Prepare serial dilutions of this compound in an appropriate assay buffer. Include a vehicle control (e.g., DMSO) and a positive control inhibitor.

  • Wash the cells with assay buffer to remove excess dye.

  • Add the this compound dilutions and controls to the respective wells.

  • Incubate the plate for a predetermined time (e.g., 10-30 minutes) at room temperature.

4. Thallium Flux Measurement:

  • Prepare a stimulus buffer containing thallium sulfate (B86663) (Tl2SO4) and potassium sulfate (K2SO4). The final concentration of potassium should be optimized to induce channel opening.

  • Use a fluorescence plate reader equipped with an automated liquid handling system to add the stimulus buffer to each well.

  • Immediately begin kinetic fluorescence readings (e.g., every second for 2-3 minutes) at the appropriate excitation and emission wavelengths for the chosen dye.

5. Data Analysis:

  • The rate of fluorescence increase corresponds to the rate of thallium influx through the open AeKir1 channels.

  • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway and Experimental Workflow Diagrams

Physiological Role of AeKir1 and Inhibition by this compound

The AeKir1 channel is located on the basolateral membrane of stellate cells in the Malpighian tubules of Aedes aegypti. It plays a crucial role in potassium transport, which is essential for fluid secretion and osmoregulation in the mosquito. This compound acts by blocking this channel, thereby disrupting ion and water balance.

AeKir1_Inhibition cluster_Mosquito Aedes aegypti Malpighian Tubule cluster_StellateCell Stellate Cell AeKir1 AeKir1 Channel (Basolateral Membrane) K_influx K+ Influx AeKir1->K_influx Facilitates Block Blockade AeKir1->Block Hemolymph Hemolymph (High K+) Hemolymph->AeKir1 High Extracellular K+ Gradient FluidSecretion Transepithelial Fluid Secretion K_influx->FluidSecretion Drives This compound This compound This compound->AeKir1 Binds to & Inhibits Disruption Disruption of Ion & Water Balance Block->Disruption Leads to

Inhibition of AeKir1 by this compound disrupts potassium influx and fluid secretion.
Thallium Flux Assay Experimental Workflow

The following diagram illustrates the key steps in a thallium flux assay used to measure the inhibitory activity of this compound on AeKir1 channels.

ThalliumFluxWorkflow Start Start: Plate AeKir1-expressing HEK293 cells Incubate1 Incubate Overnight (37°C, 5% CO2) Start->Incubate1 DyeLoad Load Cells with Thallium-sensitive Dye Incubate1->DyeLoad Incubate2 Incubate (e.g., 60-90 min) at Room Temperature DyeLoad->Incubate2 Wash Wash to Remove Excess Dye Incubate2->Wash AddCompound Add this compound Dilutions & Controls Wash->AddCompound Incubate3 Incubate (e.g., 10-30 min) at Room Temperature AddCompound->Incubate3 AddStimulus Add Thallium/Potassium Stimulus Buffer Incubate3->AddStimulus ReadFluorescence Kinetic Fluorescence Reading on Plate Reader AddStimulus->ReadFluorescence AnalyzeData Data Analysis: Calculate % Inhibition & IC50 ReadFluorescence->AnalyzeData End End: Determine This compound Potency AnalyzeData->End

A step-by-step workflow for a thallium flux assay to assess this compound activity.

References

avoiding VU625 precipitation in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with VU625. The information is designed to address common issues, with a focus on preventing precipitation in experimental buffers.

Troubleshooting Guide: Avoiding this compound Precipitation

Precipitation of this compound during experiments can lead to inaccurate results and loss of valuable reagents. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: this compound precipitates out of solution when diluted into my aqueous experimental buffer.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Low Aqueous Solubility This compound is a hydrophobic molecule with limited solubility in aqueous solutions. Direct dilution of a high-concentration DMSO stock into an aqueous buffer can cause the compound to crash out of solution.1. Prepare a high-concentration stock solution in 100% DMSO. this compound is readily soluble in DMSO.[1][2] 2. Perform serial dilutions. Instead of a single large dilution, perform a series of intermediate dilutions in your aqueous buffer. 3. Keep the final DMSO concentration consistent across experiments. It is recommended to keep the final DMSO concentration at or below 0.1% to minimize solvent effects on cells.[1] 4. Gently vortex or mix the solution after each dilution step.
Buffer Composition and pH The composition and pH of your experimental buffer can significantly impact the solubility of this compound. Buffers with high ionic strength or pH values that alter the charge of this compound can promote precipitation.1. Optimize your buffer. If possible, test the solubility of this compound in a few different common buffers (e.g., PBS, HBSS, HEPES-buffered saline) to determine the best option for your experiment. 2. Adjust the pH. While specific data for this compound is not available, the stability of many small molecules is pH-dependent. If your experimental conditions allow, test a range of pH values to see if it improves solubility.
Temperature Effects The solubility of many compounds is temperature-dependent. A sudden decrease in temperature, such as moving a solution from room temperature to ice, can cause precipitation.1. Prepare solutions at room temperature. Unless experimentally required, avoid preparing and diluting this compound solutions at low temperatures. 2. Equilibrate all components. Ensure your buffer and this compound stock solution are at the same temperature before mixing.
High Final Concentration You may be attempting to work at a final concentration of this compound that is above its solubility limit in your specific aqueous buffer.1. Determine the working concentration range. If you are observing precipitation, try lowering the final concentration of this compound. 2. Consult the literature. The primary publication describing this compound used it at a concentration of 96.8 nM for in vitro electrophysiology experiments.[3] For in vivo mosquito injection, a concentration of 0.77 mM was used in a saline solution containing DMSO and other solubilizing agents.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound, also known as VU007625, is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir1) channel, with an IC50 of 96.8 nM.[3] It is primarily used in research as a chemical probe to study the function of this channel and as a potential lead compound for the development of novel insecticides targeting mosquitoes.

Q2: What is the recommended solvent for making a stock solution of this compound?

A2: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (B87167) (DMSO).[1][2]

Q3: How should I store my this compound stock solution?

A3: For long-term storage, it is recommended to store the DMSO stock solution of this compound at -20°C or -80°C. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q4: I am seeing precipitation in my cell culture media when I add this compound. What should I do?

A4: This is likely due to the low aqueous solubility of this compound. Here are a few steps to address this:

  • Lower the final concentration of this compound.

  • Ensure your DMSO stock is fully dissolved before diluting it into the media.

  • Add the diluted this compound solution to the media dropwise while gently swirling the plate or tube.

  • Maintain a final DMSO concentration of 0.1% or less in your culture media. [1] Remember to include a vehicle control (media with the same final concentration of DMSO) in your experiments.

Q5: Are there any known buffer compositions that are compatible with this compound?

A5: The primary publication on this compound describes its use in an insect saline solution for in vivo injections. The composition of this saline was (in mM): 150 NaCl, 3.4 KCl, 1.8 NaHCO3, 1.7 CaCl2, 1.8 MgCl2, and 25 HEPES, with a pH of 7.0. For these injections, the final solution also contained 1.15% DMSO, 0.077% β-cyclodextran, and 0.008% Solutol to aid in solubility. While this is a specific example for in vivo work, it highlights the potential need for co-solvents and excipients to maintain this compound solubility in aqueous solutions at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solution for Cell-Based Assays

This protocol describes the preparation of a 10 µM working solution of this compound in a standard cell culture medium with a final DMSO concentration of 0.1%.

Materials:

  • This compound powder

  • 100% DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the required amount of this compound powder to prepare your desired volume of a 10 mM stock solution (Molecular Weight of this compound is 374.45 g/mol ).

    • Dissolve the this compound powder in the appropriate volume of 100% DMSO.

    • Gently vortex until the powder is completely dissolved.

  • Prepare a 100 µM Intermediate Dilution:

    • In a sterile microcentrifuge tube, add 99 µL of sterile cell culture medium.

    • Add 1 µL of the 10 mM this compound stock solution to the medium.

    • Gently vortex to mix. This results in a 100 µM solution with 1% DMSO.

  • Prepare the 10 µM Final Working Solution:

    • In a sterile tube, add 900 µL of sterile cell culture medium.

    • Add 100 µL of the 100 µM intermediate dilution.

    • Gently mix. This is your 10 µM working solution with a final DMSO concentration of 0.1%.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_application Experimental Application stock 1. Weigh this compound Powder dmso 2. Dissolve in 100% DMSO stock->dmso vortex1 3. Vortex to Mix dmso->vortex1 intermediate 4. Prepare Intermediate Dilution in Aqueous Buffer vortex1->intermediate High Concentration DMSO Stock final 5. Prepare Final Dilution in Aqueous Buffer intermediate->final vortex2 6. Gentle Mixing final->vortex2 apply 7. Apply to Experiment vortex2->apply Low Concentration Aqueous Working Solution (≤0.1% DMSO)

Caption: Workflow for preparing this compound solutions to minimize precipitation.

signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular kir1 Aedes aegypti Kir1 Channel k_ion_in K+ Influx kir1->k_ion_in hyperpolarization Membrane Hyperpolarization k_ion_in->hyperpolarization k_ion_out K+ Efflux k_ion_out->kir1 This compound This compound This compound->kir1 Inhibition cellular_response Physiological Response (e.g., fluid secretion) hyperpolarization->cellular_response

Caption: Mechanism of action of this compound on the Aedes aegypti Kir1 channel.

References

Technical Support Center: Optimizing VU625 Concentration for Kir1.1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the Kir1.1 channel inhibitor, VU625.

Introduction

This compound is known as a potent inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), with a reported IC50 of 96.8 nM.[1][2] However, it is crucial for researchers to be aware that this compound exhibits significantly lower potency against the human Kir1.1 channel. This guide will help you determine the appropriate experimental conditions and troubleshoot potential issues when using this compound to study mammalian Kir1.1.

Frequently Asked Questions (FAQs)

Q1: What is the expected IC50 of this compound for human Kir1.1?

A1: Thallium flux assays have shown that the IC50 of this compound for human Kir1.1 is greater than 30 µM.[3] This indicates that this compound is a weak inhibitor of the human channel. For a structurally related compound, VU573, the IC50 for Kir1.1 was found to be approximately 19 µM.[4]

Q2: What is a good starting concentration range for my experiments?

A2: Given the low potency, a wide concentration range is recommended for initial dose-response experiments. A starting range of 1 µM to 100 µM is advisable to determine the effective concentration for your specific assay system.

Q3: What are the known off-target effects of this compound?

A3: this compound has been tested for its selectivity against a panel of human Kir channels. While it is a weak inhibitor of most Kir channels, it shows some activity against Kir3.1/3.2 with an IC50 of 8.6 µM.[3] At the high concentrations required to inhibit Kir1.1, the potential for off-target effects on other channels and cellular processes should be considered.

Q4: How should I prepare my this compound stock solution?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution. It is recommended to store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For cell-based assays, ensure the final concentration of DMSO in your experimental buffer is low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Quantitative Data Summary

The following tables summarize the inhibitory potency of this compound and the related compound VU573 on various Kir channels.

Table 1: this compound Selectivity Profile against Human Kir Channels [3]

Kir ChannelIC50 (µM)
Kir1.1>30
Kir2.1>30
Kir2.2>30
Kir2.3>30
Kir3.1/3.28.6
Kir4.1>30
Kir6.2/SUR1>30
Kir7.1 (M125R)>30

Table 2: VU573 IC50 Values for Selected Kir Channels [4]

Kir ChannelIC50 (µM)
Kir1.119
Kir3.1/3.21.9

Experimental Protocols

Thallium Flux Assay for Kir1.1 Inhibition

This protocol is a common high-throughput method to assess Kir channel activity.

Materials:

  • Cells stably expressing human Kir1.1

  • Thallium-sensitive fluorescent dye (e.g., FluoZin-2 or Thallos-AM)

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.3)

  • Stimulus Buffer (Assay Buffer containing thallium sulfate)

  • This compound

  • 384-well black, clear-bottom plates

Methodology:

  • Cell Plating: Seed Kir1.1-expressing cells into 384-well plates and culture overnight.

  • Dye Loading: Remove culture medium and add the thallium-sensitive dye loading solution to each well. Incubate for 60 minutes at room temperature.

  • Compound Addition: After incubation, wash the cells with Assay Buffer. Add varying concentrations of this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes).

  • Thallium Addition and Signal Detection: Place the plate in a fluorescence plate reader. Add the Thallium Stimulus Buffer to initiate the influx of thallium through open Kir1.1 channels.

  • Data Analysis: The increase in fluorescence, corresponding to thallium influx, is measured over time. The initial rate of fluorescence increase is proportional to Kir1.1 activity. Plot the rate of thallium flux against the this compound concentration to determine the IC50 value.

Whole-Cell Patch-Clamp Electrophysiology for Kir1.1 Inhibition

This "gold standard" technique provides a direct measure of ion channel currents.

Materials:

  • Cells expressing human Kir1.1

  • Patch-clamp rig with amplifier and data acquisition system

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution (e.g., in mM: 140 KCl, 10 HEPES, 1 EGTA, 2 MgCl2, pH 7.2)

  • Extracellular (bath) solution (e.g., in mM: 145 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, pH 7.4)

  • This compound

Methodology:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and patch-clamping.

  • Pipette Preparation: Pull glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Seal Formation: Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

  • Current Recording: Clamp the cell membrane at a holding potential of -80 mV. Apply voltage steps or ramps to elicit Kir1.1 currents.

  • Compound Application: Perfuse the bath with the extracellular solution containing the desired concentration of this compound.

  • Data Analysis: Measure the inhibition of the Kir1.1 current by this compound. Plot the percentage of current inhibition against the this compound concentration to determine the IC50 value.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
No or weak inhibition of Kir1.1 current observed This compound concentration is too low. this compound is a weak inhibitor of human Kir1.1.[3]Increase the concentration of this compound. Perform a full dose-response curve, starting from low micromolar to high micromolar concentrations (e.g., 1 µM to 100 µM).
Poor compound solubility. this compound may precipitate at high concentrations.Visually inspect your solutions for any precipitate. Ensure the final DMSO concentration is as low as possible while maintaining solubility. Sonication may aid in dissolution.
Incorrect experimental conditions. Kir channel activity can be sensitive to pH, ion concentrations, and temperature.Verify the pH and composition of all your solutions. Maintain a consistent temperature throughout your experiments.
High variability between experiments Inconsistent cell health or passage number. Use cells at a consistent passage number and ensure they are healthy and in the logarithmic growth phase.
Inconsistent compound incubation time. The effect of some inhibitors can be time-dependent.Standardize the pre-incubation time with this compound across all experiments.
Pipetting errors. Use calibrated pipettes and proper pipetting techniques, especially for serial dilutions.
Unexpected cellular effects or toxicity Off-target effects. At high concentrations, this compound may inhibit other channels or cellular proteins.[3]Use the lowest effective concentration of this compound. Consider using a more selective Kir1.1 inhibitor if available. Perform control experiments with cells that do not express Kir1.1 to identify non-specific effects.
High DMSO concentration. DMSO can be toxic to cells at higher concentrations.Ensure the final DMSO concentration is below 0.1%. Run a vehicle control (DMSO only) to assess its effect on your cells.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Prepare Kir1.1-expressing cells thallium Thallium Flux Assay prep_cells->thallium patch Patch-Clamp Electrophysiology prep_cells->patch prep_this compound Prepare this compound stock and dilutions prep_this compound->thallium prep_this compound->patch dose_response Generate Dose-Response Curve thallium->dose_response patch->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Experimental workflow for determining the IC50 of this compound on Kir1.1.

troubleshooting_logic start Problem: No/Weak Inhibition check_conc Is this compound concentration high enough? (>30 µM) start->check_conc increase_conc Increase this compound concentration check_conc->increase_conc No check_solubility Is the compound soluble? check_conc->check_solubility Yes increase_conc->check_solubility optimize_sol Optimize solubilization (e.g., sonicate) check_solubility->optimize_sol No check_off_target Consider off-target effects check_solubility->check_off_target Yes

Caption: Troubleshooting logic for weak Kir1.1 inhibition by this compound.

kir_signaling_pathway extracellular Extracellular Space membrane Cell Membrane intracellular Intracellular Space kir11 Kir1.1 Channel k_out K+ Efflux kir11->k_out k_in K+ Influx k_in->kir11 Inward Rectification This compound This compound This compound->kir11 Inhibition

Caption: Simplified signaling pathway showing this compound inhibition of Kir1.1.

References

Technical Support Center: VU625 & Non-Target Organisms

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential toxicity of VU625 in non-target organisms during experimental procedures.

Troubleshooting Guides & FAQs

This section offers solutions to common issues and answers frequently asked questions regarding the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the known toxicity of this compound to non-target organisms?

A1: Currently, there is limited publicly available data specifically detailing the toxicity of this compound to a wide range of non-target organisms. This compound is designed as a selective inhibitor of the Aedes aegypti inward rectifier potassium (Kir) channel 1 (AeKir1)[1]. However, the potential for off-target effects on homologous channels in other organisms exists. A structurally related compound, VU041, which also inhibits mosquito Kir channels, has been shown to be non-lethal to adult honey bees (Apis mellifera) at concentrations effective against mosquitoes, suggesting a degree of selectivity[1][2]. Further empirical testing is crucial to determine the specific toxicity profile of this compound for any non-target organism of interest.

Q2: My non-target invertebrate species is showing signs of distress (e.g., immobilization, reduced feeding) after exposure to this compound. What could be the cause?

A2: Distress in non-target invertebrates could be due to the inhibition of their own inward rectifier potassium (Kir) channels. Kir channels are crucial for a variety of physiological processes in insects and other invertebrates, including maintaining potassium homeostasis, neuronal signaling, and osmoregulation[3][4][5]. Inhibition of these channels can disrupt these essential functions, leading to the observed signs of toxicity. For instance, inhibition of Kir channels in mosquitoes has been shown to induce renal failure[5].

Q3: How can I minimize the potential for this compound toxicity in my non-target organisms during in-vitro or ex-vivo experiments?

A3: To minimize off-target effects, it is recommended to:

  • Use the lowest effective concentration: Titrate this compound to the lowest concentration that elicits the desired effect on your target organism to reduce the likelihood of engaging off-targets in other species.

  • Employ a highly specific analog if available: Research may yield analogs of this compound with even greater selectivity for the target Kir channel. For example, the VU041 analog, VU730, was developed to reduce effects on mammalian Kir channels while retaining mosquitocidal activity[1][2].

  • Use appropriate control groups: Always include vehicle-only controls and, if possible, a positive control with a known broad-spectrum potassium channel blocker to understand the baseline sensitivity of your non-target organism.

Q4: Are there established protocols for testing the toxicity of compounds like this compound on non-target aquatic invertebrates?

A4: Yes, standardized protocols from the Organisation for Economic Co-operation and Development (OECD) are widely accepted for assessing chemical toxicity. For aquatic invertebrates, the following are recommended:

  • OECD 202: Daphnia sp. Acute Immobilisation Test: A 48-hour test to determine the EC50 (median effective concentration) for immobilization in Daphnia magna[6][7][8][9][10].

  • OECD 218: Sediment-Water Chironomus Toxicity Test Using Spiked Sediment: A 28-day chronic test that assesses the effects on the emergence and development of chironomid larvae[11][12][13][14][15].

Details for these protocols are provided in the "Experimental Protocols" section below.

Quantitative Data on Related Compounds

CompoundOrganismEndpointValueReference
VU041Anopheles gambiae (Akron, resistant strain)Topical ED5012.6 ng/mg[1]
VU041Aedes aegypti (Puerto Rico, resistant strain)Topical ED5018.2 ng/mg[1]
VU041Apis mellifera (Honey Bee)Topical ApplicationNo mortality at 1 µ g/bee [1]

Experimental Protocols

1. Acute Toxicity Testing in Daphnia magna (Adapted from OECD 202) [6][7][8][9][10]

  • Objective: To determine the median effective concentration (EC50) of this compound that causes immobilization of Daphnia magna over a 48-hour period.

  • Test Organism: Daphnia magna, neonates (<24 hours old).

  • Procedure:

    • Prepare a series of at least five concentrations of this compound in reconstituted water. A vehicle control (e.g., DMSO) and a negative control (reconstituted water only) must be included.

    • Place at least 20 daphnids, divided into at least four replicates, into test vessels for each concentration and control.

    • Incubate at 20 ± 1°C under a 16-hour light/8-hour dark photoperiod.

    • Record the number of immobilized daphnids in each replicate at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

    • Calculate the 48-hour EC50 value using appropriate statistical methods (e.g., probit analysis).

2. Chronic Toxicity Testing in Chironomus riparius (Adapted from OECD 218) [11][12][13][14][15]

  • Objective: To determine the effect of this compound on the emergence and development of Chironomus riparius over a 28-day period.

  • Test Organism: Chironomus riparius, first instar larvae.

  • Procedure:

    • Prepare sediment spiked with at least five concentrations of this compound. Include a vehicle control and a negative control.

    • Add the spiked sediment and overlying water to test vessels.

    • Introduce 20 first-instar chironomid larvae into each test vessel (at least 4 replicates per concentration).

    • Maintain the test system for 28 days at 20 ± 1°C with a 16-hour light/8-hour dark cycle.

    • Monitor daily for adult emergence. Collect, count, and record the sex of emerged midges.

    • At the end of the test, determine the total number of emerged adults and the median emergence time.

    • Calculate the ECx (concentration causing x% effect) for emergence rate and development time.

Visualizations

Signaling Pathway: Hypothetical Effect of this compound in a Non-Target Insect

VU625_Toxicity_Pathway cluster_hemolymph Hemolymph cluster_cell Epithelial Cell (e.g., Malpighian Tubule) K_ext K+ Kir_channel Kir Channel K_ext->Kir_channel Influx K_int K+ Kir_channel->K_int Disrupted_function Disrupted Cell Function Kir_channel->Disrupted_function Leads to Membrane_potential Membrane Potential K_int->Membrane_potential Ion_gradient Ion Gradient (e.g., for secondary transport) K_int->Ion_gradient Cell_function Normal Cell Function (e.g., Secretion, Osmoregulation) Membrane_potential->Cell_function Ion_gradient->Cell_function This compound This compound This compound->Kir_channel Inhibition Toxicity Toxicity (Immobilization, Reduced Fitness) Disrupted_function->Toxicity

Caption: Hypothetical signaling pathway of this compound toxicity in a non-target insect cell.

Experimental Workflow: Acute Toxicity Testing

Acute_Toxicity_Workflow start Start: Prepare Test Solutions prepare_organisms Culture & Select <24h old Daphnia magna start->prepare_organisms exposure Expose Daphnia to this compound (5 concentrations + controls) start->exposure prepare_organisms->exposure incubation Incubate for 48h (20°C, 16:8 light:dark) exposure->incubation observe_24h Observe & Record Immobilization at 24h incubation->observe_24h observe_48h Observe & Record Immobilization at 48h observe_24h->observe_48h analysis Statistical Analysis (e.g., Probit) observe_48h->analysis end Determine 48h EC50 analysis->end

Caption: Workflow for OECD 202 acute toxicity testing with Daphnia magna.

References

Interpreting Electrophysiological Data with M1 Positive Allosteric Modulators: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer on VU625: Initial searches for this compound (also known as VU007625) indicate that this compound is a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2][3] Its primary application is in insecticide development.[1][2] Therefore, it is not typically used in mammalian neuroscience research.

This technical support center will focus on the electrophysiological interpretation of data obtained using a representative, well-characterized, and systemically active neutral M1 positive allosteric modulator (PAM), VU0453595 , which aligns with the likely intended application for a neuroscience research audience.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for a neutral M1 PAM like VU0453595?

A1: A neutral M1 PAM, such as VU0453595, does not directly activate the M1 muscarinic acetylcholine (B1216132) receptor.[4] Instead, it binds to an allosteric site on the receptor, a location distinct from the binding site of the endogenous agonist, acetylcholine (ACh).[4] This binding event increases the affinity and/or efficacy of ACh for the receptor. Consequently, VU0453595 enhances the receptor's response only when ACh is present, preserving the natural temporal and spatial dynamics of cholinergic signaling.[4]

Q2: What are the expected electrophysiological effects of VU0453595 on neuronal excitability?

A2: Activation of M1 receptors generally increases neuronal excitability.[5][6][7] This is achieved through the modulation of various ion channels, including the suppression of potassium conductances like the M-current, which leads to membrane depolarization and a reduction in the afterhyperpolarization following an action potential.[6][7] By potentiating the effect of endogenous ACh, VU0453595 is expected to produce a long-lasting increase in the intrinsic excitability of neurons, such as striatal medium spiny neurons (MSNs).[7][8] This can manifest as an increased firing rate in response to a given stimulus.

Q3: How does VU0453595 affect synaptic transmission and plasticity?

A3: VU0453595 can modulate both excitatory and inhibitory synaptic transmission and is known to potentiate M1-mediated long-term depression (LTD) in the prefrontal cortex.[9][10] In the hippocampus, M1 receptor activation has been shown to induce a long-lasting enhancement of excitatory synaptic transmission that resembles long-term potentiation (LTP).[11] Specifically, studies have shown that VU0453595 can potentiate agonist-induced increases in the frequency of spontaneous excitatory postsynaptic currents (sEPSCs) in pyramidal neurons of the medial prefrontal cortex.[10]

Q4: Why is the lack of intrinsic agonist activity ("neutral PAM") important?

A4: M1 PAMs with intrinsic agonist activity (ago-PAMs) can activate the M1 receptor even in the absence of acetylcholine. This can lead to an overactivation of the cholinergic system, which has been associated with adverse effects such as seizures and cognitive impairment.[4][12] Neutral PAMs like VU0453595 are thought to have a wider therapeutic window because they only amplify the existing cholinergic signal, thereby maintaining its physiological pattern.[4]

Troubleshooting Guide

Q1: I've applied VU0453595, but I don't see any change in my baseline recordings (e.g., resting membrane potential, spontaneous firing rate). Is the compound not working?

A1: This may be expected behavior. As a neutral PAM, VU0453595 requires the presence of an orthosteric agonist (like acetylcholine) to exert its effects. If the spontaneous cholinergic tone in your slice preparation is low, the effect of the PAM alone may be minimal.

  • Troubleshooting Steps:

    • Verify Endogenous ACh Levels: Ensure your preparation has intact cholinergic inputs. In brain slices, these inputs may be severed, leading to low ambient ACh levels.

    • Co-application with an Agonist: Apply a low, sub-threshold concentration of an M1 agonist like carbachol (B1668302) (CCh). The addition of VU0453595 should now potentiate the response to this low concentration of CCh.[9][13]

    • Stimulate Cholinergic Fibers: If your preparation allows, electrically or optogenetically stimulate cholinergic afferents to evoke ACh release. The effect of this stimulation should be enhanced in the presence of VU0453595.

    • Check Compound Viability: Ensure the compound is properly dissolved and has not degraded. Prepare fresh solutions.

Q2: Application of VU0453595 with an M1 agonist is causing excessive neuronal firing and what appears to be seizure-like activity in my slice. What should I do?

A2: While VU0453595 is designed to have a better safety profile than ago-PAMs, excessive M1 receptor activation can still lead to hyperexcitability.[12]

  • Troubleshooting Steps:

    • Reduce Agonist Concentration: The concentration of the co-applied agonist (e.g., carbachol) may be too high. The goal is to use a concentration that is sub-threshold on its own but produces a clear effect when potentiated by the PAM.

    • Lower PAM Concentration: You may be using a concentration of VU0453595 that is too high, leading to an overly amplified response. Consult dose-response curves and consider using a lower concentration.

    • Verify Agonist Specificity: Ensure the agonist you are using is appropriate and that the effects are indeed M1-mediated. You can confirm this by using a selective M1 antagonist like VU0255035 to block the effect.[7]

Q3: I am trying to measure an effect on synaptic plasticity (LTD/LTP), but the results are inconsistent.

A3: Synaptic plasticity experiments are sensitive to many variables. The effect of an M1 PAM will depend on the baseline level of synaptic activity and cholinergic tone.

  • Troubleshooting Steps:

    • Establish a Stable Baseline: Ensure you have a stable baseline recording of synaptic responses (e.g., fEPSPs) for at least 20-30 minutes before any drug application.

    • Control for Agonist-Only Effects: Run control experiments with the agonist alone to determine its effect at the concentration you are using. For example, a low concentration of carbachol (e.g., 10 µM) might induce negligible LTD on its own, but this effect should be robustly potentiated in the presence of VU0453595.[13]

    • Check Slice Health: Poor slice health can lead to inconsistent plasticity. Ensure proper oxygenation and perfusion rates.

    • Consider Brain Region and Synapse: The effects of M1 activation can be brain-region and synapse-specific.[14] Ensure your experimental paradigm is consistent with published literature for the area you are studying.

Quantitative Data Summary

The following tables summarize the electrophysiological effects of the neutral M1 PAM VU0453595 and the agonist carbachol in rodent brain slices.

Table 1: Effect of VU0453595 on Neuronal Excitability

Parameter Species/Brain Region Preparation Compound/Concentration Observed Effect Reference
Intrinsic Excitability Mouse/Striatum Brain Slice VU0453595 (3 µM) Transient increase in excitability of medium spiny neurons [8]

| Neuronal Firing | Mouse/mPFC | In Vivo | VU0453595 | Potentiates cholinergic activation-induced increase in neuronal firing |[7] |

Table 2: Effect of VU0453595 on Synaptic Transmission and Plasticity

Parameter Species/Brain Region Preparation Compound/Concentration Observed Effect Reference
sEPSC Frequency Mouse/mPFC Brain Slice VU0453595 (1 µM) + CCh (1 µM) Potentiates CCh-induced increase in sEPSC frequency [10]

| fEPSP Slope (LTD) | Mouse/mPFC | Brain Slice | VU0453595 (3 µM) + CCh (10 µM) | Potentiates CCh-induced LTD of fEPSPs |[13] |

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of Pyramidal Neurons
  • Slice Preparation: Prepare coronal slices (300-400 µm) of the desired brain region (e.g., medial prefrontal cortex, hippocampus) from a rodent using a vibratome in ice-cold, oxygenated (95% O2 / 5% CO2) cutting solution.

  • Recovery: Allow slices to recover in artificial cerebrospinal fluid (aCSF) at 32-34°C for 30 minutes, followed by storage at room temperature for at least 1 hour before recording.

  • Recording:

    • Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.

    • Visualize pyramidal neurons in the desired layer (e.g., Layer V) using DIC microscopy.

    • Use borosilicate glass pipettes (3-5 MΩ resistance) filled with an intracellular solution (e.g., in mM: 125 K-gluconate, 4 NaCl, 10 HEPES, 4 MgATP, 0.3 NaGTP, 10 Tris-phosphocreatine).

    • Establish a whole-cell patch-clamp configuration.

    • In current-clamp mode, measure changes in resting membrane potential, input resistance, and firing properties in response to current injections before and after drug application.

    • In voltage-clamp mode (holding potential -70 mV), record spontaneous or miniature excitatory postsynaptic currents (sEPSCs/mEPSCs).

  • Drug Application: After establishing a stable baseline, perfuse the slice with aCSF containing VU0453595, with or without a co-applied agonist like carbachol.

Protocol 2: Extracellular Field Potential Recording
  • Slice Preparation and Recovery: As described in Protocol 1.

  • Recording:

    • Place a stimulating electrode in the appropriate afferent pathway (e.g., Layer II/III of the mPFC) and a recording electrode in the synaptic field (e.g., Layer V).

    • Generate an input-output curve to determine the stimulus intensity that produces a response approximately 50-70% of the maximum field excitatory postsynaptic potential (fEPSP).

    • Record a stable baseline of fEPSPs for at least 20 minutes at a low stimulation frequency (e.g., 0.05 Hz).

  • Plasticity Induction and Drug Application:

    • Apply VU0453595 to the bath for 10-20 minutes to pre-incubate.

    • Induce long-term depression (LTD) by co-applying a cholinergic agonist like carbachol (e.g., 10 µM for 10 minutes).

    • Wash out the drugs and continue recording the fEPSP slope for at least 60 minutes to assess the induction and maintenance of plasticity.

Visualizations

M1_PAM_Signaling cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron ACh_vesicle ACh Vesicle ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh ACh M1R M1 Receptor Gq Gq Protein M1R->Gq activates PLC PLC Gq->PLC activates K_channel K+ Channel (e.g., M-current) Gq->K_channel inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Excitability Increased Neuronal Excitability K_channel->Excitability leads to ACh->M1R binds to orthosteric site VU VU0453595 (Neutral PAM) VU->M1R binds to allosteric site

Caption: M1 PAM Signaling Pathway.

Troubleshooting_Workflow start Start: Unexpected Electrophysiology Result with VU0453595 q1 Is there an observable effect on baseline activity? start->q1 a1_yes Effect observed (e.g., hyperexcitability) q1->a1_yes Yes a1_no No effect observed q1->a1_no No q2 Was an agonist (e.g., CCh) co-applied? a1_yes->q2 q3 Is the agonist concentration known to be sub-threshold? a1_no->q3 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No solution1 1. Reduce agonist concentration. 2. Reduce PAM concentration. 3. Confirm effect is M1-mediated with an antagonist. a2_yes->solution1 solution2 This is expected. A neutral PAM requires an agonist. 1. Co-apply low dose of agonist. 2. Stimulate endogenous ACh release. a2_no->solution2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No solution3 1. Verify compound stability/concentration. 2. Check slice health and viability. 3. Confirm cholinergic pathways are intact in the preparation. a3_yes->solution3 solution4 The agonist itself may be causing the effect. Run agonist-only controls and reduce agonist concentration. a3_no->solution4

Caption: Troubleshooting Workflow for VU0453595.

References

Technical Support Center: Overcoming Vehicle Effects in VU625 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the AeKir1 inhibitor, VU625. The focus is on addressing and overcoming potential confounding effects from the common vehicle, Dimethyl Sulfoxide (B87167) (DMSO), to ensure accurate and reliable experimental outcomes.

Troubleshooting Guides

This section addresses specific issues that may arise during this compound experiments, with a focus on distinguishing the effects of the compound from those of the DMSO vehicle.

IssuePossible CauseTroubleshooting Steps
High cytotoxicity observed in both this compound-treated and vehicle control groups. The final DMSO concentration is too high for the experimental cell line.1. Verify DMSO Concentration: Double-check all dilution calculations to ensure the final DMSO concentration is within the recommended range (ideally ≤ 0.1% for sensitive cells). 2. Perform a DMSO Dose-Response Assay: Determine the maximum tolerable DMSO concentration for your specific cell line using the protocol provided below. 3. Reduce DMSO Concentration: Prepare a more concentrated stock solution of this compound to minimize the volume of DMSO added to the final culture medium.
The inhibitory effect of this compound is weaker than expected or inconsistent. 1. This compound Precipitation: The compound may have precipitated out of the aqueous solution upon dilution from the DMSO stock. 2. DMSO Interference: DMSO may be interfering with the interaction between this compound and the AeKir1 channel.1. Visual Inspection: After diluting the this compound stock into the final medium, visually check for any cloudiness or precipitate. 2. Modify Dilution Method: Instead of a single large dilution, perform serial dilutions. Ensure rapid and thorough mixing. 3. Lower DMSO Concentration: Reduce the final DMSO concentration to the lowest possible level that maintains this compound solubility.
The vehicle control group shows a significant biological effect compared to the untreated (media only) control group. The DMSO concentration, while not overtly toxic, is causing off-target biological effects. DMSO is known to influence various cellular processes, including cell growth and gene expression.[1]1. Review Literature: Investigate published data on the effects of DMSO on your specific cell line and the signaling pathways of interest. 2. Lower DMSO Concentration: Decrease the final DMSO concentration (e.g., from 0.5% to 0.1% or lower). 3. Strict Comparison: For data analysis, always compare the this compound-treated group directly against the vehicle control group, not the untreated group, to isolate the compound-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and potent inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[2][3][4] Its inhibitory action on this channel disrupts potassium transport, which is crucial for processes like fluid secretion in the Malpighian tubules of mosquitoes, making it a potential insecticide.[2] In cellular assays, such as those using HEK293 cells, it has a reported IC50 of 96.8 nM.[2]

Q2: Why is DMSO used as a vehicle for this compound?

A2: this compound, like many organic molecules, has limited solubility in aqueous solutions. DMSO is a powerful polar aprotic solvent that can dissolve a wide range of both polar and nonpolar compounds, including this compound.[1][5] This allows for the preparation of high-concentration stock solutions that can be easily diluted to working concentrations in cell culture media or other aqueous buffers.[6]

Q3: What is a vehicle control and why is it essential for this compound experiments?

A3: A vehicle control is a sample group that is treated with the same final concentration of the solvent (in this case, DMSO) as the experimental group, but without the compound of interest (this compound). This control is critical because DMSO is not biologically inert and can have its own effects on cells, which can be dose-dependent and vary between cell lines.[1] By comparing the results of the this compound-treated group to the vehicle control group, researchers can subtract any effects caused by the DMSO and isolate the true effect of this compound.

Q4: What is the recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in cell experiments should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced artifacts. While some robust, immortalized cell lines may tolerate up to 0.5%, it is always best practice to determine the optimal concentration for your specific cell line through a dose-response experiment.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound and its common vehicle, DMSO.

Table 1: Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₂N₂O₄S[3][5]
Molecular Weight 374.45 g/mol [3][5]
IC₅₀ (AeKir1 in HEK293 cells) 96.8 nM[2]
Solubility in DMSO Soluble[5]

Table 2: Recommended Maximum DMSO Concentrations for In Vitro Experiments

Cell TypeMaximum Recommended Concentration (v/v)Notes
Most Cell Lines ≤ 0.5%Generally tolerated for standard assay durations.
Sensitive/Primary Cells ≤ 0.1%Recommended for long-term experiments (>24h) to minimize impact on viability and signaling.
HEK293 Cells Up to 2% (with specific protocols)While higher concentrations can be used for short durations with osmotic balancing, it is best to stay within the lower ranges for most applications to avoid confounding effects.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 374.45 g/mol )

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the mass of this compound required. For 1 mL of a 10 mM stock solution, you will need: Mass = 0.01 mol/L * 0.001 L * 374.45 g/mol = 0.0037445 g = 3.74 mg

  • Weigh out 3.74 mg of this compound powder and place it in a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Determining the Maximum Tolerable DMSO Concentration

This protocol outlines a dose-response assay to find the highest concentration of DMSO that does not significantly affect the viability of your chosen cell line.

Methodology:

  • Cell Plating: Seed your cells in a 96-well plate at the same density used for your this compound experiments and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. Recommended final concentrations to test include 0.05%, 0.1%, 0.25%, 0.5%, 1.0%, and 2.0%. Also include a "medium-only" control (0% DMSO).

  • Treatment: Remove the old medium and add the prepared DMSO dilutions to the cells. Include at least three replicate wells for each concentration.

  • Incubation: Incubate the plate for the longest duration of your planned this compound experiment (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Measure cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.

  • Data Analysis: Normalize the results to the "medium-only" control (set to 100% viability). The highest DMSO concentration that results in ≥95% viability is considered safe for your experiments.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment Groups cluster_analysis Analysis prep_stock Prepare this compound Stock in DMSO experimental Experimental (this compound in DMSO/Media) prep_stock->experimental prep_cells Plate Cells untreated Untreated Control (Media Only) prep_cells->untreated vehicle Vehicle Control (DMSO in Media) prep_cells->vehicle prep_cells->experimental incubation Incubate for Experiment Duration untreated->incubation vehicle->incubation experimental->incubation assay Perform Assay (e.g., Viability, Ion Flux) incubation->assay data_analysis Data Analysis assay->data_analysis

Caption: A standard experimental workflow for testing this compound while controlling for vehicle effects.

signaling_pathway cluster_membrane Cell Membrane K_out K+ (Extracellular) AeKir1 AeKir1 Channel K_out->AeKir1 Inward Rectification (at hyperpolarized potentials) K_in K+ (Intracellular) AeKir1->K_in This compound This compound This compound->AeKir1 Inhibition Inhibition

Caption: Simplified signaling pathway of the AeKir1 channel and its inhibition by this compound.

logical_relationship observed_effect Observed Biological Effect control_subtraction Comparison to Vehicle Control observed_effect->control_subtraction vu625_effect True this compound Effect vu625_effect->observed_effect vehicle_effect Vehicle (DMSO) Effect vehicle_effect->observed_effect vehicle_effect->control_subtraction control_subtraction->vu625_effect Isolates

Caption: Logical relationship for isolating the true effect of this compound from vehicle effects.

References

Technical Support Center: Ensuring Reproducibility in VU625 Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure the reproducibility of bioassays involving VU625, a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a small molecule inhibitor that selectively targets the Aedes aegypti inward rectifier potassium channel 1 (AeKir1).[1][2] Its primary mechanism of action is the inhibition of AeKir1-mediated potassium currents, which disrupts ion and fluid homeostasis in mosquitoes, leading to toxic effects.[1][3][4] This makes it a potent insecticide.[1][4]

Q2: What are the common in vitro bioassays used to assess the activity of this compound on AeKir1?

The most common in vitro bioassays for characterizing this compound and other AeKir1 inhibitors are:

  • Two-Electrode Voltage Clamp (TEVC): This electrophysiological technique, often using Xenopus oocytes heterologously expressing AeKir1, directly measures the ion current through the channel and its inhibition by this compound.[5]

  • Ion Flux Assays: These assays measure the movement of ions (e.g., non-radioactive rubidium or thallium as potassium surrogates) through the AeKir1 channel in a cell-based format.[6][7] They are well-suited for higher throughput screening and provide robust, reproducible data.[6][8]

  • Automated Patch-Clamp Electrophysiology: This high-throughput technique allows for the direct measurement of ion channel currents in a multi-well plate format, increasing the scalability of electrophysiological studies.[8][9]

Q3: What are the key parameters for ensuring reproducibility in cell-based AeKir1 assays?

To ensure reproducibility in cell-based assays, it is critical to standardize the following:

  • Cell Line Stability: Use a stable cell line with consistent expression of the AeKir1 channel. Regularly verify channel expression and function.

  • Cell Culture Conditions: Maintain consistent cell culture conditions, including media composition, temperature, CO2 levels, and passage number. Avoid using cells that are overgrown.[8]

  • Seeding Density: Optimize and standardize the cell seeding density for each experiment to ensure a consistent cell monolayer.

  • Reagent Quality and Handling: Use high-quality reagents and ensure consistent preparation and storage of solutions. This compound should be dissolved in a suitable solvent like DMSO, and the final concentration of the solvent should be kept constant across all wells and below a level that affects cell viability (typically <1%).[3]

  • Assay Timing: Precisely control incubation times with compounds and assay reagents.

Q4: How can I assess the in vivo effects of this compound on mosquitoes?

Common in vivo bioassays for insecticides like this compound include:

  • Topical Application: A measured dose of this compound dissolved in a volatile solvent (e.g., acetone) is applied directly to the surface of individual mosquitoes.[10][11]

  • Injection: this compound can be injected into the hemolymph of mosquitoes to directly assess its effects on internal systems like the Malpighian tubules.[12][13]

  • Larval Rearing Assays: For assessing larvicidal activity, different concentrations of this compound are added to the water where the mosquito larvae are reared, and mortality is recorded over time.[4]

  • Contact/Residual Assays: Surfaces are treated with this compound, and mosquitoes are exposed to these surfaces to determine the compound's residual efficacy.[14][15]

Troubleshooting Guides

In Vitro Assays (Flux Assays and Electrophysiology)
Issue Potential Cause Recommended Solution
High well-to-well variability in signal Inconsistent cell numbers per well.Optimize and strictly control cell seeding density. Use an automated cell counter for accuracy.
Edge effects in multi-well plates.Avoid using the outer wells of the plate, or fill them with a buffer to maintain a humid environment.
Inconsistent reagent addition.Use calibrated multichannel pipettes or automated liquid handlers for precise and consistent dispensing.
Low signal-to-noise ratio Low expression or function of AeKir1 channels.Subclone the cell line to select for higher expressers. Ensure optimal cell health and assay conditions.
Suboptimal assay buffer composition.Optimize the concentration of potassium and other ions in the assay buffer to maximize channel activity.
Inappropriate assay temperature.Determine and maintain the optimal temperature for the assay.
Inconsistent IC50 values for this compound Instability of this compound in solution.Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles.[11]
Variation in incubation time.Use a precise timer and a consistent workflow for compound addition and incubation.
Cell passage number variation.Use cells within a defined, narrow range of passage numbers for all experiments.
Noisy electrophysiology recordings Poor seal resistance (<1 GΩ).Use freshly pulled, fire-polished pipettes. Ensure solutions are filtered to remove particulates. Check for vibrations in the setup.[16]
Electrical interference.Ensure proper grounding of all equipment. Isolate the setup from sources of electrical noise.
Unhealthy cells.Use cells from a healthy, low-passage culture. Minimize enzymatic treatment time during cell preparation.[16]
In Vivo Mosquito Bioassays
Issue Potential Cause Recommended Solution
High control mortality Stressful handling of mosquitoes.Handle mosquitoes gently and minimize the duration of anesthesia (e.g., CO2 or cold).
Unsuitable environmental conditions.Maintain optimal temperature and humidity for the mosquito species being tested.
Contamination of rearing environment or solutions.Ensure clean rearing containers and use sterile solutions for injections.
Inconsistent mortality at a given dose Inaccurate dosing in topical applications.Use a calibrated microapplicator and apply the dose to a consistent location on the thorax.[10]
Variation in mosquito age or size.Use a synchronized population of mosquitoes of the same age and similar size.
Incomplete dissolution of this compound in the vehicle.Ensure this compound is fully dissolved in the solvent before application.

Quantitative Data Summary

Compound Target Assay Type IC50 Reference
This compoundAeKir1Not specified96.8 nM[1][2]
VU590Mammalian Kir1.1Not specified< 1 µM[12]
VU590Mammalian Kir7.1Not specified< 10 µM[12]
VU573Kir3.x, Kir2.3, Kir7.1Not specified< 10 µM[12]
VU573Kir1.1, Kir2.1Not specified> 10 µM[12]

Experimental Protocols

Protocol 1: Rubidium Flux Assay for AeKir1 Inhibition

This protocol is a generalized procedure for a non-radioactive rubidium flux assay to measure the inhibition of AeKir1 by this compound in a stable cell line.

  • Cell Plating: Seed HEK293 cells stably expressing AeKir1 in 96-well plates at a pre-optimized density and grow to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of this compound in a low-potassium buffer. Include a vehicle control (e.g., DMSO) and a positive control (a known AeKir1 inhibitor).

  • Loading: Wash the cells with a low-potassium buffer and then incubate with a loading buffer containing rubidium chloride (RbCl) for a defined period to allow Rb+ to enter the cells through any active channels.

  • Inhibition: Aspirate the loading buffer and add the prepared compound dilutions. Incubate for a specific time to allow for inhibition of the AeKir1 channels.

  • Stimulation: Stimulate the cells with a high-potassium buffer to induce channel opening and subsequent Rb+ efflux through the AeKir1 channels.

  • Lysis and Detection: Stop the efflux by washing with a cold stop buffer. Lyse the cells to release the intracellular Rb+.

  • Analysis: Measure the intracellular Rb+ concentration using an Ion Channel Reader (ICR) with atomic absorption spectroscopy.[7] Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This protocol outlines the general steps for assessing this compound's effect on AeKir1 channels expressed in Xenopus oocytes.

  • Oocyte Preparation: Harvest and prepare mature (stage V–VI) Xenopus laevis oocytes.

  • cRNA Injection: Inject oocytes with cRNA encoding the AeKir1 channel and incubate for 2-5 days to allow for channel expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with a low-potassium recording solution.

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential (e.g., -80 mV).

    • Apply a series of voltage steps to elicit inward-rectifying currents.

  • Compound Application:

    • Establish a stable baseline current.

    • Perfuse the chamber with the recording solution containing various concentrations of this compound.

    • Record the current at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the current amplitude at a specific voltage step before and after the application of this compound.

    • Calculate the percentage of current inhibition for each concentration.

    • Plot the concentration-response curve and fit it with an appropriate equation to determine the IC50.

Visualizations

Experimental_Workflow_Rubidium_Flux_Assay start Start plate_cells Plate AeKir1-expressing cells in 96-well plate start->plate_cells prepare_compounds Prepare serial dilutions of this compound load_rb Load cells with Rubidium (Rb+) plate_cells->load_rb add_compounds Incubate with this compound to inhibit channels prepare_compounds->add_compounds load_rb->add_compounds stimulate_efflux Stimulate Rb+ efflux with high K+ buffer add_compounds->stimulate_efflux lyse_cells Lyse cells to release intracellular Rb+ stimulate_efflux->lyse_cells detect_rb Detect Rb+ using Ion Channel Reader lyse_cells->detect_rb analyze_data Analyze data and calculate IC50 detect_rb->analyze_data end_process End analyze_data->end_process

Caption: Workflow for a Rubidium Flux Assay to measure AeKir1 inhibition.

Troubleshooting_Logic_High_Variability issue High Well-to-Well Variability cause1 Inconsistent Cell Numbers? issue->cause1 cause2 Edge Effects? issue->cause2 cause3 Inconsistent Reagent Addition? issue->cause3 solution1 Optimize and control seeding density. Use cell counter. cause1->solution1 solution2 Avoid outer wells or use buffer-filled wells. cause2->solution2 solution3 Use calibrated pipettes or automated liquid handlers. cause3->solution3

Caption: Troubleshooting logic for high variability in well-based assays.

References

Validation & Comparative

A New Contender in Mosquito Control: VU625 Shows Promise Against Pyrethroid-Resistant Mosquitoes

Author: BenchChem Technical Support Team. Date: December 2025

A novel insecticide, VU625, demonstrates a distinct mechanism of action that proves effective against mosquito populations, including those resistant to commonly used pyrethroids. By targeting inward rectifier potassium (Kir1) channels, this compound presents a critical new tool in the fight against mosquito-borne diseases.

For decades, pyrethroids have been the frontline defense in mosquito control, valued for their potent and rapid insecticidal effects. However, the widespread emergence of pyrethroid-resistant mosquito strains threatens their continued efficacy. This compound, a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), offers a promising alternative by disrupting a completely different physiological pathway in mosquitoes. This guide provides a comprehensive comparison of this compound and pyrethroids, detailing their mechanisms of action, efficacy, and the experimental methods used to evaluate them.

Performance and Efficacy: A Tale of Two Targets

The primary difference in the action of this compound and pyrethroids lies in their molecular targets within the mosquito's nervous and excretory systems. This fundamental difference is key to this compound's potential to manage pyrethroid-resistant mosquito populations.

Pyrethroids: Disrupting the Nervous System's Electrical Signals

Pyrethroids exert their insecticidal effect by targeting voltage-gated sodium channels (VGSCs) in the mosquito's neurons.[1][2] These channels are crucial for the propagation of nerve impulses. Pyrethroids bind to the open state of these channels, preventing their closure and leading to a continuous influx of sodium ions.[1][2] This persistent depolarization results in hyperexcitation of the nervous system, causing tremors, paralysis (knockdown), and ultimately, death.[1][2]

However, two primary mechanisms of resistance have emerged in mosquito populations:

  • Target-site insensitivity: Mutations in the VGSC gene, commonly referred to as knockdown resistance (kdr) mutations, alter the channel's structure, reducing the binding affinity of pyrethroids.

  • Metabolic resistance: Increased production of detoxification enzymes, such as cytochrome P450s, allows the mosquito to metabolize and eliminate the insecticide more efficiently.

This compound: A Novel Approach Targeting Kidney Function

This compound takes a different approach by inhibiting the AeKir1 channel, which is predominantly expressed in the Malpighian tubules, the mosquito equivalent of kidneys.[3] These channels are vital for maintaining ion and water balance. By blocking Kir1 channels, this compound disrupts the mosquito's ability to excrete urine, leading to a toxic buildup of solutes and ultimately causing death through renal failure.[3]

Crucially, because this compound acts on a different target site, it has been shown to be effective against mosquito strains that have developed resistance to pyrethroids. Precursors to this compound, such as VU041, have demonstrated efficacy against pyrethroid-resistant strains of Aedes aegypti and Anopheles gambiae.

Quantitative Efficacy Data

Direct comparative studies providing LC50 (lethal concentration, 50%) and KD50 (knockdown time, 50%) values for this compound alongside a specific pyrethroid under identical conditions are limited in the public domain. However, existing research provides valuable data points for each compound class against key mosquito vectors.

Insecticide ClassCompoundMosquito SpeciesLC50KD50Resistance Status of StrainReference
Kir1 Inhibitor This compoundAedes aegyptiIC50: 96.8 nM (in vitro, HEK293 cells)Not ReportedNot ApplicableMedchemExpress, TargetMol
Pyrethroid Deltamethrin (B41696)Aedes aegyptiLD50: 0.057 µg/g (topical application)Not ReportedSusceptibleFlorida Online Journals
Pyrethroid DeltamethrinAnopheles gambiaeMortality >98% at 0.05% concentration (WHO tube test)Not ReportedSusceptibleVarious
Pyrethroid PermethrinAedes aegyptiLD50 not directly comparableHigh knockdown resistance (>50-fold) in some field populationsResistantPubMed
Pyrethroid BifenthrinAedes aegyptiLD50 ~1700x more toxic than most toxic essential oilFastest TK50 of pyrethroids testedSusceptiblePubMed

Note: Direct comparison of LC50/LD50 values across different studies and methodologies should be done with caution. The in vitro IC50 for this compound indicates high potency at the molecular target, while the in vivo LD50 for deltamethrin demonstrates its lethal dose upon direct application.

Experimental Methodologies

The evaluation of insecticides like this compound and pyrethroids relies on standardized laboratory bioassays to determine their toxicity and efficacy.

WHO Insecticide Susceptibility Bioassays

The World Health Organization (WHO) has established standardized protocols for assessing insecticide resistance in mosquito populations. These methods are crucial for monitoring the effectiveness of vector control programs.

  • WHO Tube Test: This assay is commonly used for pyrethroids. Adult mosquitoes are exposed to filter papers impregnated with a specific concentration of the insecticide for a set period (typically one hour). Mortality is then recorded after 24 hours.

  • WHO Bottle Bioassay: This method is suitable for a wider range of insecticides, including newer compounds that may not be stable on filter paper. The inside of a glass bottle is coated with a solution of the insecticide. Mosquitoes are then introduced into the bottle, and mortality is recorded at various time points.

Topical Application Bioassay

This method provides a precise way to determine the dose-response relationship of an insecticide. A small, measured drop of the insecticide dissolved in a solvent (e.g., acetone) is applied directly to the thorax of individual anesthetized mosquitoes. Mortality is then assessed at set time points, allowing for the calculation of the LD50 (the dose that is lethal to 50% of the tested population).

Larval Bioassay

To assess the larvicidal activity of a compound, mosquito larvae at a specific developmental stage (e.g., third instar) are placed in a container with a known concentration of the insecticide dissolved in water. Mortality is recorded after a set exposure time (e.g., 24 or 48 hours) to determine the LC50.

Signaling Pathways and Mechanisms of Action

The distinct modes of action of this compound and pyrethroids can be visualized through their respective signaling pathways.

This compound: Inhibition of Inward Rectifier Potassium (Kir1) Channels

VU625_Pathway This compound This compound Kir1 Kir1 Channel (Malpighian Tubules) This compound->Kir1 Inhibits K_efflux Reduced K+ Efflux Kir1->K_efflux Leads to Depolarization Membrane Depolarization K_efflux->Depolarization Urine_Secretion Inhibition of Urine Secretion Depolarization->Urine_Secretion Renal_Failure Renal Failure Urine_Secretion->Renal_Failure Death Mosquito Death Renal_Failure->Death

Caption: Signaling pathway of this compound leading to mosquito mortality.

Pyrethroids: Disruption of Voltage-Gated Sodium Channels

Pyrethroid_Pathway Pyrethroid Pyrethroid VGSC Voltage-Gated Sodium Channel (Neuron) Pyrethroid->VGSC Binds and keeps open Na_Influx Prolonged Na+ Influx VGSC->Na_Influx Causes Hyperexcitation Nerve Hyperexcitation Na_Influx->Hyperexcitation Paralysis Paralysis (Knockdown) Hyperexcitation->Paralysis Death Mosquito Death Paralysis->Death

Caption: Signaling pathway of pyrethroids leading to mosquito mortality.

Conclusion and Future Directions

The emergence of insecticide resistance is a significant threat to global public health. The development of novel insecticides with different modes of action, such as this compound, is essential for effective mosquito control and the prevention of mosquito-borne diseases. The unique targeting of the Kir1 channel by this compound makes it a valuable tool, particularly in areas with high levels of pyrethroid resistance.

Further research, including direct comparative efficacy studies against a range of pyrethroids and field trials, is necessary to fully elucidate the potential of this compound in integrated vector management programs. The continued exploration of novel insecticide targets and the development of compounds that can overcome existing resistance mechanisms will be critical in the ongoing battle against mosquito vectors.

References

A New Contender in Mosquito Control: VU625 Shows Promise Against Resistant Mosquitoes

Author: BenchChem Technical Support Team. Date: December 2025

A novel insecticide, VU625, demonstrates a unique mechanism of action that could prove effective against mosquito populations resistant to conventional insecticides. While direct comparative efficacy data is still emerging, initial studies highlight its potential as a valuable tool in the fight against vector-borne diseases.

This compound is a selective inhibitor of the inward rectifier potassium (Kir) channel, AeKir1, found in mosquitoes.[1][2][3] This channel is crucial for the function of Malpighian tubules, the mosquito's equivalent of kidneys, which regulate ion and water balance. By blocking these channels, this compound disrupts the mosquito's ability to excrete water and ions, leading to physiological stress and death.[1][2][3][4] This mode of action is distinct from that of traditional neurotoxic insecticides, suggesting that this compound could be effective against mosquito populations that have developed resistance to existing products.

While specific quantitative data from standardized World Health Organization (WHO) susceptibility tests for this compound is not yet widely available in published literature, a related compound, VU041, which also targets Kir channels, has shown equal efficacy against both insecticide-susceptible and pyrethroid-resistant strains of Aedes aegypti and Anopheles gambiae mosquitoes through topical application.[5][6] This indicates the potential for Kir channel inhibitors to bypass common resistance mechanisms.

Efficacy of Conventional Insecticides in Anopheles gambiae

To provide a benchmark for the performance of any new insecticide, it is essential to consider the efficacy of currently used compounds. The following tables summarize mortality data from WHO susceptibility tests for several key insecticides against Anopheles gambiae, the primary vector for malaria. It is important to note that susceptibility can vary significantly between different mosquito populations due to local insecticide pressure and resistance mechanisms.

Insecticide ClassActive IngredientConcentrationMortality Rate (%)Mosquito SpeciesLocation
PyrethroidDeltamethrin (B41696)0.05%37 - 39%Anopheles gambiaeOta, Nigeria[7]
PyrethroidDeltamethrin80.9% (post-LLIN)Anopheles gambiae s.l.Plateau Department, Benin[8]
PyrethroidDeltamethrin16%Anopheles gambiae s.l.Southern Benin[9]
OrganophosphateMalathion5%100%Anopheles gambiae s.s.Lambaréné, Gabon[10]
OrganophosphateMalathion100%Anopheles gambiae s.l.Southern Benin[11]
OrganophosphateMalathion100%Anopheles gambiae s.l.Lagos, Nigeria[12]
CarbamateBendiocarb0.1%62.7%Anopheles gambiae s.s.Lambaréné, Gabon[10]
CarbamateBendiocarb72.2%Anopheles gambiae s.l.Southern Benin[11]
CarbamateBendiocarb36 - 38%Anopheles gambiae s.l.Lagos, Nigeria[12]
OrganochlorineDDT<80%Anopheles gambiaeEssau, The Gambia[13]

Experimental Protocols

The data presented for conventional insecticides is primarily derived from the standard WHO insecticide susceptibility test . The general methodology is as follows:

WHO Tube Test Protocol:

  • Mosquito Collection and Rearing: Larvae of Anopheles gambiae are collected from breeding sites and reared to adulthood in an insectary. Non-blood-fed female mosquitoes, 2-5 days old, are used for the assays.

  • Insecticide Impregnated Papers: Filter papers are impregnated with a diagnostic concentration of the insecticide dissolved in a suitable solvent.

  • Exposure: Batches of 20-25 female mosquitoes are introduced into plastic tubes lined with the insecticide-impregnated paper and exposed for a set period, typically one hour. Control groups are exposed to papers treated with the solvent alone.

  • Observation: After the exposure period, mosquitoes are transferred to a recovery tube with access to a sugar solution. Mortality is recorded 24 hours post-exposure.

  • Interpretation: The mortality rate is calculated and used to determine the susceptibility status of the mosquito population. According to WHO criteria, mortality rates of 98-100% indicate susceptibility, 90-97% suggest possible resistance that requires confirmation, and less than 90% confirms resistance.

Topical Application Bioassay (as used for VU041):

  • Mosquito Preparation: Non-blood-fed adult female mosquitoes are briefly anesthetized.

  • Insecticide Application: A precise dose of the insecticide, dissolved in a suitable solvent like acetone, is applied directly to the dorsal thorax of each mosquito using a microapplicator.

  • Observation: Treated mosquitoes are placed in recovery containers with access to a sugar source. Mortality is assessed at specific time points, typically 24 hours post-application.

  • Data Analysis: The dose-response relationship is determined, and values such as the lethal dose 50 (LD50) – the dose required to kill 50% of the tested population – are calculated.

Signaling Pathways and Mechanisms of Action

The effectiveness of an insecticide is dictated by its ability to disrupt a critical biological process. The following diagrams illustrate the distinct mechanisms of action for this compound and conventional insecticides.

VU625_Mechanism_of_Action cluster_malpighian_tubule Malpighian Tubule Cell Kir_Channel Inward Rectifier K+ Channel (Kir1) K_ion_flow K+ Ion Secretion Disruption Disruption of Ion & Water Balance Kir_Channel->Disruption Leads to Water_flow Water Follows Urine_Formation Urine Formation This compound This compound This compound->Kir_Channel Inhibits Mortality Mosquito Mortality Disruption->Mortality

This compound Mechanism of Action

Conventional_Insecticides_Mechanism_of_Action cluster_neuron Neuron Na_Channel Voltage-Gated Sodium Channel Repetitive_Firing Repetitive Neuronal Firing Na_Channel->Repetitive_Firing AChE Acetylcholinesterase (AChE) ACh Acetylcholine (ACh) AChE->ACh Normally degrades ACh_Buildup Acetylcholine Buildup AChE->ACh_Buildup Leads to ACh_Receptor Acetylcholine Receptor ACh->ACh_Receptor Binds to Pyrethroids_DDT Pyrethroids / DDT Pyrethroids_DDT->Na_Channel Keeps Open Organophosphates_Carbamates Organophosphates / Carbamates Organophosphates_Carbamates->AChE Inhibits Paralysis_Mortality_1 Paralysis & Mortality Repetitive_Firing->Paralysis_Mortality_1 Continuous_Stimulation Continuous Nerve Stimulation ACh_Buildup->Continuous_Stimulation Paralysis_Mortality_2 Paralysis & Mortality Continuous_Stimulation->Paralysis_Mortality_2

Conventional Insecticide Mechanisms

Conclusion

This compound represents a promising new class of insecticides with a mode of action that is fundamentally different from the neurotoxic insecticides that have been the mainstay of vector control for decades. This offers a potential solution to the growing problem of insecticide resistance. While more comprehensive, direct comparative efficacy studies under standardized conditions are needed to fully assess its potential, the initial findings for Kir channel inhibitors are encouraging. Continued research and development of compounds like this compound are critical for maintaining effective mosquito control and preventing the transmission of deadly diseases.

References

Off-Target Screening of VU625 in Insect Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the off-target screening of VU625, a known inhibitor of insect inward rectifier potassium (Kir) channels, with alternative compounds and methodologies. This analysis is supported by available experimental data and detailed protocols to assist in the design and interpretation of studies aimed at developing novel and specific insecticides.

This compound has been identified as a promising tool for studying the function of Kir channels in insects and as a potential insecticidal lead compound. However, a thorough understanding of its off-target effects is crucial for accurate interpretation of experimental results and for the development of safe and effective pest control agents. This guide compares this compound with other chemical modulators and alternative genetic techniques used to study insect Kir channel function, focusing on their selectivity and potential for off-target interactions within insect models.

Comparative Analysis of this compound and Alternatives

The primary target of this compound in insects is the Kir1 channel, a key regulator of ion and fluid balance, particularly in the Malpighian tubules (the insect equivalent of kidneys). Inhibition of this channel leads to disruption of homeostasis and can be lethal to insects. However, the selectivity of this compound for its intended target versus other ion channels and receptors within the insect is a critical consideration.

Here, we compare this compound with other known insect Kir channel modulators and alternative target validation methods.

Table 1: Comparison of Chemical Modulators for Insect Kir Channels

CompoundPrimary TargetReported Selectivity & Off-Target EffectsKey AdvantagesKey Disadvantages
This compound Insect Kir1 channels20- to 80-fold higher selectivity for Aedes aegypti Kir1 than for human Kir channels.[1] Limited data on selectivity against a broad panel of insect ion channels.Potent inhibitor of insect Kir1 channels.Lack of comprehensive public data on off-target effects in insects.
VU041 Insect Kir1 channelsSubmicromolar affinity for Anopheles gambiae and Aedes aegypti Kir1. Selective for mosquito Kir channels over several mammalian orthologs, with the exception of Kir2.1.[2]High potency and demonstrated topical toxicity to mosquitoes.[2]Off-target activity on mammalian Kir2.1 channel raises concerns for vertebrate toxicity.
VU730 Insect Kir1 channelsAnalog of VU041 that retains activity on mosquito Kir1 but is not active against mammalian Kir2.1.[2]Improved selectivity profile compared to VU041, reducing potential for vertebrate toxicity.Less characterized than VU041 in terms of in-insect off-target effects.
Flonicamid (B1672840) Hemipteran Kir1 channelsShows different toxicological effects on target (aphids, planthoppers) versus non-target (fruit flies) insects.[3] Studies on honey bees showed no significant effects at field-relevant concentrations.Effective against sap-sucking insects.Potential for off-target effects in non-target insect species.
Barium (BaCl2) Non-specific Kir channel blockerBlocks a wide range of potassium channels, not specific to Kir channels.Useful as a general tool to probe the function of potassium channels.Lack of specificity makes it unsuitable for dissecting the role of specific Kir channels.

Table 2: Comparison of Methodologies for Studying Insect Kir Channel Function

MethodPrincipleApplication in Off-Target ScreeningKey AdvantagesKey Disadvantages
Chemical Inhibitors (e.g., this compound) Small molecules that bind to and block the function of the target protein.Direct assessment of the physiological and toxicological effects of channel inhibition.Can be applied topically or through feeding to whole organisms.Potential for off-target effects, confounding interpretation of results.
RNA Interference (RNAi) Sequence-specific gene silencing by introducing double-stranded RNA.Validates the on-target phenotype by knocking down the expression of the Kir channel gene.High target specificity.Efficiency can vary between insect species and tissues; potential for off-guideway effects.
CRISPR-Cas9 Genome editing tool for creating targeted gene knockouts or modifications.Provides definitive genetic evidence for the role of the Kir channel and validates the on-target phenotype.Permanent and heritable gene modification.Technically demanding; potential for off-target mutations at unintended genomic sites.

Experimental Protocols for Off-Target Screening

A multi-faceted approach is recommended to thoroughly assess the off-target profile of this compound and other candidate insecticides. This typically involves a combination of in silico, in vitro, and in vivo methods.

In Silico Screening
  • Principle: Computational methods are used to predict potential off-target binding sites of a compound based on its chemical structure and the known structures of various proteins.

  • Methodology:

    • Ligand Preparation: Obtain the 3D structure of this compound.

    • Target Library Preparation: Create a library of 3D structures of known insect ion channels, receptors, and enzymes.

    • Molecular Docking: Use software (e.g., AutoDock, Glide) to predict the binding affinity of this compound to each target in the library.

    • Scoring and Analysis: Rank potential off-targets based on their predicted binding energies.

  • Diagram:

    in_silico_workflow ligand This compound 3D Structure docking Molecular Docking Simulation ligand->docking target_library Insect Protein Structure Library target_library->docking scoring Binding Energy Scoring & Ranking docking->scoring potential_off_targets Predicted Off-Targets scoring->potential_off_targets

    Caption: In silico screening workflow for predicting off-targets.

In Vitro Screening: Electrophysiology
  • Principle: Directly measure the effect of the compound on the activity of various ion channels expressed in a heterologous system (e.g., Xenopus oocytes or insect cell lines).

  • Methodology:

    • Heterologous Expression: Inject cRNA of the target insect ion channel into Xenopus oocytes or transfect insect cell lines (e.g., Sf9, S2).

    • Two-Electrode Voltage Clamp (Oocytes) or Patch Clamp (Cells):

      • Prepare recording solutions (e.g., Barth's solution for oocytes, specific saline for insect cells).

      • Impale oocytes with two microelectrodes or form a gigaseal on a single cell.

      • Apply voltage protocols to elicit channel activity.

      • Perfuse the oocyte/cell with a control solution, followed by solutions containing different concentrations of this compound.

      • Record changes in ion current to determine the inhibitory concentration (IC50).

    • Data Analysis: Compare the IC50 of this compound on the intended Kir channel target with its IC50 on a panel of other insect ion channels (e.g., voltage-gated sodium, calcium, and other potassium channels).

  • Diagram:

    electrophysiology_workflow expression Express Insect Ion Channel (Xenopus Oocytes or Insect Cells) recording Electrophysiological Recording (Voltage/Patch Clamp) expression->recording control Record Baseline Current recording->control compound_app Apply this compound (Varying Concentrations) control->compound_app record_effect Record Change in Current compound_app->record_effect analysis Calculate IC50 & Compare Across Channels record_effect->analysis

    Caption: Electrophysiological screening workflow.

In Vitro Screening: Radioligand Binding Assays
  • Principle: A competitive binding assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from its receptor.

  • Methodology:

    • Membrane Preparation: Homogenize insect tissues or cultured insect cells expressing the target receptor to prepare a membrane fraction.[4]

    • Assay Setup: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand and varying concentrations of this compound.[4][5]

    • Incubation and Filtration: Allow the binding to reach equilibrium. Separate the bound from free radioligand by rapid filtration through glass fiber filters.[4][5]

    • Scintillation Counting: Measure the radioactivity retained on the filters.

    • Data Analysis: Determine the IC50 value of this compound and calculate its inhibitory constant (Ki).[5]

  • Diagram:

    binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis membranes Prepare Insect Cell Membranes incubation Incubate Membranes, Radioligand, & this compound membranes->incubation radioligand Radiolabeled Ligand radioligand->incubation test_compound This compound (Unlabeled) test_compound->incubation filtration Separate Bound & Free Ligand (Filtration) incubation->filtration counting Measure Radioactivity filtration->counting ic50 Determine IC50 & Ki counting->ic50

    Caption: Radioligand binding assay workflow.

In Vivo Screening: Transcriptomics (RNA-Seq)
  • Principle: Analyze changes in gene expression in an insect model following exposure to this compound to identify pathways that are perturbed, potentially indicating off-target effects.

  • Methodology:

    • Insect Treatment: Expose a population of insects (e.g., Drosophila melanogaster, Aedes aegypti) to a sub-lethal dose of this compound and a control group to the vehicle alone.

    • RNA Extraction: After a defined exposure time, extract total RNA from the insects.

    • Library Preparation and Sequencing: Construct cDNA libraries and perform high-throughput sequencing (e.g., Illumina).

    • Data Analysis:

      • Map the sequence reads to a reference genome.

      • Perform differential gene expression analysis to identify genes that are significantly up- or down-regulated in the this compound-treated group compared to the control.

      • Conduct pathway analysis to identify biological processes affected by the differentially expressed genes.

  • Diagram:

    rnaseq_workflow treatment Treat Insects with this compound vs. Control rna_extraction Extract Total RNA treatment->rna_extraction sequencing Library Preparation & RNA-Seq rna_extraction->sequencing analysis Differential Gene Expression & Pathway Analysis sequencing->analysis off_target_pathways Identify Perturbed Pathways analysis->off_target_pathways

    Caption: RNA-Seq workflow for off-target analysis.

Target Validation with CRISPR-Cas9
  • Principle: Use CRISPR-Cas9 to create a specific knockout of the intended target gene (Kir1) in the insect model. The phenotype of the knockout insect can then be compared to the phenotype observed after treatment with this compound.

  • Methodology:

    • Guide RNA (gRNA) Design and Synthesis: Design gRNAs that target a critical exon of the Kir1 gene.

    • Embryo Microinjection: Inject a mixture of Cas9 protein/mRNA and the gRNA into insect embryos.[6]

    • Screening for Mutants: Rear the injected embryos to adulthood and screen their progeny for mutations in the Kir1 gene.

    • Phenotypic Analysis: Compare the phenotype of the Kir1 knockout insects (e.g., survival, fluid secretion) with that of wild-type insects treated with this compound.

  • Diagram:

    crispr_workflow design Design gRNA for Kir1 Gene injection Microinject Embryos with Cas9 & gRNA design->injection screening Screen for Kir1 Knockout Mutants injection->screening phenotyping Phenotypic Comparison: Knockout vs. This compound-Treated screening->phenotyping

    Caption: CRISPR-Cas9 target validation workflow.

Conclusion

The comprehensive off-target screening of this compound in insect models is essential for its validation as a specific chemical probe and its potential development as a selective insecticide. While this compound shows promising selectivity against mosquito Kir1 channels over human orthologs, a direct comparison with alternatives like VU041 and flonicamid reveals different selectivity profiles and potential off-target liabilities that warrant further investigation.

A combination of in silico prediction, in vitro electrophysiological and binding assays, and in vivo transcriptomic analysis provides a robust framework for identifying potential off-target interactions. Furthermore, genetic tools such as RNAi and CRISPR-Cas9 are invaluable for validating that the observed phenotype of this compound treatment is indeed due to the inhibition of its intended Kir channel target. By employing these comparative approaches and detailed experimental protocols, researchers can gain a clearer understanding of the selectivity of this compound and accelerate the development of next-generation insecticides with improved safety and efficacy.

References

VU625: A Potent and Selective Inhibitor of Mosquito Inward Rectifier Potassium (Kir) Channels with a Promising Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of novel insecticide targets and the development of selective compounds are paramount in combating the growing threat of insecticide resistance. VU625 has emerged as a highly potent inhibitor of inward rectifier potassium (Kir) channels in mosquitoes, a promising target for next-generation insecticides. This guide provides a comprehensive comparison of this compound's selectivity for mosquito versus mammalian Kir channels, supported by experimental data, detailed protocols, and pathway visualizations.

High Selectivity: A Key Advantage for Targeted Insecticides

This compound demonstrates remarkable selectivity for the mosquito Kir1 channel (AeKir1) over a panel of mammalian Kir channels. This high degree of selectivity is a critical attribute for a developmental insecticide, as it suggests a lower likelihood of off-target effects in mammals, including humans.

Quantitative Comparison of this compound Potency

The inhibitory activity of this compound has been quantified using various experimental techniques, primarily thallium flux assays and patch-clamp electrophysiology. The half-maximal inhibitory concentration (IC50) values clearly illustrate the compound's preference for the mosquito channel.

Channel TargetOrganismIC50 (Patch Clamp)IC50 (Tl+ Flux Assay)IC50 (Xenopus Oocytes)Selectivity Fold (vs. AeKir1)
AeKir1 Aedes aegypti (Mosquito)96.8 nM[1][2][3]315 nM[1]3.8 µM[1]-
AeKir2B Aedes aegypti (Mosquito)--45.1 µM[1]~466x (based on oocyte data)
Mammalian Kir Channels Human-> 80-fold higher than AeKir1->80x[4]
(Kir1.1, Kir2.1, Kir2.2, Kir2.3, Kir7.1, Kir6.2/SUR1)
Kir3.1/3.2 Human-> 20-fold higher than AeKir1->20x[4]

Note: The different IC50 values for AeKir1 across different assay systems are likely due to variations in experimental conditions and the nature of the assays themselves.

This substantial selectivity margin, with over 80-fold preference for the mosquito target over a range of human Kir channels, underscores the potential of this compound as a lead compound for the development of safer and more effective mosquitocides.[4]

Understanding the Experimental Foundation

The determination of this compound's selectivity profile relies on robust and well-established experimental methodologies. Below are detailed protocols for the key assays used in these studies.

Experimental Protocols

1. Thallium Flux Assay

This high-throughput screening assay measures the influx of thallium ions (Tl+), a surrogate for potassium ions (K+), through Kir channels expressed in a cell line (e.g., HEK293 cells). Inhibition of the channel by a compound like this compound reduces the Tl+ influx, which is detected by a fluorescent dye.

  • Cell Culture and Plating: HEK293 cells stably expressing the Kir channel of interest are cultured and seeded into 384-well microplates.

  • Dye Loading: Cells are loaded with a Tl+-sensitive fluorescent dye (e.g., FluoZin-2) in a physiological buffer solution.

  • Compound Incubation: The test compound (this compound) at various concentrations is added to the wells and incubated with the cells.

  • Thallium Stimulation and Signal Detection: A solution containing Tl+ is added to the wells, and the resulting increase in fluorescence is measured over time using a fluorescence plate reader.

  • Data Analysis: The rate of Tl+ influx is calculated, and concentration-response curves are generated to determine the IC50 value.

2. Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channels in a single cell or a patch of cell membrane.

  • Cell Preparation: HEK293 cells expressing the Kir channel are prepared for recording.

  • Whole-Cell Recording Configuration: A glass micropipette with a very fine tip is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette tip is then ruptured to gain electrical access to the entire cell.

  • Voltage Clamp and Current Measurement: The membrane potential is held constant (clamped) at a specific voltage, and the current flowing through the ion channels is recorded.

  • Compound Application: this compound is applied to the cell at different concentrations, and the resulting change in the Kir channel current is measured.

  • Data Analysis: The inhibition of the current at each compound concentration is used to construct a dose-response curve and calculate the IC50 value.

3. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This method is used to study the function of ion channels expressed in Xenopus laevis oocytes.

  • Oocyte Preparation and cRNA Injection: Oocytes are harvested and injected with complementary RNA (cRNA) encoding the specific Kir channel subunit(s).

  • Expression: The oocytes are incubated for several days to allow for the expression of the channels in the oocyte membrane.

  • Electrophysiological Recording: The oocyte is placed in a recording chamber and impaled with two microelectrodes, one for measuring the membrane potential and the other for injecting current. The membrane potential is clamped at various voltages, and the resulting currents are recorded.

  • Compound Perfusion: Solutions containing different concentrations of this compound are perfused over the oocyte, and the effect on the Kir channel current is recorded.

  • Data Analysis: Similar to patch-clamp electrophysiology, the data is used to determine the IC50 of the compound.

Visualizing the Scientific Process

To better understand the workflow and the underlying principles of the research, the following diagrams illustrate the experimental process and the signaling context.

experimental_workflow cluster_in_vitro In Vitro Assays cluster_target_validation Target Validation cluster_outcome Outcome ht_screening High-Throughput Screening (Thallium Flux Assay) mosquito_kir Mosquito Kir Channels (e.g., AeKir1, AeKir2B) ht_screening->mosquito_kir mammalian_kir Mammalian Kir Channels (Panel of subtypes) ht_screening->mammalian_kir electrophys Electrophysiology (Patch Clamp) electrophys->mosquito_kir oocyte_exp Xenopus Oocyte Expression oocyte_exp->mosquito_kir selectivity_profile Selectivity Profile (IC50 Values) mosquito_kir->selectivity_profile mammalian_kir->selectivity_profile lead_compound Lead Compound (this compound) selectivity_profile->lead_compound

Caption: Experimental workflow for determining this compound selectivity.

signaling_pathway cluster_mosquito Mosquito Malpighian Tubule Cell cluster_mammal Mammalian Cell VU625_m This compound AeKir1 AeKir1 Channel VU625_m->AeKir1 Inhibits K_ion_m K+ Ion AeKir1->K_ion_m Conducts ion_flux_disruption Disrupted K+ Flux AeKir1->ion_flux_disruption leads to toxicity Toxicity ion_flux_disruption->toxicity VU625_h This compound hKir Mammalian Kir Channel VU625_h->hKir Weakly Inhibits K_ion_h K+ Ion hKir->K_ion_h Conducts normal_flux Normal K+ Flux hKir->normal_flux maintains

Caption: this compound's differential effect on mosquito vs. mammalian Kir channels.

References

A Pre-Clinical Comparative Guide to VU625: A Novel Insecticide Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a pre-clinical comparison of VU625, a novel insecticide candidate, with established insecticide classes. Due to the absence of field study data for this compound, this comparison focuses on its mechanism of action and available laboratory data, juxtaposed with the known field performance and toxicological profiles of conventional insecticides. This document is intended to provide a forward-looking perspective on the potential of this compound and to outline the necessary experimental frameworks for its future field validation.

Executive Summary

This compound is a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), a novel target for insecticides.[1][2] Laboratory studies suggest that by disrupting ion and water balance in mosquitoes, this compound and other Kir channel inhibitors can induce lethal effects.[3][4][5][6][7] This unique mode of action presents a promising avenue for circumventing the growing issue of resistance to conventional neurotoxic insecticides. This guide will compare the potential of this compound with established insecticide classes, namely organophosphates and pyrethroids, based on their distinct mechanisms of action and available efficacy data.

Data Presentation

As no field data for this compound is publicly available, the following tables summarize its in-vitro efficacy and compare its molecular target with that of widely used insecticide classes.

Table 1: In-Vitro Efficacy of this compound

CompoundTargetIC50OrganismReference
This compoundAedes aegypti Kir1 (AeKir1)96.8 nMAedes aegypti[1][2]

Table 2: Comparison of Insecticide Classes

Insecticide ClassPrimary TargetMechanism of ActionKnown ResistanceExamples
Potassium Channel Inhibitors (e.g., this compound) Inward Rectifier Potassium (Kir) ChannelsDisrupts ion and water homeostasis, leading to physiological stress and mortality.[3][4][5][6][7]No reported resistance.This compound, VU041
Organophosphates Acetylcholinesterase (AChE)Inhibits AChE, leading to an accumulation of acetylcholine (B1216132) and continuous nerve stimulation, resulting in paralysis and death.[8][9]WidespreadMalathion, Naled[10]
Pyrethroids Voltage-gated Sodium ChannelsKeeps sodium channels open, causing repetitive nerve firing, leading to paralysis and death.[8][9]WidespreadPermethrin, Resmethrin, Sumithrin[10]

Experimental Protocols

Validating the insecticidal activity of this compound in field studies is a critical next step. The following is a standardized protocol for a semi-field cage trial, adapted from WHO guidelines, which would be suitable for initial efficacy testing.[11]

Objective: To evaluate the efficacy of a this compound-based formulation as a space spray against adult Aedes aegypti.

Methodology:

  • Cage Setup: Large outdoor cages (e.g., 5m x 5m x 5m) will be constructed in a malaria-endemic area. The cages will be covered with mosquito netting to prevent escape and entry of wild mosquitoes.

  • Mosquito Population: Laboratory-reared, insecticide-susceptible Aedes aegypti (3-5 days old, non-blood-fed females) will be released into the cages. A pre-treatment count will be conducted.

  • Treatment Application: A formulated version of this compound will be applied as a space spray using a calibrated ultra-low volume (ULV) sprayer at varying concentrations. A control cage will be sprayed with the formulation vehicle only.

  • Data Collection:

    • Knockdown: The number of knocked-down mosquitoes will be recorded at 15, 30, and 60 minutes post-application.

    • Mortality: The number of dead mosquitoes will be recorded at 24 hours post-application.

  • Environmental Monitoring: Temperature and humidity will be recorded throughout the experiment.

  • Analysis: The percentage of knockdown and mortality will be calculated and corrected for control mortality using Abbott's formula. Dose-response relationships will be determined.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

cluster_this compound This compound Mechanism of Action cluster_Organophosphate Organophosphate Mechanism of Action cluster_Pyrethroid Pyrethroid Mechanism of Action This compound This compound Kir1 AeKir1 Channel This compound->Kir1 Inhibits Disruption Disruption of K+ Ion Flow Kir1->Disruption Osmoregulation Impaired Osmoregulation & Excretion Disruption->Osmoregulation Mortality_V Mosquito Mortality Osmoregulation->Mortality_V Organophosphate Organophosphate AChE Acetylcholinesterase (AChE) Organophosphate->AChE Inhibits ACh Acetylcholine (ACh) Buildup AChE->ACh Nerve Continuous Nerve Stimulation ACh->Nerve Mortality_O Paralysis & Mortality Nerve->Mortality_O Pyrethroid Pyrethroid NaChannel Voltage-gated Na+ Channel Pyrethroid->NaChannel Keeps Open NaInflux Prolonged Na+ Influx NaChannel->NaInflux Nerve_P Repetitive Nerve Firing NaInflux->Nerve_P Mortality_P Paralysis & Mortality Nerve_P->Mortality_P

Caption: Comparative mechanisms of action for different insecticide classes.

cluster_workflow Field Validation Workflow for this compound A Formulation Development B Laboratory Bioassays (Potency & Stability) A->B C Semi-Field Cage Trials (Efficacy & Dose-ranging) B->C D Small-Scale Field Trials (Real-world Performance) C->D F Toxicological & Environmental Impact Assessment C->F E Large-Scale Field Trials (Community-level Impact) D->E E->F G Regulatory Submission F->G

Caption: A proposed workflow for the field validation of this compound.

References

Assessing the Development of Resistance to VU625: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for assessing the potential development of resistance to VU625, a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). As a novel insecticidal candidate, understanding the pathways and probabilities of resistance is critical for its effective and sustainable deployment. This document outlines potential resistance mechanisms, experimental protocols to assess their emergence, and a comparative analysis with existing insecticide classes.

Comparison of Potential Resistance Mechanisms

The primary mechanism of action for this compound is the inhibition of the AeKir1 potassium channel, which is crucial for fluid secretion and ion homeostasis in mosquitoes. Resistance to this compound is likely to arise from modifications that prevent the inhibitor from binding to its target or that otherwise compensate for the channel's inhibition. Below is a comparison of potential resistance mechanisms for this compound against those observed for common insecticide classes.

Resistance Mechanism This compound (Hypothesized) Pyrethroids (Observed) Organophosphates/Carbamates (Observed)
Target-Site Modification Point mutations in the AeKir1 gene altering the binding pocket of this compound.Point mutations in the voltage-gated sodium channel gene (e.g., kdr mutations) reduce the binding affinity of pyrethroids.Point mutations in the acetylcholinesterase (AChE) gene reduce the sensitivity of the enzyme to inhibition.
Metabolic Resistance Increased expression of detoxification enzymes (e.g., Cytochrome P450s, Glutathione S-transferases) that metabolize and inactivate this compound.Overexpression of P450s, esterases, and GSTs that detoxify pyrethroid molecules.Increased activity of esterases that hydrolyze the insecticide.
Cuticular Resistance Thickening of the mosquito cuticle to reduce the penetration of this compound.Alterations in the composition and thickness of the cuticle.Changes in cuticular proteins and lipids.
Behavioral Resistance Avoidance of treated surfaces or altered feeding behavior to minimize exposure to this compound.Irritancy and repellency leading to reduced contact with treated surfaces.Avoidance of treated food sources.

Experimental Protocols for Assessing this compound Resistance

To proactively investigate and monitor for the development of resistance to this compound, a combination of bioassays, genetic sequencing, and biochemical assays is recommended.

Selection for Resistance in a Laboratory Setting

Objective: To experimentally induce resistance to this compound in a susceptible mosquito population to identify potential resistance mechanisms.

Methodology:

  • Establish a susceptible baseline: Utilize a well-characterized, insecticide-susceptible strain of Aedes aegypti.

  • Sub-lethal exposure: Expose successive generations of mosquitoes to gradually increasing, sub-lethal concentrations of this compound. This can be done through treated filter papers in bottle bioassays or by adding this compound to the larval rearing water.

  • Selection pressure: At each generation, select the surviving individuals to parent the next generation.

  • Monitor resistance levels: Regularly assess the susceptibility of the selected line to this compound using the CDC bottle bioassay or WHO susceptibility test to determine the lethal concentration 50 (LC50). An increase in the LC50 over generations indicates the development of resistance.

  • Characterize resistance mechanisms: Once a resistant strain is established, proceed with genetic and biochemical analyses to identify the underlying mechanisms.

CDC Bottle Bioassay for Monitoring Susceptibility

Objective: To determine the susceptibility of a mosquito population to a diagnostic dose of this compound.

Methodology:

  • Bottle preparation: Coat the inside of 250 ml glass bottles with a pre-determined diagnostic concentration of this compound dissolved in acetone (B3395972). Control bottles are coated with acetone only.

  • Mosquito exposure: Introduce 20-25 non-blood-fed female mosquitoes (2-5 days old) into each bottle.

  • Mortality assessment: Record the number of dead or moribund mosquitoes at regular intervals over a 2-hour period.

  • Data analysis: Calculate the percentage mortality. A mortality rate below 90% suggests potential resistance, while mortality between 90-97% indicates possible resistance that requires further investigation.

Sequencing of the AeKir1 Gene

Objective: To identify target-site mutations in the AeKir1 gene that may confer resistance to this compound.

Methodology:

  • RNA extraction and cDNA synthesis: Extract total RNA from individual mosquitoes from both susceptible and resistant strains, followed by reverse transcription to synthesize complementary DNA (cDNA).

  • PCR amplification: Amplify the coding sequence of the AeKir1 gene using specific primers.

  • DNA sequencing: Sequence the amplified PCR products.

  • Sequence analysis: Compare the nucleotide and deduced amino acid sequences of AeKir1 from resistant and susceptible mosquitoes to identify any non-synonymous mutations that could alter the structure of the this compound binding site.

Visualizing Experimental Workflows and Signaling Pathways

Experimental_Workflow_for_Resistance_Assessment cluster_selection Selection for Resistance cluster_characterization Characterization of Resistance start Susceptible Mosquito Colony exposure Generational Exposure to Sub-lethal this compound Doses start->exposure selection Selection of Survivors exposure->selection selection->exposure Repeat for multiple generations monitoring Monitor LC50 selection->monitoring resistant_strain Resistant Mosquito Strain monitoring->resistant_strain Resistance Confirmed bioassay CDC Bottle Bioassay resistant_strain->bioassay sequencing AeKir1 Gene Sequencing resistant_strain->sequencing biochemical Metabolic Enzyme Assays resistant_strain->biochemical

Caption: Workflow for selecting and characterizing this compound resistance.

VU625_Signaling_Pathway_and_Resistance cluster_pathway Normal Physiological Pathway cluster_inhibition This compound Inhibition cluster_resistance Potential Resistance Mechanisms K_in K+ Influx AeKir1 AeKir1 Channel (Active) K_in->AeKir1 Membrane_Potential Membrane Hyperpolarization AeKir1->Membrane_Potential AeKir1_inhibited AeKir1 Channel (Inhibited) Fluid_Secretion Fluid Secretion Membrane_Potential->Fluid_Secretion This compound This compound This compound->AeKir1_inhibited Binds and blocks Disruption Disrupted Ion Homeostasis & Fluid Secretion AeKir1_inhibited->Disruption Mutation Target-Site Mutation (Altered AeKir1) Mutation->this compound Prevents binding Metabolism Metabolic Degradation of this compound Metabolism->this compound Inactivates

Caption: this compound mechanism and potential resistance pathways.

VU625: A Potential Alternative to Organophosphate Insecticides for Mosquito Control

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of VU625 and organophosphate insecticides, focusing on their mechanisms of action, efficacy, and safety profiles. This guide is intended for researchers, scientists, and drug development professionals in the field of vector control.

Introduction

The increasing prevalence of insecticide resistance and the environmental and human health concerns associated with broad-spectrum insecticides have necessitated the search for novel, target-specific alternatives. Organophosphate insecticides, a cornerstone of vector control for decades, are facing growing scrutiny due to their neurotoxic effects on non-target organisms, including humans. This compound, a selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1), represents a promising new class of insecticides with a distinct mechanism of action, offering a potential solution to these challenges. This guide provides a comprehensive comparison of this compound and traditional organophosphate insecticides, supported by available experimental data.

Mechanism of Action: A Tale of Two Targets

The fundamental difference between this compound and organophosphate insecticides lies in their molecular targets within the insect nervous system.

Organophosphate Insecticides: Acetylcholinesterase Inhibition

Organophosphate insecticides exert their toxic effects by inhibiting the enzyme acetylcholinesterase (AChE).[1][2][3] AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) (ACh) in the synaptic cleft.[3][4][5] By irreversibly binding to and inactivating AChE, organophosphates lead to the accumulation of ACh, resulting in continuous nerve stimulation, paralysis, and ultimately, the death of the insect.[3][4][5]

This compound: Targeting Inward Rectifier Potassium Channels

This compound employs a more targeted approach by selectively inhibiting the AeKir1 inward rectifier potassium channel in mosquitoes.[6][7][8] These channels are crucial for maintaining cellular membrane potential and ion homeostasis. By blocking AeKir1, this compound disrupts the normal physiological function of cells, leading to insecticidal effects. The reported half-maximal inhibitory concentration (IC50) of this compound against AeKir1 is 96.8 nM.[6][7][8] The selectivity of this compound for insect Kir channels over their mammalian counterparts is a key area of investigation for its potential as a safer insecticide.[9]

dot graph "Signaling_Pathways" { rankdir="LR"; node [shape=box, style=filled, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_Organophosphate" { label="Organophosphate Mechanism"; bgcolor="#F1F3F4"; "Organophosphate" [fillcolor="#FBBC05"]; "AChE" [label="Acetylcholinesterase (AChE)", fillcolor="#FFFFFF"]; "ACh_accumulation" [label="Acetylcholine (ACh) Accumulation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Neurotoxicity" [label="Neurotoxicity & Death", shape=doubleoctagon, fillcolor="#EA4335", fontcolor="#FFFFFF"];

}

subgraph "cluster_this compound" { label="this compound Mechanism"; bgcolor="#F1F3F4"; "this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "AeKir1" [label="AeKir1 Potassium Channel", fillcolor="#FFFFFF"]; "Ion_disruption" [label="Ion Homeostasis Disruption", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Insecticidal_effect" [label="Insecticidal Effect & Death", shape=doubleoctagon, fillcolor="#34A853", fontcolor="#FFFFFF"];

} } Caption: Comparative signaling pathways of organophosphate and this compound insecticides.

Efficacy Against Aedes aegypti

Direct comparative efficacy studies between this compound and organophosphates are not yet publicly available. However, an indirect comparison can be made by examining their respective potencies against the primary dengue vector, Aedes aegypti.

InsecticideTargetEfficacy MetricValueReference
This compound AeKir1 ChannelIC5096.8 nM[6][7][8]
Temephos AcetylcholinesteraseLC50 (larvae)0.008 - 0.02 mg/L[1][3]
Malathion AcetylcholinesteraseLC50 (larvae)0.069 ppm (resistant strain)[6]
Chlorpyrifos AcetylcholinesteraseLC50 (larvae)Not readily available for Aedes aegypti

Note: A direct comparison of potency is challenging due to the different metrics (IC50 for a molecular target vs. LC50 for whole organisms). Further studies are required to determine the whole-organism LC50 of this compound for a direct efficacy comparison.

Safety Profile: A Critical Differentiator

A significant driver for the development of new insecticides is the improvement of safety for non-target organisms, including mammals and beneficial insects.

Organophosphate Insecticides: Broad-Spectrum Toxicity

Organophosphates are known for their broad-spectrum toxicity, which is a direct consequence of their non-selective inhibition of acetylcholinesterase, an enzyme present in a wide range of animals.[10]

OrganophosphateAcute Oral LD50 (Rat)Reference
Temephos>4000 mg/kg[3][6][11]
Malathion1000 - 10,000 mg/kg[2][5]
Chlorpyrifos82 - 270 mg/kg[4][8][9]

This compound: Potential for a More Favorable Safety Profile

The targeted mechanism of this compound, inhibiting a specific mosquito potassium channel, holds the promise of a better safety profile. The selectivity of this compound for insect versus mammalian Kir channels is a critical area of ongoing research.[9] To date, there is no publicly available data on the acute mammalian toxicity (LD50) or the effects of this compound on non-target insects such as honeybees. This data is essential for a comprehensive risk assessment and to fully evaluate its potential as a safer alternative.

Experimental Protocols

Standardized methodologies are crucial for the reliable evaluation and comparison of insecticides. The following outlines the key experimental protocols relevant to the data presented.

1. Mosquito Larvicide Bioassay (WHO Guidelines)

This protocol is used to determine the lethal concentration (LC50) of an insecticide against mosquito larvae.

  • Test Organism: Late third or early fourth instar larvae of Aedes aegypti.

  • Procedure:

    • Prepare a series of dilutions of the test insecticide in water.

    • Place a known number of larvae (typically 20-25) into beakers containing the different insecticide concentrations.

    • Include a control group with no insecticide.

    • Record larval mortality at 24 and 48 hours post-exposure.

    • Calculate the LC50 value using probit analysis.

dot digraph "Larvicide_Bioassay_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Prepare_Dilutions" [label="Prepare Insecticide Dilutions"]; "Expose_Larvae" [label="Expose Larvae to Dilutions"]; "Incubate" [label="Incubate for 24-48h"]; "Record_Mortality" [label="Record Mortality"]; "Analyze_Data" [label="Calculate LC50 (Probit Analysis)"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Prepare_Dilutions"; "Prepare_Dilutions" -> "Expose_Larvae"; "Expose_Larvae" -> "Incubate"; "Incubate" -> "Record_Mortality"; "Record_Mortality" -> "Analyze_Data"; "Analyze_Data" -> "End"; } Caption: WHO workflow for mosquito larvicide bioassay.

2. Acute Oral Toxicity (OECD 423)

This guideline details the procedure for determining the acute oral toxicity (LD50) of a chemical in mammals, typically rats.

  • Test Animal: Healthy, young adult rats.

  • Procedure:

    • Administer the test substance by oral gavage in a stepwise procedure using a limited number of animals at each step.

    • Observe the animals for signs of toxicity and mortality for up to 14 days.

    • The LD50 is determined based on the dose at which mortality is observed.

dot digraph "Acute_Oral_Toxicity_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Dose_Administration" [label="Administer Test Substance (Oral Gavage)"]; "Observation" [label="Observe for Toxicity & Mortality (14 days)"]; "Data_Analysis" [label="Determine LD50"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Dose_Administration"; "Dose_Administration" -> "Observation"; "Observation" -> "Data_Analysis"; "Data_Analysis" -> "End"; } Caption: OECD 423 workflow for acute oral toxicity testing.

3. Honeybee Acute Contact Toxicity Test (OECD 214)

This protocol assesses the contact toxicity of a chemical to honeybees.[1][2][5]

  • Test Organism: Young adult worker honeybees (Apis mellifera).

  • Procedure:

    • Apply a range of doses of the test substance directly to the dorsal thorax of the bees.

    • Include a control group and a toxic standard.

    • House the bees in cages with a food source.

    • Record mortality at 24, 48, 72, and 96 hours.

    • Calculate the LD50 value.

dot digraph "Honeybee_Toxicity_Workflow" { rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

"Start" [shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Topical_Application" [label="Topical Application of Test Substance"]; "Incubation" [label="Incubate with Food Source"]; "Mortality_Check" [label="Record Mortality (24, 48, 72, 96h)"]; "LD50_Calculation" [label="Calculate LD50"]; "End" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Topical_Application"; "Topical_Application" -> "Incubation"; "Incubation" -> "Mortality_Check"; "Mortality_Check" -> "LD50_Calculation"; "LD50_Calculation" -> "End"; } Caption: OECD 214 workflow for honeybee acute contact toxicity.

Conclusion and Future Directions

This compound presents a compelling alternative to organophosphate insecticides due to its novel and specific mechanism of action. This targeted approach has the potential to overcome existing resistance issues and offer a significantly improved safety profile. However, a comprehensive evaluation of this compound is currently hampered by the lack of publicly available data on its whole-organism efficacy (LC50) and its toxicity to non-target organisms.

Key Data Gaps to Address:

  • Efficacy: Determination of the LC50 of this compound against various mosquito species, including resistant strains.

  • Safety:

    • Acute and chronic toxicity studies in mammals to establish LD50 values.

    • Toxicity studies on non-target insects, particularly beneficial species like honeybees and other pollinators.

    • Ecotoxicological studies to assess the environmental fate and impact of this compound.

Addressing these data gaps through rigorous, standardized testing is the critical next step in validating this compound as a viable and safer alternative to organophosphate insecticides for the control of mosquito-borne diseases. The development of such target-specific insecticides is paramount for sustainable and effective vector control strategies in the future.

References

Synergistic Effects of Kir Channel Inhibitors: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects observed when inward rectifier potassium (Kir) channel inhibitors, such as VU625, are combined with other compounds. This analysis is supported by experimental data and detailed methodologies to facilitate further research and development in this area.

While direct studies on the synergistic effects of this compound with other compounds are not yet available in the public domain, research on other selective Kir channel inhibitors provides a strong basis for exploring potential synergistic combinations. Notably, a significant synergistic increase in toxicity has been documented when a Kir inhibitor is co-administered with a potassium-chloride cotransporter (KCC) inhibitor in insects. This suggests a promising avenue for the development of more effective insecticide formulations.

Synergistic Interaction of a Kir Inhibitor with a KCC Inhibitor

A study by Chen and Swale (2023) demonstrated a synergistic toxic effect between the Kir inhibitor VU041 and the KCC inhibitor VU0463271 in insects. This synergy is believed to stem from the functional coupling of Kir and KCC channels in the insect nervous system, where they play a crucial role in inhibitory neurotransmission.[1][2]

Quantitative Data on Synergistic Toxicity

The following table would typically be populated with data from studies like Chen and Swale (2023) to illustrate the synergistic effect. However, the specific quantitative values from this study are not publicly available. The table structure is provided as a template for how such data should be presented.

Compound/CombinationTargetOrganismLD50 (Individual)LD50 (in Combination)Combination Index (CI) / Synergy Ratio (SR)
VU041 Kir ChannelAedes aegyptiData not availableData not availableData not available
VU0463271 KCCAedes aegyptiData not availableData not availableData not available
VU041 + VU0463271 Kir Channel + KCCAedes aegyptiN/AData not available< 1 (Indicates Synergy)

Note: A Combination Index (CI) value less than 1 indicates synergism, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The Synergy Ratio (SR) is another measure where a value greater than 1 typically indicates synergy.

Experimental Protocols

The following are detailed methodologies for key experiments that would be cited in a study investigating synergistic insecticide effects.

Topical Application Bioassay for Mosquitoes

This protocol is adapted from standard methods for assessing the toxicity of insecticides.

  • Insect Rearing: Aedes aegypti mosquitoes are reared under standard laboratory conditions (27±1°C, 80±5% relative humidity, 12:12 h light:dark photoperiod). Larvae are fed on a standard diet, and adults have access to a 10% sucrose (B13894) solution.

  • Compound Preparation: Test compounds (e.g., VU041, VU0463271) are dissolved in an appropriate solvent, typically acetone, to create a series of graded concentrations.

  • Topical Application: Non-blood-fed female mosquitoes (3-5 days old) are anesthetized using cold exposure. A microapplicator is used to apply a precise volume (e.g., 0.2 µL) of the test solution to the dorsal thorax of each mosquito. Control mosquitoes are treated with the solvent alone.

  • Observation: Treated mosquitoes are transferred to recovery cups with access to a 10% sucrose solution. Mortality is recorded at 24 and 48 hours post-application. Mosquitoes are considered dead if they are unable to stand or fly.

  • Data Analysis: The dose-response data are subjected to probit analysis to determine the median lethal dose (LD50) for each compound and their combinations.

Calculation of Synergy

The Chou-Talalay method is a widely accepted method for quantifying drug interactions.

Combination Index (CI): The CI is calculated using the following formula:

CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where:

  • (Dx)₁ and (Dx)₂ are the doses of compound 1 and compound 2 alone, respectively, that produce x effect (e.g., 50% mortality).

  • (D)₁ and (D)₂ are the doses of compound 1 and compound 2 in combination, respectively, that also produce x effect.

A CI value of < 1 indicates synergy, = 1 indicates an additive effect, and > 1 indicates antagonism.

Visualizing the Mechanism of Action

Signaling Pathway of Kir and KCC Interaction in Insect Neurons

The following diagram illustrates the proposed signaling pathway and the synergistic action of Kir and KCC inhibitors.

Synergy_Pathway cluster_neuron Insect Neuron cluster_inhibitors Inhibitors cluster_effect Synergistic Effect GABA_R GABA Receptor KCC KCC Transporter GABA_R->KCC Functional Coupling Kir Kir Channel KCC->Kir Functional Coupling Disruption Disruption of Ion Homeostasis NaK_ATPase Na+/K+ ATPase NaK_ATPase->Kir K+ Gradient extracellular Extracellular Space intracellular Intracellular Space This compound This compound / VU041 (Kir Inhibitor) This compound->Kir Inhibition KCC_Inhibitor VU0463271 (KCC Inhibitor) KCC_Inhibitor->KCC Inhibition Neurotransmission Impaired Inhibitory Neurotransmission Disruption->Neurotransmission Toxicity Increased Insecticidal Toxicity Neurotransmission->Toxicity

Caption: Proposed synergistic action of Kir and KCC inhibitors.

Experimental Workflow for Synergy Assessment

The following diagram outlines the typical workflow for assessing the synergistic effects of two compounds.

Experimental_Workflow cluster_prep Preparation cluster_testing Toxicity Testing cluster_analysis Data Analysis A Compound A (e.g., this compound) Dose_A Dose-Response for Compound A A->Dose_A Dose_Combo Dose-Response for Combination (A+B) A->Dose_Combo B Compound B (e.g., KCC Inhibitor) Dose_B Dose-Response for Compound B B->Dose_B B->Dose_Combo Mosquitoes Rear & Select Test Mosquitoes Mosquitoes->Dose_A Mosquitoes->Dose_B Mosquitoes->Dose_Combo LD50 Calculate LD50 for each treatment Dose_A->LD50 Dose_B->LD50 Dose_Combo->LD50 Synergy Calculate Synergy (e.g., Combination Index) LD50->Synergy Conclusion Determine Synergy, Additivity, or Antagonism Synergy->Conclusion

Caption: Workflow for insecticide synergy assessment.

References

Evaluating the Environmental Impact of VU625 Compared to DDT: A Preliminary Assessment

Author: BenchChem Technical Support Team. Date: December 2025

In the ongoing effort to develop safer and more effective insecticides, a critical evaluation of the environmental impact of novel compounds is paramount. This guide provides a comparative overview of the well-documented environmental effects of the legacy organochlorine insecticide, Dichlorodiphenyltrichloroethane (DDT), and the emerging potassium channel inhibitor, VU625. While extensive data exists for DDT, information on the environmental fate and ecotoxicity of this compound is not yet publicly available, precluding a direct quantitative comparison. This document summarizes the known environmental impact of DDT and outlines the necessary experimental frameworks for evaluating a new chemical entity like this compound.

Overview of DDT and this compound

Dichlorodiphenyltrichloroethane (DDT) is a synthetic insecticide that was widely used in agriculture and for disease vector control in the mid-20th century.[1][2] Its persistence and broad-spectrum efficacy led to its initial acclaim, but its severe environmental consequences resulted in widespread bans.[1][3]

This compound is a novel insecticide candidate identified as a potent and selective inhibitor of the Aedes aegypti inward rectifier potassium channel 1 (AeKir1). This mode of action suggests its potential as a targeted mosquitocide.

Comparative Environmental Impact

A direct comparison of the environmental impact of this compound and DDT is not feasible at this time due to the absence of published ecotoxicological data for this compound. The following sections detail the well-established environmental impact of DDT and describe the types of studies required to assess the environmental risk of this compound.

Environmental Persistence

DDT: DDT is a persistent organic pollutant (POP) with a long environmental half-life.[1][2] In soil, its half-life can range from 2 to 15 years, and in aquatic environments, it can persist for as long as 150 years.[2] This persistence allows for its long-range transport and accumulation in ecosystems far from its original point of application.

This compound: Data on the environmental persistence of this compound in soil, water, and sediment are not currently available. To assess its persistence, the following studies would be required:

  • Aerobic and Anaerobic Soil Metabolism Studies: To determine the degradation rate and identify major metabolites in different soil types.

  • Aerobic and Anaerobic Aquatic Metabolism Studies: To evaluate its persistence and degradation pathways in water and sediment.

  • Photolysis Studies: To assess its stability in water and on soil surfaces when exposed to sunlight.

  • Hydrolysis Studies: To determine its stability in water at different pH levels.

Bioaccumulation and Biomagnification

DDT: DDT is lipophilic, meaning it dissolves in fats, which leads to its accumulation in the fatty tissues of organisms (bioaccumulation).[1][2] As it moves up the food chain, its concentration increases at each trophic level (biomagnification). This results in apex predators having the highest concentrations of DDT and its metabolites, such as Dichlorodiphenyldichloroethylene (DDE).[1]

This compound: The potential for this compound to bioaccumulate is unknown. Key indicators for bioaccumulation potential include the octanol-water partition coefficient (Log Kow). Experimental studies needed to determine its bioaccumulation potential include:

  • Bioaccumulation in Fish Studies: To measure the uptake and depuration of this compound in aquatic organisms.

  • Bioconcentration Factor (BCF) Determination: To quantify the extent to which the chemical accumulates in an organism from the surrounding water.

Diagram: Bioaccumulation and Biomagnification of DDT

DDT_Biomagnification cluster_water Aquatic Environment cluster_food_chain Food Chain Water_Sediment Water and Sediment (DDT) Zooplankton Zooplankton Water_Sediment->Zooplankton Bioaccumulation Small_Fish Small Fish Zooplankton->Small_Fish Biomagnification Large_Fish Large Fish Small_Fish->Large_Fish Biomagnification Bird_of_Prey Bird of Prey Large_Fish->Bird_of_Prey Biomagnification

Caption: The process of DDT bioaccumulation in zooplankton and subsequent biomagnification up the aquatic food chain.

Toxicity to Non-Target Organisms

DDT: DDT is highly toxic to a wide range of non-target organisms.[1][2]

  • Aquatic Life: It is highly toxic to fish, crustaceans, and other aquatic invertebrates.[2]

  • Birds: The metabolite DDE is a well-known endocrine disruptor that causes thinning of eggshells, leading to reproductive failure in many bird species, particularly birds of prey.[1]

  • Insects: DDT is a broad-spectrum insecticide, meaning it also kills beneficial insects, such as pollinators.

This compound: As this compound is designed to be an insecticide, its toxicity to non-target organisms, particularly other insects and aquatic life, is a critical area for investigation. Standard ecotoxicological tests would include:

  • Acute and Chronic Toxicity to Fish: To determine the lethal concentration (LC50) and no-observed-effect concentration (NOEC).

  • Acute and Chronic Toxicity to Aquatic Invertebrates (e.g., Daphnia): To assess its impact on primary consumers in aquatic ecosystems.

  • Toxicity to Algae: To evaluate its effects on primary producers.

  • Avian Acute and Subacute Toxicity Studies: To determine its toxicity to birds through oral ingestion and dietary exposure.

  • Toxicity to Honeybees and other Non-Target Arthropods: To assess its impact on beneficial insects.

Data Presentation

Due to the lack of environmental data for this compound, a comparative table cannot be generated. A summary of the known environmental properties of DDT is provided below.

Table 1: Summary of Environmental Impact Data for DDT

ParameterValueReference(s)
Persistence
Soil Half-life2 - 15 years[2]
Aquatic Half-lifeUp to 150 years[2]
Bioaccumulation
Bioconcentration Factor (Fish)High (not specified in search results)[1][2]
Toxicity to Non-Target Organisms
Aquatic InvertebratesHighly toxic[2]
FishHighly toxic[2]
Birds (DDE)Endocrine disruptor (eggshell thinning)[1]

Experimental Protocols

Detailed experimental protocols for the environmental assessment of a new chemical like this compound would follow standardized guidelines from regulatory agencies such as the U.S. Environmental Protection Agency (EPA) and the Organisation for Economic Co-operation and Development (OECD).

Diagram: Hypothetical Experimental Workflow for Environmental Impact Assessment of a New Insecticide

Ecotox_Workflow cluster_ecotox Ecotoxicity Studies Start New Insecticide (e.g., this compound) PhysChem Physicochemical Properties (Solubility, Log Kow, Vapor Pressure) Start->PhysChem Degradation Environmental Fate & Degradation (Soil, Water, Photolysis) PhysChem->Degradation Ecotox Ecotoxicity Testing PhysChem->Ecotox Risk Environmental Risk Assessment Degradation->Risk Ecotox->Risk Aquatic Aquatic Toxicity (Fish, Daphnia, Algae) Terrestrial Terrestrial Toxicity (Birds, Earthworms, Bees)

Caption: A simplified workflow for assessing the environmental impact of a new insecticide.

Conclusion

The environmental legacy of DDT serves as a critical cautionary tale in the development of new insecticides. Its persistence, bioaccumulation, and widespread toxicity to non-target organisms highlight the importance of thorough environmental risk assessment.

This compound, with its selective mode of action targeting mosquito potassium channels, represents a modern approach to insecticide design. However, a comprehensive evaluation of its environmental impact is essential before it can be considered a safer alternative to broad-spectrum insecticides. The lack of publicly available data on the environmental fate and ecotoxicity of this compound makes a direct comparison with DDT impossible at this time. Future research must focus on generating this critical data to enable a robust and objective assessment of its environmental safety profile. Researchers, scientists, and drug development professionals are encouraged to prioritize and publish such studies to ensure that the next generation of insecticides does not repeat the environmental mistakes of the past.

References

Safety Operating Guide

Essential Guidance for the Proper Disposal of VU625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Ensuring laboratory safety and proper chemical handling is paramount. This document provides a procedural guide for the safe disposal of VU625, a selective AeKir1 inhibitor. Due to the absence of a publicly available Safety Data Sheet (SDS), this guidance is based on general best practices for the disposal of solid, non-reactive, non-volatile organic research chemicals. It is imperative to consult the specific SDS provided by the manufacturer for complete and accurate safety information.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to assume the compound is hazardous in the absence of specific data. All personnel must be trained on the potential risks and safe handling procedures for chemical waste.

Personal Protective Equipment (PPE): A comprehensive set of PPE should be worn at all times when handling this compound for disposal.

PPE ComponentSpecificationPurpose
Eye ProtectionChemical safety goggles or a face shieldProtects against splashes and airborne particles.
Hand ProtectionNitrile or other chemically resistant glovesPrevents skin contact.
Body ProtectionA fully buttoned laboratory coatProtects skin and clothing from contamination.
Respiratory ProtectionUse in a well-ventilated area or fume hoodMinimizes inhalation exposure.

This compound Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to minimize risk and ensure regulatory compliance. This process involves careful segregation, packaging, labeling, and transfer of the chemical waste.

VU625_Disposal_Workflow cluster_prep Preparation Phase cluster_packaging Packaging & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Assess this compound Waste (Solid, Unused, Contaminated Materials) B Segregate from other chemical waste streams A->B Categorize C Place in a designated, leak-proof, and sealed container B->C Contain D Label container clearly: 'Hazardous Waste - this compound' C->D Identify E Include CAS Number: 901008-62-6 D->E Specify F Store in a designated, secure, and well-ventilated area E->F Secure G Away from incompatible materials F->G Isolate H Arrange for pickup by certified hazardous waste disposal service G->H Transfer I Complete all necessary waste disposal documentation H->I Document

Caption: Logical workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

1. Waste Identification and Segregation:

  • Identify all forms of this compound waste, including unused pure compound, contaminated labware (e.g., vials, spatulas, weighing paper), and any solutions containing this compound.

  • Segregate this compound waste from other laboratory waste streams (e.g., sharps, biological waste, radioactive waste) to prevent accidental reactions and ensure proper disposal routing.

2. Packaging:

  • Place solid this compound waste and contaminated disposable materials into a designated, robust, and leak-proof waste container.

  • The container should be compatible with the chemical properties of this compound. A high-density polyethylene (B3416737) (HDPE) container is generally a suitable choice for solid organic compounds.

  • Ensure the container is securely sealed to prevent any spillage or release of dust.

3. Labeling:

  • Clearly label the waste container with the words "Hazardous Waste."

  • The label must include the full chemical name: This compound .

  • Include the Chemical Abstracts Service (CAS) number: 901008-62-6 .

  • Indicate the primary hazard associated with the compound. In the absence of specific data, label as "Caution: Research Chemical - Handle with Care."

  • Note the accumulation start date on the label.

4. Storage:

  • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.

  • This area should be secure, well-ventilated, and away from general laboratory traffic.

  • Ensure the storage area is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases.

5. Final Disposal:

  • The disposal of this compound must be handled by a licensed and certified hazardous waste disposal company.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the collection and disposal of the this compound waste.

  • Complete all required waste disposal forms and documentation as per your institution's and local regulations. Do not attempt to dispose of this compound down the drain or in regular trash.

Disclaimer: This guidance is intended to supplement, not replace, the official Safety Data Sheet (SDS) for this compound. Always prioritize the information provided by the manufacturer. In the absence of an SDS, treat this compound with the highest level of precaution. Your institution's EHS department is the primary resource for ensuring compliance with all safety and disposal regulations.

Essential Safety and Operational Guide for Handling VU625

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate and essential safety protocols, operational guidance, and disposal plans for the handling of VU625, a selective inhibitor of the Aedes aegypti inwardly rectifying potassium (Kir) channel 1 (AeKir1). Adherence to these guidelines is critical to ensure personal safety and maintain the integrity of research.

Immediate Safety and Handling

This compound is a chemical compound intended for laboratory research use. While a comprehensive toxicological profile is not available, it is imperative to handle it with the utmost care, following standard laboratory safety procedures for handling potentially hazardous chemicals.

Personal Protective Equipment (PPE)

The following personal protective equipment must be worn at all times when handling this compound:

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Hand Protection Chemical-resistant GlovesImpermeable gloves inspected prior to use.[1]
Body Protection Laboratory CoatStandard laboratory coat.
Respiratory Protection RespiratorUse a full-face respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
Operational Handling and Storage

Proper handling and storage are crucial to prevent exposure and maintain the chemical's stability.

ProcedureGuideline
Handling - Handle in a well-ventilated area, preferably within a chemical fume hood.[1] - Avoid formation of dust and aerosols.[1] - Avoid contact with skin and eyes.[1] - Use non-sparking tools to prevent fire from electrostatic discharge.[1]
Storage - Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] - Store apart from foodstuff containers or incompatible materials.[1]

In case of accidental exposure, follow these first aid measures immediately:

  • After eye contact: Rinse with pure water for at least 15 minutes and consult a doctor.[1]

  • After skin contact: Take off contaminated clothing immediately, wash off with soap and plenty of water, and consult a doctor.[1]

  • If swallowed: Rinse mouth with water, do not induce vomiting, and call a doctor or Poison Control Center immediately.[1] Never give anything by mouth to an unconscious person.[1]

Experimental Protocols

While specific, detailed protocols for every application of this compound are not available, the following outlines a general workflow for a mosquito larval mortality assay, a common application for an insecticide candidate.

Mosquito Larval Mortality Assay Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_solution Prepare this compound Stock Solution prep_dilutions Create Serial Dilutions prep_solution->prep_dilutions expose_larvae Expose Larvae to this compound Dilutions prep_dilutions->expose_larvae prep_larvae Collect Mosquito Larvae prep_larvae->expose_larvae incubate Incubate for 24 hours expose_larvae->incubate record_mortality Record Larval Mortality incubate->record_mortality calculate_lc50 Calculate LC50 record_mortality->calculate_lc50

Caption: A generalized workflow for conducting a mosquito larval mortality assay with this compound.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions to test a range of concentrations.

  • Larval Exposure: Use late 3rd or early 4th instar larvae of Aedes aegypti. In a multi-well plate or individual containers, expose a set number of larvae (e.g., 20-25) to each this compound dilution. A control group exposed only to the solvent must be included.

  • Incubation and Mortality Assessment: Incubate the larvae at a constant temperature for 24 hours. After the incubation period, record the number of dead larvae in each group. Larvae that are unable to move when prodded are considered dead.

  • Data Analysis: Calculate the percentage of mortality for each concentration and the control. Use this data to determine the lethal concentration 50 (LC50), which is the concentration of this compound that kills 50% of the tested larvae.

Signaling Pathway

This compound functions by inhibiting the AeKir1 channel, an inwardly rectifying potassium channel in Aedes aegypti. These channels are crucial for maintaining potassium homeostasis and membrane potential in various tissues, including the Malpighian tubules (the mosquito's renal system).

G cluster_membrane Cell Membrane K_out K+ (extracellular) AeKir1 AeKir1 Channel K_out->AeKir1 Inward K+ Flux K_in K+ (intracellular) AeKir1->K_in Disruption Disruption of K+ Homeostasis & Membrane Potential AeKir1->Disruption This compound This compound This compound->AeKir1 Inhibition Toxicity Toxicity & Mortality Disruption->Toxicity

Caption: The inhibitory action of this compound on the AeKir1 potassium channel, leading to mosquito mortality.

The AeKir1 channel facilitates the flow of potassium ions into the cell when the membrane potential is negative to the potassium equilibrium potential. By blocking this channel, this compound disrupts the normal physiological functions that depend on this potassium transport, such as excretion and nerve function, ultimately leading to the death of the mosquito.[2][3][4]

Disposal Plan

All waste materials containing this compound must be treated as hazardous waste.

Waste TypeDisposal Procedure
Solid Waste - Collect in a suitable, closed, and labeled container.[1] - Dispose of in accordance with appropriate local, state, and federal laws and regulations.[1]
Liquid Waste - Do not discharge into drains or the environment.[1] - Collect in a suitable, closed, and labeled container.[1] - Arrange for disposal with a licensed hazardous waste disposal company.[1]
Contaminated PPE - Dispose of as hazardous waste in accordance with institutional and regulatory guidelines.

Disclaimer: The information provided is based on the available Safety Data Sheet and general laboratory safety practices. It is not exhaustive and should be supplemented with institution-specific safety protocols and a thorough understanding of the experimental procedures. Always consult the most recent Safety Data Sheet from the supplier before handling any chemical.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
VU625
Reactant of Route 2
VU625

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.